MnTBAP chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C48H28ClMnN4O8 |
|---|---|
Molecular Weight |
879.1 g/mol |
IUPAC Name |
manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride |
InChI |
InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 |
InChI Key |
XHVDAQLNUQLQKW-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cl-].[Mn+3] |
Synonyms |
manganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin manganese(III)-tetrakis(4-benzoic acid)porphyrin Mn(III) tetrakis(4-benzoic acid)porphyrin MnTBAP |
Origin of Product |
United States |
Foundational & Exploratory
The Dichotomous Actions of MnTBAP Chloride: A Technical Guide to its Core Mechanisms
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of MnTBAP Chloride
This compound, a synthetic, cell-permeable metalloporphyrin, has garnered significant attention in the scientific community for its potent antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of its mechanism of action, focusing on its superoxide dismutase (SOD) mimetic activity, its role as a peroxynitrite scavenger, and its modulation of key signaling pathways.
Core Mechanism 1: Superoxide Dismutase Mimetic Activity - A Point of Contention
This compound is widely recognized as a superoxide dismutase (SOD) mimetic, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] This catalytic activity is attributed to the manganese center, which cycles between the Mn(III) and Mn(II) oxidation states.[2]
However, the SOD-like activity of this compound is a subject of considerable debate. Research has demonstrated that highly purified MnTBAP exhibits minimal to no SOD activity.[3] The SOD-like effects observed in numerous studies are often attributed to manganese-containing impurities present in commercial preparations of this compound.[3]
Quantitative Analysis of SOD Mimetic Activity
The efficacy of an SOD mimetic is quantified by its catalytic rate constant (k_cat). As illustrated in the table below, the SOD activity of pure MnTBAP is significantly lower than that of native SOD enzymes and other potent SOD mimetics.
| Compound | log k_cat (M⁻¹s⁻¹) | Reference |
| Pure this compound | ~3.16 | [4][5] |
| Commercial this compound | Variable (due to impurities) | [3] |
| MnTE-2-PyP (potent SOD mimetic) | ~7.5 | [4][5] |
| Cu,Zn-SOD (native enzyme) | ~9.0 | [4] |
Table 1: Comparison of Superoxide Dismutase Activity.
Experimental Protocol: Measurement of SOD Activity via Cytochrome c Reduction
A common method to determine SOD activity is the cytochrome c reduction assay. This assay is based on the competition between cytochrome c and the SOD mimetic for superoxide radicals generated by a xanthine/xanthine oxidase system.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (sufficient to produce a rate of cytochrome c reduction of 0.025 absorbance units per minute)
-
This compound solution (variable concentrations)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
Add the this compound solution at various concentrations to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
The percentage of inhibition of cytochrome c reduction is calculated, and the concentration of this compound required for 50% inhibition (IC₅₀) is determined.
Core Mechanism 2: Peroxynitrite Scavenging - A More Definitive Role
A more established and potent mechanism of action for this compound is its ability to scavenge peroxynitrite (ONOO⁻), a highly reactive and cytotoxic species formed from the reaction of superoxide and nitric oxide.[6][7] this compound directly detoxifies peroxynitrite, thereby preventing cellular damage, including lipid peroxidation and protein nitration.[8]
Quantitative Analysis of Peroxynitrite Scavenging
The rate constant for the reaction between this compound and peroxynitrite (k_red) highlights its efficiency as a peroxynitrite scavenger.
| Compound | log k_red (ONOO⁻) (M⁻¹s⁻¹) | Reference |
| Pure this compound | 5.06 | [1][5] |
| Commercial this compound | 4.97 | [1][5] |
| MnTE-2-PyP | ~7.5 | [5] |
Table 2: Peroxynitrite Scavenging Activity.
Experimental Protocol: Dihydrorhodamine 123 Oxidation Assay for Peroxynitrite Scavenging
The peroxynitrite scavenging capacity of this compound can be assessed by its ability to inhibit the oxidation of dihydrorhodamine 123 (DHR 123) by peroxynitrite.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dihydrorhodamine 123 (DHR 123) solution
-
Peroxynitrite (ONOO⁻) solution
-
This compound solution (variable concentrations)
Procedure:
-
In a multi-well plate, combine the phosphate buffer, DHR 123, and varying concentrations of this compound.
-
Add the peroxynitrite solution to initiate the oxidation of DHR 123 to the fluorescent rhodamine 123.
-
Measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm using a fluorescence plate reader.
-
The inhibition of DHR 123 oxidation by this compound is calculated to determine its peroxynitrite scavenging activity.
Core Mechanism 3: Modulation of Signaling Pathways
This compound exerts significant anti-inflammatory and anti-fibrotic effects through the modulation of critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] By reducing oxidative stress, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as TNF-α.[9]
Upregulation of the BMPR-II/Smad Signaling Pathway
This compound upregulates the expression of Bone Morphogenetic Protein Receptor type II (BMPR-II).[2][6][10] This leads to the activation of the downstream Smad signaling pathway, specifically through the phosphorylation of Smad1 and Smad5.[2] The activated Smad complex then translocates to the nucleus to regulate gene expression, contributing to the anti-inflammatory and anti-fibrotic effects of this compound.
Antagonism of TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT)
Transforming growth factor-beta 1 (TGF-β1) is a key inducer of EMT, a process implicated in fibrosis and cancer progression. This compound has been demonstrated to counteract TGF-β1-induced EMT in renal tubular epithelial cells.[2] It achieves this by restoring the expression of the epithelial marker E-cadherin and suppressing the induction of mesenchymal markers such as α-smooth muscle actin (α-SMA) and vimentin.[2]
Visualizing the Mechanisms of Action
Catalytic Cycle of Superoxide Dismutation by this compound```dot
Caption: Reaction of this compound with peroxynitrite.
Modulation of NF-κB and BMPR-II/Smad Signaling Pathways
Caption: this compound's dual role in signaling pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]
- 8. nipro.co.jp [nipro.co.jp]
- 9. MnTBAP, a synthetic metalloporphyrin, inhibits production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated RAW 264.7 macrophages cells via inhibiting oxidative stress-mediating p38 and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
MnTBAP Chloride: A Technical Guide to its Function as a Superoxide Dismutase Mimetic and Peroxynitrite Scavenger
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Mn(III) tetrakis(4-benzoic acid)porphyrin chloride (MnTBAP chloride), a synthetic metalloporphyrin often categorized as a superoxide dismutase (SOD) mimetic. This document critically evaluates its primary mechanism of action, highlighting the significant debate in the scientific community. While initially regarded as a potent SOD mimic, compelling evidence now indicates that pure MnTBAP is a relatively inefficient catalyst for superoxide dismutation. Instead, its potent antioxidant and protective effects in various biological models are largely attributed to its robust activity as a peroxynitrite and carbonate radical scavenger. This guide presents key quantitative data, detailed experimental protocols for evaluating its activity, and explores its impact on critical signaling pathways, including NF-κB and BMPR-II. The information is intended to provide researchers and drug development professionals with a comprehensive understanding of MnTBAP's true biochemical functions, enabling more accurate interpretation of experimental results and informed decisions in therapeutic development.
Introduction: The Evolving Understanding of this compound
This compound is a cell-permeable, manganese-containing porphyrin complex that has been extensively utilized in studies of oxidative stress-related pathologies.[1][2] Initially, its protective effects were widely ascribed to its ability to mimic the enzymatic activity of superoxide dismutase (SOD), which catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide.[3][4]
However, subsequent rigorous physicochemical and in vivo studies have challenged this initial classification. Research has demonstrated that highly purified MnTBAP exhibits very low SOD-like activity.[1][5] In contrast, it is a highly effective scavenger of peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction of superoxide and nitric oxide.[1][5] The protective effects observed in numerous studies using MnTBAP are now largely considered to be a consequence of its peroxynitrite and carbonate radical scavenging capabilities.[1][5] It is also crucial to note that some commercial preparations of MnTBAP may contain impurities with inherent SOD-like activity, which has contributed to the historical confusion regarding its primary mechanism of action.[3]
This guide will delve into the nuanced biochemistry of MnTBAP, providing the necessary data and protocols to accurately assess its function.
Physicochemical and Biochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₂₈ClMnN₄O₈ | [2] |
| Molecular Weight | 879.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in 0.1 M aqueous base | [2] |
| Storage | -20°C, desiccated | [2] |
Quantitative Data on Catalytic Activity
The efficacy of MnTBAP as both an SOD mimetic and a peroxynitrite scavenger has been quantified through kinetic studies. The data clearly illustrates its preferential activity towards peroxynitrite.
| Parameter | This compound (Pure) | MnTE-2-PyP (Potent SOD Mimetic) | Native Cu,Zn-SOD | Reference(s) |
| log kcat (O₂•⁻ dismutation) | ~3.16 | ~7.76 | ~9.0 | [1][5] |
| log kred (ONOO⁻ reduction) | ~5.06 | ~7.5 | N/A | [1][5] |
kcat: catalytic rate constant; kred: second-order rate constant for reduction.
Experimental Protocols
Assessment of Superoxide Dismutase Mimetic Activity
This indirect assay measures the ability of an SOD mimetic to compete with nitroblue tetrazolium (NBT) for superoxide radicals generated by a xanthine/xanthine oxidase system. The reduction of NBT by superoxide forms a blue formazan product that can be quantified spectrophotometrically.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Xanthine (0.1 mM)
-
Nitroblue tetrazolium (NBT, 50 µM)
-
Xanthine oxidase (0.025 U/mL)
-
This compound solution (various concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, xanthine, and NBT.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding xanthine oxidase to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 560 nm.
-
The percentage inhibition of NBT reduction is calculated relative to a control without the SOD mimetic. The IC50 value (the concentration of MnTBAP that inhibits NBT reduction by 50%) can then be determined.
This assay is based on the ability of superoxide to reduce cytochrome c, which can be monitored by an increase in absorbance at 550 nm. An SOD mimetic will inhibit this reduction.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Xanthine (50 µM)
-
Cytochrome c (10 µM)
-
Xanthine oxidase (0.01 U/mL)
-
This compound solution (various concentrations)
-
UV/Vis spectrophotometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing phosphate buffer, EDTA, xanthine, and cytochrome c.
-
Add the desired concentration of this compound.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
The rate of cytochrome c reduction is determined from the linear portion of the curve.
-
The percentage inhibition is calculated by comparing the rates in the presence and absence of MnTBAP.
Assessment of Peroxynitrite Scavenging Activity
The direct reaction between MnTBAP and peroxynitrite can be monitored using stopped-flow spectrophotometry by observing the change in the Soret band of the metalloporphyrin.
Materials:
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound solution
-
Peroxynitrite solution
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of MnTBAP in phosphate buffer.
-
Prepare a solution of peroxynitrite in dilute NaOH.
-
Use the stopped-flow instrument to rapidly mix the MnTBAP solution with an excess of the peroxynitrite solution.
-
Monitor the decay of the MnTBAP Soret peak (around 467 nm) over time.
-
The second-order rate constant for the reaction can be calculated from the pseudo-first-order rate constants obtained at different peroxynitrite concentrations.
In Vivo Models
This is a widely used model of acute inflammation.[6]
Procedure:
-
Anesthetize rats or mice.
-
Make a small skin incision in the thoracic area.
-
Inject a solution of λ-carrageenan (e.g., 1% in saline) into the pleural cavity.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) at a designated time point (e.g., concurrently or post-carrageenan injection).[5]
-
At a specified time after induction (e.g., 4-6 hours), euthanize the animals and collect the pleural exudate.
-
Measure the volume of the exudate and perform cell counts (total and differential).
-
Analyze the exudate and lung tissue for inflammatory markers (e.g., cytokines, myeloperoxidase activity) and markers of nitrosative stress (e.g., 3-nitrotyrosine).
This model specifically assesses the in vivo SOD-like activity of a compound.[3][7] Strains of E. coli lacking both cytosolic superoxide dismutases (sodA and sodB) are unable to grow aerobically on minimal medium.[3] A functional SOD mimetic can rescue this growth defect.
Procedure:
-
Culture the SOD-deficient E. coli strain in a rich medium under anaerobic conditions.
-
Plate the bacteria on minimal agar plates containing different concentrations of this compound.
-
Incubate the plates under aerobic conditions.
-
Monitor for bacterial growth. The ability of MnTBAP to support aerobic growth is indicative of its in vivo SOD mimetic activity.
Impact on Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and cellular homeostasis.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. MnTBAP has been demonstrated to inhibit the activation of NF-κB.[2] This is thought to occur, at least in part, through the prevention of the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK). By inhibiting these upstream kinases, MnTBAP prevents the subsequent signaling cascade that leads to NF-κB activation and the transcription of pro-inflammatory genes.
Upregulation of the BMPR-II Signaling Pathway
Bone morphogenetic protein receptor type II (BMPR-II) is a transmembrane serine/threonine kinase that plays a crucial role in vascular homeostasis.[8] MnTBAP has been shown to upregulate the expression of BMPR-II and activate its downstream Smad-dependent signaling pathway.[8] This effect is associated with anti-inflammatory responses in endothelial cells. The precise mechanism by which MnTBAP upregulates BMPR-II is still under investigation but may be linked to its ability to modulate the cellular redox environment.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of reactive nitrogen species, particularly peroxynitrite, in a wide range of pathological conditions. Its primary mechanism of action is now understood to be a potent scavenger of peroxynitrite and carbonate radicals, rather than a true mimetic of superoxide dismutase. This distinction is critical for the accurate interpretation of experimental data. The ability of MnTBAP to modulate key inflammatory signaling pathways, such as NF-κB and BMPR-II, underscores its therapeutic potential.
Future research should focus on elucidating the precise molecular mechanisms by which MnTBAP's antioxidant properties translate into the regulation of these signaling cascades. Further in vivo studies using highly purified MnTBAP are necessary to fully delineate its therapeutic efficacy in various disease models and to differentiate its effects from those of other SOD mimetics. A deeper understanding of its pharmacokinetics and biodistribution will also be crucial for its potential translation into clinical applications.
References
- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mn porphyrin-based SOD mimic, MnTnHex-2-PyP(5+), and non-SOD mimic, MnTBAP(3-), suppressed rat spinal cord ischemia/reperfusion injury via NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complementation of SOD-deficient Escherichia coli by manganese porphyrin mimics of superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Narrative of MnTBAP Chloride: From Superoxide Dismutase Mimic to Peroxynitrite Scavenger
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride (MnTBAP chloride) has traversed a fascinating scientific journey, initially lauded as a promising superoxide dismutase (SOD) mimetic for combating oxidative stress, to its current recognition primarily as a potent peroxynitrite scavenger. This technical guide delves into the history of its discovery, the evolution of our understanding of its mechanism of action, and the key experimental findings that have shaped its profile as a valuable research tool and potential therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates, providing a comprehensive resource for the scientific community.
A Shifting Paradigm: The History and Discovery of this compound
The story of this compound is intrinsically linked to the burgeoning field of synthetic SOD mimetics, which sought to replicate the therapeutic potential of the endogenous antioxidant enzyme in a more stable, cell-permeable form.
Initial Synthesis and Characterization as a SOD Mimetic:
The synthesis of manganese porphyrins, the class of compounds to which MnTBAP belongs, has been described in the literature since the late 1970s. The core structure, a manganese ion coordinated by a porphyrin ring, was designed to mimic the active site of native manganese SOD (MnSOD). Early studies in the 1990s and 2000s investigated a range of metalloporphyrins, including MnTBAP, for their ability to catalyze the dismutation of the superoxide radical (O₂⁻) into hydrogen peroxide and molecular oxygen. These initial investigations, often using commercially available MnTBAP, reported modest to significant SOD-like activity, fueling interest in its potential as a therapeutic agent for a variety of conditions underpinned by oxidative stress.
The Turning Point: Unraveling the True Mechanism of Action:
A pivotal shift in the understanding of MnTBAP's properties came with a 2008 publication that presented the synthesis and thorough characterization of a high-purity form of the compound[1]. This research revealed that the previously reported SOD mimetic activity of commercial MnTBAP preparations was largely attributable to non-porphyrin manganese-containing impurities[1][2]. Pure MnTBAP, in fact, exhibits very low SOD-like activity in aqueous systems[1][3].
Instead, this and subsequent research highlighted the compound's potent ability to scavenge peroxynitrite (ONOO⁻), a highly reactive and damaging species formed from the reaction of superoxide and nitric oxide[3][4][5]. This discovery recontextualized the wealth of existing in vivo data, suggesting that the protective effects observed in models of inflammation, neurodegeneration, and other pathologies were likely due to the reduction of nitrative stress rather than the dismutation of superoxide[3][4].
Today, this compound is widely recognized as a valuable chemical tool to dissect the roles of peroxynitrite in biological systems and continues to be investigated for its therapeutic potential as a peroxynitrite scavenger and modulator of key signaling pathways.
Quantitative Assessment of this compound's Biological Activity
The following tables summarize the key quantitative data that define the biochemical and cellular effects of this compound.
Table 1: In Vitro Catalytic Activity
| Parameter | Value | Compound | Comments | Reference |
| Superoxide Dismutation (log kcat) | ~3.16 | Pure MnTBAP | Estimated value, significantly lower than potent SOD mimics. | [3][4] |
| Superoxide Dismutation (log kcat) | ~8.1 | MnTE-2-PyP | A potent SOD mimic, for comparison. | [3] |
| Peroxynitrite Scavenging (log kred) | 5.06 | Pure MnTBAP | Demonstrates efficient peroxynitrite scavenging. | [4] |
| Peroxynitrite Scavenging (log kred) | 4.97 | Commercial MnTBAP | Slightly lower than pure MnTBAP. | [4] |
| Peroxynitrite Scavenging (log kred) | ~7.5 | MnTE-2-PyP | A potent peroxynitrite scavenger, for comparison. | [4] |
| Reaction with Peroxynitrite (k) | 6.8 x 10⁴ M⁻¹s⁻¹ | Mn(TBAP) | Second-order rate constant. |
Table 2: In Vivo Efficacy in a Rat Model of Lung Contusion
| Parameter | Treatment | Time Point | % Reduction vs. Control | Reference |
| BAL Albumin (Permeability Injury) | MnTBAP (10 mg/kg, IP) | 24 h | Significant reduction | [6] |
| BAL Neutrophils | MnTBAP (10 mg/kg, IP) | 5 h & 24 h | Significantly lower | [6] |
| BAL IL-1β | MnTBAP (10 mg/kg, IP) | 5 h & 24 h | Significantly decreased | [6] |
| BAL IL-6 | MnTBAP (10 mg/kg, IP) | 5 h & 24 h | Significantly decreased | [6] |
| BAL CINC-1 | MnTBAP (10 mg/kg, IP) | 5 h & 24 h | Significantly decreased | [6] |
| BAL CINC-3 | MnTBAP (10 mg/kg, IP) | 24 h | Significantly decreased | [6] |
| Lung Dityrosine | MnTBAP (10 mg/kg, IP) | 24 h | Significantly attenuated | |
| Lung Nitrotyrosine | MnTBAP (10 mg/kg, IP) | 24 h | Significantly attenuated |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of High-Purity Mn(III) tetrakis(4-benzoic acid)porphyrin chloride
This protocol is based on the method described for the synthesis of high-purity MnTBAP, which was crucial in redefining its primary mechanism of action.
Materials:
-
meso-Tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP)
-
Manganese(II) chloride (MnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Methanol
-
Chloroform
Procedure:
-
Metallation: Dissolve H₂TCPP in DMF. Add an excess of MnCl₂ to the solution. Reflux the mixture for several hours until the reaction is complete, which can be monitored by UV-vis spectroscopy (disappearance of the free-base porphyrin Soret band and appearance of the metalloporphyrin Soret band).
-
Precipitation and Washing: After cooling, add an equal volume of water to the reaction mixture to precipitate the crude MnTCPP. Filter the precipitate and wash thoroughly with water to remove unreacted MnCl₂ and DMF.
-
Acidification and Purification: Suspend the crude product in methanol and add a small amount of concentrated HCl to ensure the formation of the chloride salt. Stir the suspension, then filter and wash with methanol.
-
Final Purification: The product can be further purified by column chromatography on silica gel using a chloroform/methanol gradient.
-
Characterization: Confirm the purity and identity of the final product using techniques such as UV-vis spectroscopy, mass spectrometry, and elemental analysis.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Cytochrome c Reduction Assay)
Principle: This assay measures the ability of a compound to inhibit the reduction of cytochrome c by superoxide radicals generated by a xanthine/xanthine oxidase system.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8) containing 0.1 mM EDTA
-
Cytochrome c (from horse heart)
-
Xanthine
-
Xanthine oxidase
-
This compound stock solution
-
96-well microplate
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of cytochrome c, xanthine, and xanthine oxidase in the potassium phosphate buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Potassium phosphate buffer
-
Cytochrome c solution
-
Xanthine solution
-
Varying concentrations of this compound (or vehicle control)
-
-
Initiate Reaction: Add xanthine oxidase to each well to initiate the generation of superoxide.
-
Measure Absorbance: Immediately measure the change in absorbance at 550 nm over time at a constant temperature (e.g., 25°C). The reduction of cytochrome c leads to an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of cytochrome c reduction for each concentration of MnTBAP. The percentage of inhibition is determined relative to the control (no MnTBAP). The IC₅₀ value (the concentration of MnTBAP that causes 50% inhibition) can then be calculated.
Peroxynitrite Scavenging Activity Assay (Stopped-Flow Spectroscopy)
Principle: This method directly measures the rate of reaction between MnTBAP and peroxynitrite by monitoring the change in the absorbance spectrum of MnTBAP using a stopped-flow spectrophotometer.
Materials:
-
This compound solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Peroxynitrite solution (synthesized and quantified immediately before use)
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup: Set up the stopped-flow instrument to rapidly mix the two reactant solutions and monitor the reaction at a specific wavelength (typically the Soret band of MnTBAP).
-
Reaction: Load one syringe of the stopped-flow instrument with the MnTBAP solution and the other with the peroxynitrite solution.
-
Data Acquisition: Rapidly mix the solutions and record the change in absorbance over time. The reaction of MnTBAP with peroxynitrite will cause a change in its absorbance spectrum.
-
Data Analysis: Fit the kinetic trace to an appropriate equation (e.g., single or double exponential) to determine the observed rate constant (k_obs). The second-order rate constant (k) can be calculated by plotting k_obs against the concentration of peroxynitrite (used in pseudo-first-order excess).
In Vivo Lung Contusion Model and Assessment of Inflammation
Animal Model:
-
Male Sprague-Dawley rats
Procedure:
-
Induction of Lung Contusion: Anesthetize the rats. Induce bilateral lung contusion using a standardized blunt trauma method, such as a weight-drop device.
-
MnTBAP Administration: Immediately following the induction of lung contusion, administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (IP) injection.
-
Sample Collection: At predetermined time points (e.g., 5 and 24 hours post-injury), euthanize the animals and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analysis of BAL Fluid:
-
Cell Count and Differentials: Determine the total number of cells and the percentage of neutrophils.
-
Protein Concentration (Albumin): Measure the albumin concentration as an indicator of alveolar-capillary barrier permeability, using an ELISA kit.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and chemokines (e.g., CINC-1, CINC-3) using specific ELISA kits.
-
-
Analysis of Lung Tissue:
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage, inflammation, and neutrophil infiltration.
-
Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity, a marker of neutrophil accumulation, using a colorimetric assay.
-
Markers of Oxidative/Nitrative Stress: Use techniques like HPLC-tandem mass spectrometry to quantify levels of 3-nitrotyrosine and dityrosine in lung tissue homogenates.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for in vivo evaluation of MnTBAP.
Conclusion
The scientific journey of this compound is a compelling example of the iterative nature of scientific discovery. Initially mischaracterized as a direct SOD mimetic, its true value has emerged as a potent peroxynitrite scavenger and a modulator of critical cellular signaling pathways. This in-depth guide provides a comprehensive overview of its history, a compilation of its quantitative effects, detailed experimental protocols for its study, and visual aids to understand its mechanisms of action. For researchers, scientists, and drug development professionals, this compound remains a valuable tool for investigating the pathophysiology of diseases involving nitrative stress and inflammation, with its story serving as a reminder of the importance of rigorous chemical characterization in biological research.
References
- 1. Pure manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin (MnTBAP) is not a superoxide dismutase mimic in aqueous systems: a case of structure-activity relationship as a watchdog mechanism in experimental therapeutics and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
MnTBAP Chloride: An In-depth Technical Guide for Studying Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MnTBAP chloride, a versatile tool for investigating oxidative stress and related signaling pathways. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways.
Introduction to this compound
Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride, or this compound, is a synthetic, cell-permeable metalloporphyrin with potent antioxidant properties.[1][2][3] It is widely recognized as a superoxide dismutase (SOD) mimetic, capable of catalyzing the dismutation of superoxide radicals (O₂⁻).[4][5][6] Additionally, MnTBAP is a powerful scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide.[2][6][7] While some studies suggest its primary protective mechanism in vivo may be through peroxynitrite scavenging rather than direct superoxide dismutation, its ability to mitigate oxidative and nitrative stress is well-documented.[8][9][10]
MnTBAP's utility extends to the modulation of key signaling pathways implicated in inflammation and cell survival, including the NF-κB and MAPK pathways.[1][11] Its anti-inflammatory effects and ability to reduce oxidative injury have been demonstrated in various in vivo models, making it a valuable agent for research in chronic kidney disease, neuroprotection, and lung injury.[1][12][13]
Mechanism of Action
This compound exerts its protective effects through multiple mechanisms:
-
Superoxide Dismutase Mimetic Activity: It mimics the enzymatic activity of SOD by converting superoxide radicals into molecular oxygen and hydrogen peroxide.[4][14]
-
Peroxynitrite Scavenging: It effectively neutralizes peroxynitrite, a potent oxidizing and nitrating agent that can damage a wide range of biomolecules.[2][6][7] This action is crucial in preventing cellular damage in inflammatory conditions where both superoxide and nitric oxide are produced.[12][14]
-
Modulation of Signaling Pathways:
-
NF-κB Pathway: MnTBAP has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3]
-
MAPK Pathways: It can selectively inhibit the phosphorylation of p38 MAPK and stress-activated protein kinase/Jun N-terminal kinase (SAPK/JNK), which are involved in inflammatory responses and apoptosis.[11][15]
-
BMPR-II Upregulation: MnTBAP can upregulate the expression of bone morphogenetic protein receptor type II (BMPR-II), suggesting a role in modulating BMP signaling.[1][2][3]
-
The multifaceted mechanism of MnTBAP is depicted in the following diagram:
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound, providing a reference for dose-response relationships and effective concentrations in different experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Experimental Model | Effective Concentration | Observed Effect | Reference(s) |
| Endothelial Cells | Paraquat-induced injury | ~40 µM (EC₅₀) | Protection against cell injury | [16] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | 50 µM | Increased BMPR-II mRNA expression | [1] |
| Immortalized Mouse Proximal Tubular Cells (mPTCs) | TGF-β1 induced fibrosis | 1.14 µM | Partial restoration of E-cadherin and suppression of α-SMA and vimentin induction | [1] |
| TKPT cells | Cisplatin-induced ferroptosis | 80 µM | Rescue of NRF2, SLC7A11, and GPX4 protein expression | [1] |
| UB/OC-1 (Organ of Corti cells) | Cisplatin-induced cytotoxicity | 100 µM | Attenuation of cell death and nitrative stress | [17] |
| RAW 264.7 Macrophages | LPS-induced TNF-α production | Not specified | Inhibition of TNF-α production | [11][15] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Injury Model | Dosage | Route of Administration | Observed Effect | Reference(s) |
| Rat | Lung Contusion | Not specified | Not specified | Reduced lung injury, inflammation, and oxidative stress markers (dityrosine and nitrotyrosine) | [12][18] |
| Rat | Zymosan-induced shock | 1, 3, and 10 mg/kg | Intraperitoneal | Dose-dependent reduction in peritonitis, peroxynitrite levels, and cellular energetic failure | [19] |
| Mouse | Carrageenan-induced pleurisy | 10 mg/kg | Not specified | Blocked pleural fluid exudate, neutrophil infiltration, and nitrotyrosine formation (less effective than MnTE-2-PyP) | [8][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study oxidative stress pathways.
Cell Culture and Treatment with MnTBAP
Objective: To prepare and treat cultured cells with MnTBAP to investigate its effects on oxidative stress.
Materials:
-
Cell line of interest (e.g., HUVECs, RAW 264.7)
-
Complete cell culture medium
-
This compound powder
-
0.1 M NaOH solution
-
Sterile phosphate-buffered saline (PBS)
-
Oxidative stress inducer (e.g., H₂O₂, paraquat, LPS)
Protocol:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere and reach 70-80% confluency.
-
Preparation of MnTBAP Stock Solution:
-
Preparation of Working Solution: Dilute the MnTBAP stock solution in complete cell culture medium to the desired final concentration (e.g., 10, 50, 100 µM). Ensure the final concentration of NaOH is not toxic to the cells.
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of MnTBAP to the cells.
-
For pre-treatment protocols, incubate the cells with MnTBAP for a specific duration (e.g., 1-2 hours) before adding the oxidative stress inducer.
-
For co-treatment, add MnTBAP and the oxidative stress inducer simultaneously.
-
-
Incubation: Incubate the cells for the desired experimental period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability, ROS measurement, or protein extraction for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. Superoxide dismutase mimetics: synthesis and structure-activity relationship study of MnTBAP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]
- 7. abbexa.com [abbexa.com]
- 8. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MnTBAP, a synthetic metalloporphyrin, inhibits production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated RAW 264.7 macrophages cells via inhibiting oxidative stress-mediating p38 and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 15. academic.oup.com [academic.oup.com]
- 16. MnTBAP [sigmaaldrich.com]
- 17. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The protective role of MnTBAP in oxidant-mediated injury and inflammation in a rat model of lung contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beneficial effects of Mn(III)tetrakis (4-benzoic acid) porphyrin (MnTBAP), a superoxide dismutase mimetic, in zymosan-induced shock - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzo Life Sciences this compound (50mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
The Role of MnTBAP Chloride in Mitigating Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. A central element of this dysfunction is the excessive production of mitochondrial reactive oxygen species (ROS), which can damage cellular components and trigger detrimental signaling cascades. MnTBAP chloride, a synthetic manganese-containing porphyrin, has emerged as a promising therapeutic agent due to its potent antioxidant properties. This technical guide provides an in-depth overview of the role of this compound in ameliorating mitochondrial dysfunction, with a focus on its mechanism of action, quantitative effects, and the signaling pathways it modulates.
Core Mechanism of Action: A Dual-Pronged Antioxidant Defense
This compound primarily functions as a scavenger of superoxide radicals (O₂⁻) and peroxynitrite (ONOO⁻), two of the most damaging ROS implicated in mitochondrial dysfunction.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound mimics the enzymatic activity of superoxide dismutase, catalyzing the dismutation of superoxide into molecular oxygen and hydrogen peroxide.[1][2][3][4] While less potent than the native enzyme, its cell permeability allows it to act at intracellular sites of high superoxide production, such as the mitochondria.[1][5]
-
Peroxynitrite Scavenging: Peroxynitrite is a highly reactive nitrogen species formed from the reaction of superoxide with nitric oxide. It can cause irreversible damage to proteins, lipids, and DNA. This compound has been shown to be an effective scavenger of peroxynitrite, mitigating its cytotoxic effects.[2][3][6][7] Some studies suggest that the protective effects of MnTBAP in certain models may be more attributable to its peroxynitrite scavenging activity than its SOD mimetic action.[6][7][8]
Quantitative Effects on Mitochondrial Function
Several studies have quantified the protective effects of this compound on various parameters of mitochondrial health. The following tables summarize key findings from in vitro and in vivo models of mitochondrial dysfunction.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Model | Insult | MnTBAP Concentration | Observed Effect | Reference |
| Cell Viability | Endothelial Cells | Paraquat (2 mM) | ~40 µM (EC₅₀) | Dose-dependent protection against paraquat-induced cell injury. | |
| Cell Injury | Pulmonary Epithelial-like Cells | Paraquat | 50 µM | Attenuated dose-dependent injury. | [1] |
| Mitochondrial Membrane Potential (MMP) | HK-2 Cells | Aldosterone (100 nM) | 100 µM | Reversed the aldosterone-induced decrease in MMP. | [9] |
| mtDNA Copy Number | HK-2 Cells | Aldosterone (100 nM) | 100 µM | Increased the expression of mtDNA compared to the aldosterone-treated group. | [9] |
| NLRP3 Inflammasome Activation | HK-2 Cells | Aldosterone (100 nM) | 100 µM | Significantly decreased aldosterone-dependent activation of NLRP3 and induction of mature IL-1β and IL-18. | [9] |
| Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | - | 50 µM | Increased BMPR-II mRNA by 1.3-fold at 2 hours. | [2] |
| Protein Expression | Immortalized Mouse Proximal Tubular Cells (mPTCs) | TGF-β1 (10 ng/mL) | 1.14 µM | Partially restored E-cadherin reduction and suppressed the induction of α-SMA and vimentin. | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Insult | MnTBAP Dosage | Observed Effect | Reference |
| Paw Edema | Rat | Carrageenan | Dose-dependent | Significantly reduced carrageenan-induced paw edema at all time points. | [1] |
| Myeloperoxidase (MPO) Activity | Rat Paw | Carrageenan | Dose-dependent | Significant dose-dependent reduction in paw MPO activity. | [1] |
| Pleural Exudate & Neutrophil Infiltration | Mouse | Carrageenan-induced pleurisy | 10 mg/kg | Blocked the increase in pleural fluid exudate and neutrophil infiltration. MnTE-2-PyP was effective at a much lower dose (0.3 mg/kg). | [6][8] |
| 3-Nitrotyrosine Formation | Mouse | Carrageenan-induced pleurisy | 10 mg/kg | Blocked the formation of 3-nitrotyrosine, an indicator of peroxynitrite. | [6][8] |
| Renal Fibrosis | 5/6 Nephrectomized Mice | - | 10 mg/kg (IP, 3x/week for 12 weeks) | Attenuated renal fibrosis and reduced protein expressions of fibronectin and collagen III. | [2] |
| Mitochondrial Morphology | Aldosterone-infused Mice | Aldosterone | Not specified | Significantly improved mitochondrial morphology. | [9] |
| NLRP3 Inflammasome Activation | Aldosterone-infused Mice | Aldosterone | Not specified | Suppressed the activation of the NLRP3 inflammasome. | [9] |
| Superoxide Levels | Rat Lung | Lung Contusion | Not specified | Significantly lower superoxide staining intensity compared to the lung contusion group. | [10] |
| Pro-inflammatory Cytokines | Rat | Lung Contusion | Not specified | Significantly lower levels of IL-1β and IL-6 in bronchoalveolar lavage and lung tissue. | [10] |
Modulation of Key Signaling Pathways
This compound exerts its protective effects by modulating critical signaling pathways implicated in inflammation and cell death, particularly the NF-κB and NLRP3 inflammasome pathways, which are often downstream of mitochondrial ROS production.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In the context of mitochondrial dysfunction, ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory cytokines. This compound, by reducing the upstream ROS signal, can inhibit the activation of the NF-κB pathway.[2][3]
Figure 1. This compound inhibits the NF-κB signaling pathway by scavenging mitochondrial ROS.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Mitochondrial dysfunction is a potent activator of the NLRP3 inflammasome. ROS can act as a primary signal, and factors like mitochondrial DNA (mtDNA) released from damaged mitochondria can also trigger its assembly. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, likely by preventing the initial mitochondrial ROS burst and preserving mitochondrial integrity.[9][11][12]
Figure 2. This compound inhibits NLRP3 inflammasome activation by mitigating mitochondrial dysfunction.
Experimental Protocols: Key Methodologies
Reproducible and rigorous experimental design is paramount in assessing the efficacy of therapeutic compounds. Below are detailed methodologies for key experiments cited in the literature on this compound.
Measurement of Superoxide Dismutase (SOD) Mimetic Activity
The SOD mimetic activity of this compound can be assessed using the cytochrome c reduction assay.
Principle: Superoxide radicals, generated by a xanthine/xanthine oxidase system, reduce cytochrome c. An SOD mimetic will compete with cytochrome c for superoxide, thereby inhibiting its reduction.
Protocol:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 0.1 mM EDTA, 50 µM xanthine, and 10 µM cytochrome c.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase (e.g., 8 mU/mL).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the percentage inhibition of cytochrome c reduction at each this compound concentration to determine the IC₅₀ value (the concentration required to inhibit the rate of cytochrome c reduction by 50%).
Assessment of Mitochondrial Membrane Potential (MMP) using JC-1 Staining
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm).
Protocol:
-
Seed cells (e.g., HK-2 cells) in a suitable culture plate and allow them to adhere.
-
Induce mitochondrial dysfunction (e.g., with aldosterone).
-
Pre-treat a subset of cells with this compound (e.g., 100 µM for 30 minutes).
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) in a CO₂ incubator at 37°C for 15-30 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio is indicative of mitochondrial membrane depolarization.
Western Blot Analysis for NF-κB and NLRP3 Inflammasome Proteins
Western blotting is used to detect and quantify specific proteins in a sample.
Protocol:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, NLRP3, Caspase-1, IL-1β) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Experimental Workflow for Evaluating this compound's Efficacy
The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound against an inducer of mitochondrial dysfunction.
Figure 3. A generalized experimental workflow for assessing the effects of this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for diseases characterized by mitochondrial dysfunction and oxidative stress. Its ability to scavenge superoxide and peroxynitrite, thereby preserving mitochondrial integrity and inhibiting pro-inflammatory signaling pathways, underscores its multifaceted protective effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound.
Future research should focus on:
-
Optimizing Dosing and Delivery: Establishing optimal therapeutic windows and developing targeted delivery systems to enhance mitochondrial uptake and minimize potential off-target effects.
-
Elucidating Detailed Molecular Interactions: Further delineating the precise molecular targets of this compound within the complex signaling networks of mitochondrial dysfunction.
-
Clinical Translation: Conducting well-designed preclinical and clinical trials to evaluate the safety and efficacy of this compound in relevant human diseases.
By continuing to investigate the mechanisms and applications of this compound, the scientific community can pave the way for novel therapeutic strategies to combat the debilitating effects of mitochondrial dysfunction.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Superoxide dismutase mimetics: synthesis and structure-activity relationship study of MnTBAP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MnTBAP treatment ameliorates aldosterone-induced renal injury by regulating mitochondrial dysfunction and NLRP3 inflammasome signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 inflammasome activation in response to metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Inhibition of the NF-κB Pathway by MnTBAP Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory effects of MnTBAP chloride on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a synthetic, cell-permeable metalloporphyrin, is recognized for its potent superoxide dismutase (SOD) mimetic and peroxynitrite scavenging activities.[1][2][3] These antioxidant properties are intrinsically linked to its anti-inflammatory effects, which are significantly mediated through the modulation of the NF-κB pathway.[1][2][3] This document details the mechanism of action, presents available quantitative and qualitative data on its inhibitory effects, provides detailed experimental protocols for studying this interaction, and includes visualizations of the key pathways and experimental workflows.
Introduction to the NF-κB Pathway and this compound
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The canonical NF-κB pathway is activated by various stimuli, such as inflammatory cytokines, lipopolysaccharides (LPS), and oxidative stress. This activation cascade typically involves the phosphorylation and subsequent degradation of the inhibitory IκBα protein, which allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.
This compound emerges as a significant modulator of this pathway. By scavenging reactive oxygen species (ROS) and peroxynitrite, this compound can mitigate the oxidative stress that often triggers NF-κB activation. This guide will delve into the specifics of this inhibitory action.
Mechanism of NF-κB Inhibition by this compound
The primary mechanism by which this compound inhibits the NF-κB pathway is through its antioxidant properties. Oxidative stress is a known activator of the IKK complex, which is responsible for phosphorylating IκBα. By reducing the levels of intracellular ROS, this compound can prevent the activation of IKK, thereby inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
One study has demonstrated that this compound effectively blocks the acetaminophen-induced translocation of the p65 subunit of NF-κB to the nucleus in SH-SY5Y neuroblastoma cells.[4] This prevention of nuclear translocation is a critical step in halting the pro-inflammatory gene transcription mediated by NF-κB.
However, it is important to note that the effects of this compound on the NF-κB pathway may be cell-type and stimulus-dependent. For instance, one study reported that MnTBAP did not affect the phosphorylation and activation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, suggesting that in this specific context, its anti-inflammatory effects might be mediated through other pathways, such as the inhibition of p38 and SAPK/JNK signaling.
Data on the Inhibitory Effects of this compound
Table 1: Effect of this compound on NF-κB p65 Subunit Nuclear Translocation
| Cell Line | Inducing Agent | This compound Concentration | Observed Effect on p65 Nuclear Translocation | Reference |
| SH-SY5Y | Acetaminophen (2 mM) | Not specified, but used as a co-treatment | Blocked p65 translocation to the nucleus to a similar extent as the known NF-κB inhibitor, SN-50 (100 nM). | [4] |
Table 2: Effect of this compound on the Production of NF-κB-regulated Pro-inflammatory Cytokines
| Animal Model/Cell Line | Condition | This compound Dosage/Concentration | Observed Effect on Cytokine Levels | Reference |
| Rat model of lung contusion | In vivo | 10 mg/kg body weight (intraperitoneal) | Significantly decreased levels of IL-1β and IL-6 in bronchoalveolar lavage fluid and lung tissue at 5 and 24 hours post-injury. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the inhibition of the NF-κB pathway by this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on the cell line of interest and to establish a non-toxic concentration range for subsequent experiments.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
NF-κB Luciferase Reporter Assay
Purpose: To quantitatively measure the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Protocol:
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., TNF-α or LPS) in the continued presence of this compound. Include appropriate controls (unstimulated, stimulated without inhibitor).
-
Lysis: After the stimulation period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.
Western Blot for IκBα Degradation and p65 Nuclear Translocation
Purpose: To qualitatively and semi-quantitatively assess the effect of this compound on the degradation of IκBα and the nuclear translocation of the p65 subunit.
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency and treat them with this compound followed by an NF-κB-inducing stimulus for various time points.
-
Cell Lysis and Fractionation:
-
For IκBα degradation , lyse the whole cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For p65 nuclear translocation , perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IκBα, p65, a cytoplasmic marker (e.g., α-tubulin or GAPDH), and a nuclear marker (e.g., Lamin B1 or Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective loading controls.
Electrophoretic Mobility Shift Assay (EMSA)
Purpose: To directly detect the DNA-binding activity of NF-κB and its inhibition by this compound.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and/or an NF-κB stimulus.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection:
-
For radioactive probes, expose the dried gel to an X-ray film or a phosphorimager screen.
-
For non-radioactive probes, use a detection method appropriate for the label (e.g., streptavidin-HRP and chemiluminescence for biotin).
-
-
Supershift Assay (Optional): To confirm the specificity of the NF-κB-DNA complex, pre-incubate the nuclear extracts with an antibody specific to an NF-κB subunit (e.g., p65) before adding the probe. A "supershifted" band will indicate the presence of that subunit in the complex.
Visualizations
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Inhibition of NF-κB Pathway by this compound
Caption: Mechanism of NF-κB inhibition by MnTBAP.
Experimental Workflow for Investigating MnTBAP's Effect on NF-κB
Caption: Experimental workflow for MnTBAP studies.
Conclusion
This compound presents a compelling case as an inhibitor of the NF-κB signaling pathway, primarily through its potent antioxidant activity. The available evidence demonstrates its ability to prevent the nuclear translocation of the p65 subunit and to suppress the production of downstream pro-inflammatory cytokines. While further research is needed to establish definitive dose-response relationships and IC50 values across various cell types and stimuli, the experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in NF-κB-mediated inflammatory and disease processes. The conflicting reports also highlight the importance of careful experimental design and interpretation when investigating the nuanced interactions of this compound with cellular signaling pathways.
References
cell-permeable superoxide dismutase mimetics overview
An In-depth Technical Guide to Cell-Permeable Superoxide Dismutase Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide dismutase (SOD) enzymes are the frontline of endogenous antioxidant defense, catalytically converting superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide. However, the therapeutic application of native SOD enzymes is hampered by their large molecular size, poor cell permeability, and short in vivo half-life.[1] To overcome these limitations, a variety of small-molecule, cell-permeable SOD mimetics have been developed. These synthetic compounds mimic the catalytic activity of the native enzymes and have shown significant promise in preclinical models of diseases associated with oxidative stress, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[2][3][4]
This technical guide provides a comprehensive overview of the core classes of cell-permeable SOD mimetics, their mechanisms of action, quantitative comparisons of their activity, detailed experimental protocols for their evaluation, and insights into the signaling pathways they modulate.
Core Classes of Cell-Permeable SOD Mimetics
SOD mimetics are broadly categorized based on their chemical structure, with the most prominent classes being manganese-based complexes and nitroxides.[3]
Manganese-Based SOD Mimetics
Manganese is a favored metal for SOD mimetics due to its lower toxicity compared to other transition metals and its ability to cycle between Mn(II) and Mn(III) oxidation states, which is central to the catalytic dismutation of superoxide.[1]
2.1.1. Manganese Porphyrins
Manganese porphyrins are among the most potent SOD mimetics, with some exhibiting catalytic rates approaching those of the native SOD enzymes.[5][6] Their structure consists of a central manganese ion coordinated to a porphyrin ring. Modifications to the peripheral substituents on the porphyrin ring can significantly influence their lipophilicity, charge, and biological activity.[7] Cationic Mn porphyrins, in particular, have shown high efficacy due to electrostatic interactions with the anionic superoxide radical.[5]
2.1.2. Manganese(III) Salen Complexes
Mn(III) salen complexes, such as EUK-134, are another well-studied class of SOD mimetics.[4] These compounds possess both SOD and catalase-like activity, enabling them to detoxify both superoxide and hydrogen peroxide.[4] The salen ligand provides a stable coordination environment for the manganese ion, and modifications to the aromatic rings of the salen ligand can alter the compound's lipophilicity and cell permeability.[1]
2.1.3. Manganese(II) Cyclic Polyamines
This class of SOD mimetics, which includes compounds like M40403, features a manganese(II) ion complexed with a macrocyclic polyamine ligand.[8] These complexes are highly stable and selective for superoxide.[9] Structural modifications to the macrocyclic ring can dramatically alter the catalytic activity, with some derivatives showing activity comparable to native SOD.[2]
Nitroxides
Nitroxides, such as Tempol, are stable free radicals that can act as SOD mimetics.[10] They are cell-permeable and have demonstrated protective effects in various models of oxidative stress.[11][12] Their mechanism involves the redox cycling of the nitroxide group. While generally less potent than the manganese-based mimetics in terms of direct superoxide scavenging, they possess a broader range of antioxidant activities.[2][10]
Mechanism of Action
The primary mechanism of action for metal-based SOD mimetics involves a catalytic cycle where the metal center is alternately reduced and oxidized by superoxide radicals.[1]
Reaction 1: Reduction of the Metal Center Mⁿ⁺ + O₂⁻ → M⁽ⁿ⁻¹⁾⁺ + O₂
Reaction 2: Oxidation of the Metal Center M⁽ⁿ⁻¹⁾⁺ + O₂⁻ + 2H⁺ → Mⁿ⁺ + H₂O₂
In this two-step process, two superoxide anions are converted to one molecule of oxygen and one molecule of hydrogen peroxide, with the SOD mimetic being regenerated to its original oxidation state.[1]
Quantitative Comparison of SOD Mimetics
The efficacy of SOD mimetics can be quantified by several key parameters, including their catalytic rate constant (kcat) for superoxide dismutation, the concentration required for 50% inhibition of a superoxide-mediated reaction (IC₅₀), and their apparent permeability coefficient (Papp) across cell monolayers. The following tables summarize available data for representative SOD mimetics.
| Compound Class | Compound | Catalytic Rate Constant (kcat) (M⁻¹s⁻¹) | Reference |
| Mn Porphyrin | MnTE-2-PyP⁵⁺ | 7.76 x 10⁷ | [13] |
| MnTnHex-2-PyP⁵⁺ | - | - | |
| Mn(II) Cyclic Polyamine | M40401 | 1.6 x 10⁹ | [2] |
| M40403 | 1.6 x 10⁷ - 3.55 x 10⁶ | [2][8] | |
| SC-55858 | 1.2 x 10⁸ | [2] | |
| Mn(III) Salen | EUK-134 | - | - |
| [Mn(salen)OAc] | - | - | |
| Nitroxide | Tempol | - | - |
| Compound Class | Compound | IC₅₀ (µM) | Assay Conditions | Reference |
| Mn(II) Cyclic Polyamine | M40403 | 6.3 | Xanthine/Xanthine Oxidase | [14] |
| M40403 | 31.6 | NADPH oxidase in RASMCs | [14] | |
| Mn(III) Salen | [Mn(salen)OAc] | 2.7 ± 0.1 | Riboflavin photoreduction | [15] |
| [Mn(salen)Cl] | 2.5 ± 0.3 | Riboflavin photoreduction | [16] | |
| Nitroxide | Tempol | 326 ± 18 | SOD assay for O₂⁻ | [10] |
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Cell Line | Reference |
| Propranolol (High Permeability Control) | >10 | Caco-2 | [17] |
| Mannitol (Low Permeability Control) | <1 | Caco-2 | [17] |
Experimental Protocols
SOD Activity Assays
5.1.1. Cytochrome c Reduction Assay
This assay is a widely used indirect method to determine SOD activity.
Principle: Superoxide radicals, generated by a source such as the xanthine/xanthine oxidase system, reduce cytochrome c, which can be monitored spectrophotometrically at 550 nm. SOD or an SOD mimetic will compete for the superoxide radicals, thus inhibiting the reduction of cytochrome c.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (5 mU/mL)
-
SOD mimetic solution
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
Add varying concentrations of the SOD mimetic to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
The rate of cytochrome c reduction is proportional to the rate of superoxide generation.
-
Calculate the percentage of inhibition of cytochrome c reduction by the SOD mimetic at each concentration.
-
The IC₅₀ value is the concentration of the mimetic that causes 50% inhibition.
5.1.2. Nitroblue Tetrazolium (NBT) Reduction Assay
This is another common indirect assay for SOD activity.
Principle: Superoxide radicals reduce the yellow dye nitroblue tetrazolium (NBT) to a blue formazan product, which can be measured spectrophotometrically at 560 nm. SOD or an SOD mimetic will inhibit this reduction.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
NBT (50 µM)
-
Riboflavin (2 µM) or Xanthine/Xanthine Oxidase system
-
SOD mimetic solution
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NBT.
-
Add varying concentrations of the SOD mimetic.
-
Generate superoxide radicals either photochemically using riboflavin and light or enzymatically with xanthine/xanthine oxidase.
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes).
-
Measure the absorbance of the formazan product at 560 nm.
-
Calculate the percentage of inhibition of NBT reduction.
-
Determine the IC₅₀ value.
Cell Permeability Assay (Caco-2)
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on semi-permeable filter supports, mimicking the intestinal epithelial barrier. The permeability of a compound is assessed by measuring its transport from the apical (AP) to the basolateral (BL) side of the monolayer.[9][18][19]
Materials:
-
Caco-2 cells
-
Transwell filter inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
SOD mimetic solution
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical method for quantifying the SOD mimetic (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the Transwell filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Wash the cell monolayers with transport buffer.
-
Add the SOD mimetic solution to the apical (donor) compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Quantify the concentration of the SOD mimetic in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
In Vivo Ischemia-Reperfusion Model (Rat Myocardial Infarction)
Principle: This model mimics the tissue damage that occurs when blood supply is restored to a previously ischemic tissue. It is widely used to evaluate the efficacy of drugs aimed at reducing reperfusion injury, a process in which oxidative stress plays a major role.[4][20]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Ventilator
-
Surgical instruments
-
Suture for coronary artery ligation
-
SOD mimetic solution
-
Triphenyltetrazolium chloride (TTC) stain for infarct size measurement
Procedure:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful occlusion is confirmed by the appearance of a pale region in the myocardium.
-
Maintain the ischemic period for a defined duration (e.g., 30 minutes).
-
Administer the SOD mimetic or vehicle at a specific time point (e.g., just before reperfusion).
-
Release the ligature to allow for reperfusion of the myocardium for a set period (e.g., 2 hours).
-
At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with a dye (e.g., Evans blue) to delineate the area at risk (AAR).
-
Excise the heart, slice it, and incubate the slices in TTC stain. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Quantify the infarct size as a percentage of the AAR.
Modulation of Signaling Pathways
SOD mimetics exert their biological effects not only by directly scavenging superoxide but also by modulating redox-sensitive signaling pathways that are crucial in inflammation, cell survival, and apoptosis.
Nuclear Factor-kappaB (NF-κB) Pathway
NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Oxidative stress is a known activator of the NF-κB pathway. SOD mimetics, such as Tempol, have been shown to inhibit the activation of NF-κB.[14][21] This is likely achieved by preventing the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm. By reducing superoxide levels, SOD mimetics can prevent the activation of upstream kinases that lead to IκBα phosphorylation and subsequent degradation.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family of kinases, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate these pathways. The Mn-salen complex EUK-134 has been shown to inhibit the activation of ERK, JNK, and p38 in response to UVB-induced oxidative stress.[11][13][22] By reducing the intracellular levels of reactive oxygen species, SOD mimetics can prevent the activation of upstream kinases in the MAPK cascades.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Some SOD mimetics, such as Tempol, have been shown to activate the Nrf2 pathway, leading to an enhanced endogenous antioxidant response.[23][24]
Conclusion
Cell-permeable SOD mimetics represent a promising therapeutic strategy for a multitude of diseases rooted in oxidative stress. Their small molecular size, enhanced stability, and ability to catalytically remove superoxide radicals offer distinct advantages over the use of native SOD enzymes. The diverse chemical classes of SOD mimetics provide a rich scaffold for further drug development, with the potential to tailor their physicochemical properties for specific therapeutic applications. A thorough understanding of their quantitative activity, cell permeability, and impact on key signaling pathways is essential for their rational design and successful clinical translation. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of two Mn porphyrin-based mimics of superoxide dismutase (SOD) in pulmonary radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Chemistry and Antihypertensive Effects of Tempol and Other Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The neuroprotective properties of the superoxide dismutase mimetic tempol correlate with its ability to reduce pathological glutamate release in a rodent model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Overexpression of SOD1 in Transgenic Rats Protects Vulnerable Neurons Against Ischemic Damage After Global Cerebral Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tempol reduces the activation of nuclear factor-kappaB in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tempol reduces inflammation and oxidative damage in cigarette smoke-exposed mice by decreasing neutrophil infiltration and activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Story of MnTBAP Chloride: From Superoxide Dismutase Mimic to Peroxynitrite Scavenger
An In-depth Technical Guide on the Core Early Studies by Fridovich and Collaborators
Introduction
Manganese(III) tetrakis(4-benzoic acid)porphyrin chloride, or MnTBAP chloride, is a synthetic metalloporphyrin that has been the subject of extensive research in the field of free radical biology and medicine. Initial pioneering studies, spearheaded by the laboratory of Irwin Fridovich, positioned MnTBAP as a promising low-molecular-weight mimic of the antioxidant enzyme superoxide dismutase (SOD). These early investigations sparked considerable interest in its potential as a therapeutic agent for a variety of pathologies associated with oxidative stress.
This technical guide provides a comprehensive overview of the foundational research on this compound conducted by Fridovich and his colleagues. It delves into the initial hypothesis of SOD mimicry, the experimental evidence that supported it, and the subsequent, more nuanced understanding of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental protocols, quantitative data, and the logical evolution of scientific thought surrounding this fascinating molecule.
I. Synthesis of this compound
The synthesis of this compound is a two-step process that involves the creation of the porphyrin ligand followed by the insertion of the manganese ion.
A. Synthesis of meso-Tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP)
The free-base porphyrin ligand is synthesized via the condensation of pyrrole and 4-carboxybenzaldehyde. A common method adapted from the work of Adler, Longo, and Finarelli involves the following steps:
-
Reaction Setup: A solution of 4-carboxybenzaldehyde in propionic acid is brought to reflux.
-
Addition of Pyrrole: A solution of pyrrole in propionic acid is then added to the refluxing mixture.
-
Reflux: The reaction mixture is refluxed for a specified period, typically around 30 minutes. During this time, the solution turns dark purple, indicating the formation of the porphyrin.
-
Cooling and Crystallization: The reaction mixture is allowed to cool to room temperature, which leads to the precipitation of the porphyrin product.
-
Purification: The crude product is collected by filtration, washed with methanol to remove residual propionic acid and unreacted starting materials, and then dried.
B. Insertion of Manganese
The final step is the insertion of manganese into the porphyrin ring:
-
Reaction Setup: The synthesized H₂TCPP is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
Addition of Manganese Salt: An excess of a manganese(II) salt, typically manganese(II) chloride (MnCl₂), is added to the solution.
-
Reflux: The mixture is heated to reflux for several hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.
-
Purification: After the reaction is complete, the solvent is removed, and the product is purified to remove excess manganese salts and any unreacted ligand. This often involves washing with water and recrystallization.
II. Early Evaluation as a Superoxide Dismutase Mimic
The initial interest in MnTBAP stemmed from its potential to catalyze the dismutation of the superoxide radical (O₂⁻), a key reactive oxygen species implicated in cellular damage.
A. In Vitro Superoxide Dismutase Activity
The SOD-like activity of MnTBAP was initially assessed using indirect assays that monitor the inhibition of a superoxide-dependent reaction.
Experimental Protocol: Cytochrome c Reduction Assay
This assay, a cornerstone of Fridovich's work, measures the ability of a compound to compete with cytochrome c for superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.8) containing 0.1 mM EDTA.
-
Xanthine (0.5 mM).
-
Cytochrome c (10 µM).
-
Xanthine oxidase solution (concentration adjusted to give a rate of cytochrome c reduction of approximately 0.025 absorbance units per minute).
-
This compound solution of varying concentrations.
-
-
Procedure:
-
In a cuvette, the buffer, xanthine, and cytochrome c are mixed.
-
The MnTBAP solution (or buffer for the control) is added.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The reduction of cytochrome c is monitored spectrophotometrically at 550 nm.
-
-
Data Analysis: The concentration of MnTBAP required to inhibit the rate of cytochrome c reduction by 50% (the IC₅₀ value) is determined.
Quantitative Data from Early Studies
| Compound | SOD-like Activity (IC₅₀) | Reference |
| This compound | ~50 µM | Faulkner et al., 1994 |
Note: The reported IC₅₀ values for MnTBAP varied in early literature, likely due to differences in assay conditions and the purity of the compound.
B. In Vivo Evidence for SOD-like Activity
A key in vivo model used by Fridovich's group to test for SOD-like activity was an Escherichia coli strain genetically engineered to lack its native superoxide dismutases (SOD-null E. coli). This mutant is unable to grow aerobically in minimal media unless supplemented with a functional SOD or a compound that can substitute for its activity.
Experimental Protocol: SOD-null E. coli Rescue Assay
-
Bacterial Strain: An E. coli strain deficient in both Mn-SOD (sodA) and Fe-SOD (sodB).
-
Media: A minimal growth medium, such as M9 minimal medium supplemented with glucose and the necessary amino acids.
-
Procedure:
-
The SOD-null E. coli are grown anaerobically to a certain cell density.
-
The cells are then diluted into fresh aerobic minimal medium containing varying concentrations of MnTBAP.
-
Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD₆₀₀).
-
-
Endpoint: The ability of MnTBAP to support the aerobic growth of the SOD-null mutant is assessed.
Early studies demonstrated that MnTBAP could indeed support the aerobic growth of SOD-null E. coli, providing strong evidence for its in vivo SOD-like activity.
III. The Shift in Understanding: A Peroxynitrite Scavenger
While the initial data were compelling, further research, particularly by Batinić-Haberle in collaboration with Fridovich, revealed a more complex picture. It was discovered that highly purified MnTBAP has a very low catalytic rate constant for superoxide dismutation. The previously observed biological effects were then re-evaluated, leading to the understanding that MnTBAP is a potent scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide with nitric oxide.
Quantitative Data: Reaction Kinetics
| Reaction | MnTBAP log k | MnTE-2-PyP⁵⁺ (a potent SOD mimic) log k | Reference |
| Superoxide Dismutation (kcat) | ~3.16 | 7.76 | Batinić-Haberle et al., 2009[1] |
| Peroxynitrite Scavenging (kred) | 5.06 | ~7.5 | Batinić-Haberle et al., 2009[1] |
This data clearly shows that while MnTBAP is a very poor SOD mimic (several orders of magnitude less active than potent mimics), it is an effective scavenger of peroxynitrite.
A. Re-evaluation of In Vivo Models
The protective effects of MnTBAP in various disease models were reconsidered in light of its peroxynitrite scavenging activity.
Experimental Model: Carrageenan-Induced Pleurisy
This is a model of acute inflammation where both superoxide and peroxynitrite are known to play a pathogenic role.
Experimental Protocol:
-
Animal Model: Mice are typically used.
-
Induction of Pleurisy: A solution of carrageenan is injected into the pleural cavity of the mice.
-
Treatment: MnTBAP is administered, often intraperitoneally, at a specified time relative to the carrageenan injection.
-
Assessment of Inflammation: After a set period (e.g., 4-6 hours), the mice are euthanized, and the pleural exudate is collected to measure the volume and the number of infiltrating neutrophils. Lung tissue can also be collected for histological analysis and measurement of markers of oxidative damage, such as nitrotyrosine (a marker of peroxynitrite activity).
Studies using this model showed that MnTBAP could reduce pleural exudate volume, neutrophil infiltration, and nitrotyrosine formation, effects consistent with the scavenging of peroxynitrite.[1]
IV. Signaling Pathways and Experimental Workflows
The evolving understanding of MnTBAP's mechanism of action can be visualized through the following diagrams.
V. Conclusion
The early studies on this compound by Irwin Fridovich and his collaborators were instrumental in launching the field of synthetic SOD mimics. While the initial hypothesis of its mechanism of action has been refined over time, the foundational research laid the groundwork for a deeper understanding of the complex roles of reactive oxygen and nitrogen species in biology. The journey of MnTBAP from a putative SOD mimic to a recognized peroxynitrite scavenger exemplifies the self-correcting nature of the scientific process and highlights the importance of rigorous chemical characterization in the study of biological systems. The work of Fridovich and his colleagues continues to be highly influential in the ongoing development of novel therapeutics for oxidative and nitrosative stress-related diseases.
References
structural characteristics of manganese porphyrins
An In-depth Technical Guide on the Structural Characteristics of Manganese Porphyrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese porphyrins (MnPs) are a class of synthetic compounds that have garnered significant attention in medicinal chemistry and drug development due to their robust catalytic and therapeutic properties. Structurally, they are metalloporphyrins featuring a central manganese ion coordinated within a porphyrin macrocycle. Their primary biological significance stems from their ability to mimic the function of the endogenous antioxidant enzyme, superoxide dismutase (SOD).[1][2] This SOD-mimetic activity allows them to catalytically dismutate superoxide radicals (O₂·⁻), highly reactive oxygen species (ROS) implicated in a multitude of pathological conditions associated with oxidative stress.[3][4]
Beyond simple superoxide scavenging, MnPs are now understood to be modulators of cellular redox signaling.[1][2] Their interaction with various biological reductants and oxidants allows them to influence critical signaling pathways, including those regulated by transcription factors like NF-κB and Nrf2.[5][6][7] This ability to modulate cellular redox environments makes them promising therapeutic agents for conditions ranging from ischemic injury to cancer and inflammatory diseases.[3][7] The therapeutic potential of MnPs is underscored by the progression of two specific compounds, MnTE-2-PyP⁵⁺ (BMX-010) and MnTnBuOE-2-PyP⁵⁺ (BMX-001), into clinical trials.[5][6][8]
This guide provides a detailed examination of the core , the experimental protocols used for their synthesis and characterization, and the intricate relationship between their structure and function.
Core Structural Features
The structure of a manganese porphyrin can be deconstructed into three key components: the porphyrin macrocycle, the central manganese ion, and the axial and peripheral ligands. Each component plays a critical role in defining the molecule's overall physicochemical properties and biological activity.
The Porphyrin Macrocycle
The foundation of a MnP is the porphyrin, a large, aromatic heterocyclic macrocycle composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. This extended π-conjugated system is responsible for the characteristic intense Soret band and weaker Q bands observed in their UV-visible spectra.[9][10] The planarity and rigidity of this macrocycle provide a stable coordination environment for the central manganese ion.
The Central Manganese Ion and its Oxidation States
Manganese can exist in several oxidation states within the porphyrin core, most commonly Mn(II), Mn(III), Mn(IV), and Mn(V).[8][11] The catalytic activity of MnPs, particularly their SOD mimicry, relies on the reversible cycling between the Mn(II) and Mn(III) states.[2]
-
Mn(III) Porphyrins : This is the most common and stable resting state for MnPs developed for therapeutic use.[2][5] These are typically high-spin d⁴ complexes.
-
Mn(II) Porphyrins : The reduction of the Mn(III) center by a superoxide molecule yields the Mn(II) state, a crucial step in the catalytic cycle.[2] These high-spin d⁵ complexes are then re-oxidized by a second superoxide molecule back to Mn(III).
-
Higher Oxidation States (Mn(IV), Mn(V)) : While less common in the context of SOD mimicry, higher oxidation states like Mn(V)=O have been synthesized and characterized.[11][12] These species are often invoked as reactive intermediates in oxidation reactions catalyzed by MnPs, such as hydrocarbon oxygenation.[11][13]
Axial Ligands and Coordination Geometry
The manganese ion within the porphyrin plane can coordinate one or two additional ligands in the axial positions (perpendicular to the porphyrin plane). These axial ligands are critical as they can modulate the electronic properties, redox potential, and steric accessibility of the manganese center.
-
Five-Coordinate Complexes : These complexes feature a single axial ligand, resulting in a square pyramidal geometry. Examples include complexes with chloride (Cl⁻) or perchlorate (OClO₃⁻) as the axial ligand.[14][15]
-
Six-Coordinate Complexes : With two axial ligands, the complex adopts an octahedral geometry. Common neutral axial ligands include nitrogenous bases like imidazole, pyridine, and piperidine.[15][16] The nature of these ligands can significantly influence the magnetic properties of the complex. In some cases, a solvent molecule like water can act as an axial ligand.
Peripheral Substituents
Modification of the porphyrin macrocycle at its peripheral meso or β-positions is the primary strategy for fine-tuning the properties of MnPs. These substituents exert powerful electronic and steric effects that directly impact the redox potential of the Mn(III)/Mn(II) couple, which in turn governs the SOD-mimetic activity.[4][17]
-
Electronic Effects : Attaching electron-withdrawing groups (e.g., pyridinium, nitro groups) to the meso-positions makes the manganese center more electron-deficient.[4][18] This shifts the Mn(III)/Mn(II) reduction potential to more positive values, which generally enhances the catalytic rate of superoxide dismutation.[17]
-
Steric and Lipophilic Effects : The addition of bulky or long alkyl chains (e.g., ethyl, hexyl, butoxyethyl) to the peripheral groups can increase the lipophilicity of the molecule.[5][18] This is a key strategy for improving bioavailability and facilitating passage across cellular and mitochondrial membranes to target sites of high oxidative stress.[1][18] Cationic charges on these substituents also aid in electrostatic guidance towards the anionic superoxide radical.[2][3]
Structure-Activity and Structure-Property Relationships
The therapeutic efficacy of manganese porphyrins is intrinsically linked to their structural design. A well-defined structure-activity relationship (SAR) has been established, primarily connecting the redox potential of the manganese center to its catalytic activity.
Redox Potential and SOD Activity
The catalytic dismutation of superoxide involves both the reduction and oxidation of the radical. An ideal catalyst should have a redox potential (E₁/₂) for the Mn(III)/Mn(II) couple that is approximately midway between the potential for superoxide oxidation (-160 mV vs. NHE) and its reduction (+890 mV vs. NHE).[1] MnPs designed as potent SOD mimics typically have an E₁/₂ in the range of +100 to +400 mV vs. NHE.[5] The SAR demonstrates that as the E₁/₂ of the MnP becomes more positive (within an optimal range), the catalytic rate constant (k_cat) for superoxide dismutation increases.[17]
Quantitative Data Summary
The following tables summarize key quantitative data for representative manganese porphyrins, illustrating the impact of peripheral substitution on their electrochemical properties and catalytic efficacy.
Table 1: Redox Potentials and SOD-Mimetic Activity of Selected Mn Porphyrins
| Manganese Porphyrin Derivative | Peripheral Substituents | E₁/₂ (mV vs. NHE) | log k_cat (O₂·⁻) (M⁻¹s⁻¹) | Reference(s) |
| MnTM-4-PyP | meso-Tetrakis(N-methylpyridinium-4-yl) | +60 | ~6.8 | [3] |
| MnTE-2-PyP⁵⁺ (AEOL10113) | meso-Tetrakis(N-ethylpyridinium-2-yl) | +228 | ~7.6 | [5][8] |
| MnTnHex-2-PyP⁵⁺ | meso-Tetrakis(N-n-hexylpyridinium-2-yl) | +250 | ~7.7 | [5] |
| MnTnBuOE-2-PyP⁵⁺ (BMX-001) | meso-Tetrakis(N-n-butoxyethylpyridinium-2-yl) | +265 | ~7.8 | [8] |
| MnTBAP | meso-Tetrakis(4-carboxyphenyl) | -190 | ~5.3 | [19] |
| MnBr₈TBAP | β-Octabromo-meso-tetrakis(4-carboxyphenyl) | +130 | ~6.5 | [19] |
Note: Values are approximate and can vary based on experimental conditions (e.g., pH, solvent).
Role in Signaling Pathways
While initially designed as simple enzyme mimics, the mechanism of action of MnPs is now understood to involve complex interactions with cellular signaling networks. Their ability to react with a wide range of redox-active species allows them to function as broad-spectrum redox modulators.
The primary catalytic function is the dismutation of superoxide, which prevents its reaction with nitric oxide (NO) to form the highly damaging oxidant peroxynitrite (ONOO⁻).[2][3] Many MnPs are also efficient peroxynitrite decomposition catalysts themselves.[3]
// Invisible nodes for label positioning node [style=invis, width=0.1, height=0.1, label=""]; in1; in2; out1; out2;
in1 -> MnIII [style=invis, arrowhead=none]; MnIII -> out1 [style=invis, arrowhead=none]; out2 -> MnII [style=invis, arrowhead=none]; MnII -> in2 [style=invis, arrowhead=none];
// Reaction edges MnIII -> MnII [label=" Reduction", color="#4285F4"]; MnII -> MnIII [label=" Oxidation", color="#EA4335"];
// Substrate and product nodes node [shape=plaintext, fontcolor="#202124", style="", fontsize=11]; sub1 [label="O₂⁻ + H⁺"]; prod1 [label="O₂"]; sub2 [label="O₂⁻ + H⁺"]; prod2 [label="H₂O₂"];
// Edges from substrates/products to invisible nodes sub1 -> in1 [dir=back]; out1 -> prod1; sub2 -> in2 [dir=back]; out2 -> prod2; } }
Furthermore, MnPs can participate in H₂O₂-driven catalysis of protein S-glutathionylation, a post-translational modification of cysteine residues.[6][8][20] This modification can alter the function of key signaling proteins, thereby modulating pathways involved in inflammation, apoptosis, and cell proliferation.[7][8] This broader activity profile explains their efficacy in disease models beyond those solely driven by superoxide.
Experimental Protocols and Characterization
The synthesis and validation of manganese porphyrins involve a series of well-established chemical and analytical procedures.
// Workflow connections start -> metalation; metalation -> purification; purification -> {uv_vis, epr, xray, cv} [lhead=cluster_characterization]; cv -> sod_assay [label="Correlates with"]; {uv_vis, epr, xray, cv} -> sod_assay [style=invis]; sod_assay -> cell_studies; cell_studies -> animal_studies; } }
Synthesis of Manganese Porphyrins
The synthesis is typically a two-step process involving the creation of the free-base porphyrin ligand followed by the insertion of manganese.
Protocol: Microwave-Assisted Metallation of Tetraphenylporphyrin (TPP) This protocol is adapted from methodologies described for rapid metalloporphyrin synthesis.[21][22]
-
Reagents and Setup :
-
Meso-tetraphenylporphyrin (H₂TPP) (1 mmol).
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) (5 mmol).[23]
-
N,N-dimethylformamide (DMF) (5 mL).
-
A 35 mL microwave reaction vial equipped with a standard cap.
-
-
Procedure :
-
Add H₂TPP and MnCl₂·4H₂O to the microwave vial.
-
Add 5 mL of DMF to dissolve the reactants.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture under microwave irradiation (e.g., 150 °C) for 10-15 minutes. The reaction power may be set to ~300-600W depending on the instrument.[21][22]
-
Monitor the reaction's completion by taking a small aliquot, diluting it, and checking its UV-Vis spectrum. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic Mn(III)P spectrum indicates completion.[24]
-
-
Work-up and Purification :
-
After cooling, pour the reaction mixture into distilled water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water to remove excess metal salts and DMF.
-
The crude product can be further purified by column chromatography on silica gel or alumina, typically using a solvent system like dichloromethane/methanol.
-
Characterization Techniques
A. UV-Visible Spectroscopy UV-Vis spectroscopy is used to confirm metallation and assess the electronic structure of the MnP.
-
Methodology : A dilute solution of the MnP (e.g., 10⁻⁶ M in a suitable solvent like dichloromethane or water) is prepared.[21] The absorption spectrum is recorded over a range of 350-700 nm.
-
Interpretation : Free-base porphyrins typically show an intense Soret band (~420 nm) and four weaker Q-bands in the 500-700 nm region. Upon successful manganese insertion, the spectrum changes distinctively: the Soret band often red-shifts, and the Q-bands collapse into fewer, broader bands.[9][10][24] The exact positions are sensitive to the manganese oxidation state, axial ligands, and peripheral substituents.[9]
B. Cyclic Voltammetry (CV) CV is the primary technique for determining the Mn(III)/Mn(II) reduction potential (E₁/₂), a critical parameter for predicting SOD activity.
-
Methodology :
-
Setup : A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte : The MnP is dissolved in a suitable solvent (e.g., DMF, water, methanol/water) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, KNO₃).[18][25]
-
Measurement : The potential is swept between appropriate limits, and the resulting current is measured. The E₁/₂ is calculated as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible redox couple.[14][26]
-
-
Interpretation : The first reduction wave observed typically corresponds to the one-electron reduction of Mn(III) to Mn(II).[26] The position of this wave is highly sensitive to the electronic effects of the porphyrin's substituents.[18]
C. Electron Paramagnetic Resonance (EPR) Spectroscopy EPR is a powerful technique for probing the oxidation state and coordination environment of the paramagnetic manganese center.
-
Methodology : The MnP sample is placed in a quartz EPR tube, typically as a frozen solution at low temperatures (e.g., 77 K). The X-band EPR spectrum is then recorded.
-
Interpretation : High-spin Mn(III) (d⁴) and high-spin Mn(II) (d⁵) complexes give distinct EPR signals. The technique can confirm the oxidation state of the resting complex and can be used to study the changes upon reduction or oxidation.[11][12][27] For example, Mn(V)=O species are often EPR-silent (S=0), which can help in their identification.[11][12]
Conclusion
Manganese porphyrins are a versatile class of synthetic molecules whose structural characteristics are intricately tied to their function as powerful redox-active therapeutic agents. The core structure—comprising the porphyrin macrocycle, the manganese center, and its associated ligands—provides a tunable platform for drug design. Through strategic modification of peripheral substituents, researchers can precisely modulate the Mn(III)/Mn(II) redox potential to optimize SOD-mimetic activity and enhance bioavailability. The continued elucidation of their complex interactions with cellular signaling pathways, supported by robust methods of synthesis and characterization, promises to expand their therapeutic applications in combating a wide range of diseases rooted in oxidative stress and dysregulated redox signaling.
References
- 1. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Manganic Porphyrin Mimetics of Superoxide Dismutase Activity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manganese Porphyrin Promotes Post Cardiac Arrest Recovery in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Characterization, and Reactivities of Manganese(V)-Oxo Porphyrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchwithnj.com [researchwithnj.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Design of Mn porphyrins for treating oxidative stress injuries and their redox-based regulation of cellular transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Manganese Porphyrins With Tailored Lipophilicity: Investigation of Redox Properties and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of SOD-Mimetic Manganoporphyrins on Spin Trapping of Superoxide and Related Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiol regulation by Mn porphyrins, commonly known as SOD mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 22. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. worldscientific.com [worldscientific.com]
- 26. researchgate.net [researchgate.net]
- 27. Axial Mn-CCN Bonds of Cyano Manganese(II) Porphyrin Complexes: Flexible and Weak? - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of MnTBAP Chloride in Chronic Kidney Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological feature of CKD is renal fibrosis, driven by persistent inflammation and oxidative stress. Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride (MnTBAP), a cell-permeable superoxide dismutase (SOD) mimetic and peroxynitrite scavenger, has emerged as a promising therapeutic agent in preclinical CKD research. This technical guide provides an in-depth overview of the applications of MnTBAP in CKD models, focusing on its mechanism of action, experimental protocols, and impact on key signaling pathways.
Mechanism of Action
MnTBAP primarily functions as a potent antioxidant. In the context of CKD, its therapeutic effects are attributed to the following mechanisms:
-
Scavenging of Reactive Oxygen Species (ROS): MnTBAP mimics the activity of SOD, converting superoxide radicals to hydrogen peroxide, which is then detoxified to water by other enzymes. This action reduces cellular damage caused by oxidative stress.
-
Peroxynitrite Scavenging: MnTBAP is also known to scavenge peroxynitrite, a highly reactive nitrogen species that contributes to nitrative stress and tissue damage in the kidney.
-
Protection of Mitochondrial Function: By reducing mitochondrial-derived oxidative stress, MnTBAP helps to preserve mitochondrial integrity and function, which is often compromised in CKD.
-
Anti-inflammatory Effects: MnTBAP has been shown to suppress inflammatory pathways, such as the NF-κB signaling and the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.
-
Anti-fibrotic Effects: Through the attenuation of oxidative stress and inflammation, MnTBAP inhibits the activation of pro-fibrotic signaling pathways like the Transforming Growth Factor-β (TGF-β) pathway, leading to a reduction in the deposition of extracellular matrix proteins.
Data Presentation: Efficacy of MnTBAP in Preclinical CKD Models
The following tables summarize the quantitative data from key studies investigating the effects of MnTBAP in established animal models of CKD.
Table 1: Effects of MnTBAP in the 5/6 Nephrectomy (Nx) Mouse Model of CKD
| Parameter | 5/6 Nx Control | 5/6 Nx + MnTBAP | Fold Change/Percentage Change | Reference |
| Renal Function | ||||
| Proteinuria | Significantly increased | Significantly improved | Data not quantified | |
| Fibrosis Markers (mRNA) | ||||
| Fibronectin | Upregulated | Significantly reduced | ~50% reduction | |
| Collagen I | Upregulated | Significantly reduced | ~40% reduction | |
| Collagen III | Upregulated | Significantly reduced | ~60% reduction | |
| Fibrosis Markers (Protein) | ||||
| Fibronectin | Increased | Significantly reduced | ~50% reduction | |
| Collagen I | Increased | Significantly reduced | ~40% reduction | |
| Collagen III | Increased | Significantly reduced | ~50% reduction | |
| Histology | ||||
| Masson's Staining (Fibrotic Area) | Increased blue staining | Reduced blue staining | Data not quantified |
Table 2: Effects of MnTBAP in the Aldosterone-Induced Renal Injury Model
| Parameter | Aldosterone-Treated | Aldosterone + MnTBAP | Fold Change/Percentage Change | Reference |
| In Vitro (HK-2 Cells) | ||||
| mtDNA Copy Number | Decreased | Significantly increased | ~1.5-fold increase vs. Aldo | |
| Mitochondrial Membrane Potential (JC-1) | Decreased | Significantly increased | ~2-fold increase vs. Aldo | |
| NLRP3 Protein Expression | Increased | Significantly decreased | ~50% reduction | |
| IL-1β Protein Expression | Increased | Significantly decreased | ~60% reduction | |
| IL-18 Protein Expression | Increased | Significantly decreased | ~50% reduction | |
| Vimentin Protein Expression | Increased | Attenuated | ~40% reduction | |
| α-SMA Protein Expression | Increased | Attenuated | ~30% reduction | |
| In Vivo (Mice) | ||||
| NLRP3 Protein Expression | Increased | Suppressed | Data not quantified | |
| Renal Tubular Cell Apoptosis | Increased | Reduced | Data not quantified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of MnTBAP in CKD research.
5/6 Nephrectomy (Nx) Mouse Model
This model is a widely used surgical method to induce progressive CKD.
-
Animal Strain: C57BL/6 mice are commonly used.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
-
Make a dorsal incision to expose the left kidney.
-
Ligate the upper and lower poles of the left renal artery, and then excise the two poles of the kidney, achieving a 2/3 nephrectomy.
-
One week later, perform a right unilateral nephrectomy by removing the entire right kidney.
-
-
MnTBAP Administration:
-
Dosage: 5 mg/kg body weight/day.
-
Route: Intraperitoneal injection.
-
Frequency: Daily, starting from the day of the second surgery.
-
Vehicle: Saline.
-
Aldosterone-Induced Renal Injury Model
This model investigates the direct injurious effects of aldosterone on the kidney.
-
Animal Strain: C57BL/6 mice.
-
Procedure:
-
Implant osmotic mini-pumps subcutaneously in the mice.
-
The mini-pumps are filled to deliver aldosterone at a rate of 0.5 µg/h for 4 weeks.
-
Provide the mice with 1% NaCl in their drinking water to potentiate the effects of aldosterone.
-
-
MnTBAP Administration:
-
Dosage: 10 mg/kg body weight/day.
-
Route: Intraperitoneal injection.
-
Frequency: Daily.
-
Vehicle: Saline.
-
Western Blot Analysis for NLRP3 Inflammasome Components
This protocol is for the detection and quantification of key proteins in the NLRP3 inflammasome pathway.
-
Sample Preparation:
-
Homogenize kidney tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-NLRP3
-
Anti-ASC
-
Anti-Caspase-1 (for both pro- and cleaved forms)
-
Anti-IL-1β (for both pro- and cleaved forms)
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers
This protocol is for quantifying the mRNA expression of key fibrotic genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from kidney tissue or cells using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers.
-
Perform qPCR using a real-time PCR system.
-
Use the 2^-ΔΔCt method to calculate the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Primer Sequences (Mouse):
-
Fibronectin: Forward: 5'-GATGCCGACCACAATGTCTTC-3', Reverse: 5'-AGGCTTTGGCTTGGTTCTCTT-3'
-
Collagen I: Forward: 5'-GCTCCTCTTAGGGGCCACT-3', Reverse: 5'-CCACGTCTCACCATTGGGG-3'
-
Collagen III: Forward: 5'-TGGTCCTCAGGGTCTCAATGC-3', Reverse: 5'-GGGAACATCCTCACCCTTTCC-3'
-
GAPDH: Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
Masson's Trichrome Staining for Renal Fibrosis
This histological stain is used to visualize collagen deposition, a hallmark of fibrosis.
-
Tissue Preparation:
-
Fix kidney tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Staining Protocol:
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid for 1 minute.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Interpretation:
-
Collagen fibers: Blue
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Signaling Pathways and MnTBAP Intervention
The following diagrams illustrate the key signaling pathways implicated in CKD pathogenesis and the proposed points of intervention by MnTBAP.
Caption: TGF-β signaling pathway in renal fibrosis and MnTBAP intervention.
Caption: NF-κB signaling pathway in renal inflammation and MnTBAP intervention.
Caption: NLRP3 inflammasome pathway in renal injury and MnTBAP intervention.
Conclusion
MnTBAP chloride has demonstrated significant therapeutic potential in preclinical models of chronic kidney disease. Its ability to combat oxidative stress, protect mitochondrial function, and inhibit key inflammatory and fibrotic pathways makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the role of MnTBAP and similar antioxidant strategies in the treatment of CKD. The detailed protocols and pathway diagrams offer a practical framework for designing and interpreting future studies in this promising area of nephrology research.
Methodological & Application
Application Notes and Protocols for In Vivo Administration of MnTBAP Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MnTBAP chloride is a cell-permeable metalloporphyrin with potent antioxidant properties. It functions as a superoxide dismutase (SOD) mimetic and a peroxynitrite scavenger, making it a valuable tool for investigating the role of oxidative stress in a variety of pathological conditions.[1][2] In vivo, this compound has demonstrated therapeutic potential by reducing oxidative injury and inflammation in models of renal fibrosis, lung contusion, spinal cord injury, and cisplatin-induced toxicity.[3][4][5] These application notes provide a comprehensive overview of the protocols for the in vivo administration of this compound, along with a summary of reported dosages and a description of its key signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is known to:
-
Mimic Superoxide Dismutase (SOD): It catalyzes the dismutation of superoxide radicals (O₂⁻) to molecular oxygen and hydrogen peroxide.
-
Scavenge Peroxynitrite: It effectively neutralizes peroxynitrite (ONOO⁻), a highly reactive oxidant formed from the reaction of superoxide and nitric oxide.[1][2]
Through its antioxidant activity, this compound modulates key signaling pathways involved in inflammation and cellular homeostasis, notably inhibiting the NF-κB pathway and upregulating the Bone Morphogenetic Protein Receptor II (BMPR-II) pathway.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vivo administration protocols and dosages for this compound in various animal models.
Table 1: this compound In Vivo Administration Protocols
| Animal Model | Condition | Route of Administration | Dosage | Frequency | Vehicle | Reference |
| Mice (5/6 Nx) | Renal Fibrosis | Intraperitoneal (IP) | 10 mg/kg | Three times per week for twelve weeks | Not specified | [1] |
| Rats | Lung Contusion | Intraperitoneal (IP) | 10 mg/kg | Single dose | Not specified | [6] |
| Mice | Carrageenan-induced Pleurisy | Intraperitoneal (IP) | 10 mg/kg | Single dose, 30 minutes before carrageenan | Saline | [7] |
| Rats | Carrageenan-induced Paw Edema | Local injection | 5-30 mg/kg | Single dose | Not specified | [3] |
| Mice | Morphine Tolerance | Intraperitoneal (IP) | 5-30 mg/kg | Co-administered with morphine | Not specified | [3] |
| Mice (C57BL/6) | Immune Response to rAAV | Intraperitoneal (IP) | 80 mg/kg | Daily for 5 days | PBS | [8] |
Table 2: Comparative Efficacy of this compound
| Animal Model | Condition | Compound | Dosage | Outcome | Reference |
| Mice | Carrageenan-induced Pleurisy | MnTBAP | 10 mg/kg | Slightly less effective than MnTE-2-PyP at blocking inflammation | [9] |
| Mice | Carrageenan-induced Pleurisy | MnTE-2-PyP | 0.3 mg/kg | Blocked pleural fluid exudate and neutrophil infiltration | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, Phosphate-Buffered Saline (PBS), or a solution containing DMSO and/or other solubilizing agents)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-30 gauge)
Solubility and Stability:
-
This compound is soluble in aqueous base (e.g., 0.1 M NaOH) and DMSO. For in vivo applications, it is often dissolved in a vehicle suitable for injection.
-
Solutions of this compound are generally considered unstable and should be prepared fresh before each use.[10] However, some suppliers indicate that stock solutions can be stored at -20°C or -80°C for extended periods. It is recommended to consult the manufacturer's instructions and perform stability tests if needed.
Preparation Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
For Saline/PBS Vehicle: If using saline or PBS as the vehicle, the direct dissolution of this compound may be challenging. It is often first dissolved in a small amount of a suitable solvent like DMSO, and then the volume is brought up with saline or PBS. The final concentration of the initial solvent should be kept to a minimum to avoid toxicity.
-
For Aqueous Base Solubilization: Dissolve this compound in 0.1 M aqueous base, and then adjust the pH to 7.0 or higher with a suitable buffer as needed.
-
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Sterilization: If necessary, the final solution can be filter-sterilized using a 0.22 µm syringe filter.
In Vivo Administration Protocol (Intraperitoneal Injection in Mice)
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 ml) and needles (25-30 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse. One common method is to grasp the loose skin over the shoulders and neck to immobilize the head and forelimbs.
-
Injection Site Identification: Position the mouse with its head tilted slightly downwards. The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, which is located on the left side.[11][12]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall. The depth of insertion should be sufficient to penetrate the peritoneal cavity without damaging internal organs (approximately 0.5 cm for an adult mouse).[12]
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Once proper placement is confirmed, slowly and steadily inject the this compound solution. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.[11]
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions following the injection.
Signaling Pathways and Visualizations
This compound and the NF-κB Signaling Pathway
This compound has been shown to mediate anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1] It is suggested that by reducing intracellular reactive oxygen species, MnTBAP prevents the phosphorylation of p38 MAPK and SAPK/JNK, which are upstream regulators of inflammatory gene expression.[2] However, one study indicated that MnTBAP did not affect the phosphorylation and activation of NF-κB itself, suggesting its anti-inflammatory effects might be mediated through other pathways in certain contexts.[2]
Caption: this compound's role in the NF-κB signaling pathway.
This compound and the BMPR-II Signaling Pathway
This compound has been demonstrated to upregulate the expression of Bone Morphogenetic Protein Receptor II (BMPR-II) and activate the downstream Smad-dependent signaling pathway.[13] One proposed mechanism is that MnTBAP decelerates the turnover of endogenous BMPR-II, thereby preserving its levels on the cell surface.[13] This leads to enhanced signaling upon binding of BMP ligands, contributing to the anti-inflammatory effects of MnTBAP.
Caption: this compound's influence on the BMPR-II signaling pathway.
Experimental Workflow for In Vivo Administration of this compound
The following diagram outlines a typical experimental workflow for an in vivo study involving this compound.
Caption: A generalized experimental workflow for in vivo studies.
References
- 1. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MnTBAP, a synthetic metalloporphyrin, inhibits production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated RAW 264.7 macrophages cells via inhibiting oxidative stress-mediating p38 and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 13. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MnTBAP Chloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of MnTBAP chloride, a potent superoxide dismutase (SOD) mimetic and peroxynitrite scavenger, in various mouse models of disease. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exhibits its therapeutic effects primarily through the catalytic scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It functions as a mimetic of the endogenous antioxidant enzyme superoxide dismutase (SOD), converting superoxide radicals to hydrogen peroxide. Additionally, it is a potent scavenger of peroxynitrite, a highly damaging oxidant formed from the reaction of superoxide and nitric oxide.[1] By mitigating oxidative and nitrative stress, this compound can modulate downstream signaling pathways implicated in inflammation and cellular injury, notably inhibiting the pro-inflammatory NF-κB signaling pathway.[1]
Data Presentation: Efficacious Dosages of this compound in Mouse Models
The following table summarizes the effective dosages of this compound used in various mouse models, providing a clear comparison for researchers. The most commonly reported effective dose is 10 mg/kg administered via intraperitoneal injection.
| Mouse Model | Dosage | Administration Route | Frequency | Key Findings |
| Renal Fibrosis (5/6 Nephrectomy) | 10 mg/kg | Intraperitoneal (IP) | Three times per week for twelve weeks | Attenuated renal fibrosis and reduced expression of fibronectin and collagen III.[2] |
| Lung Contusion | 10 mg/kg | Intraperitoneal (IP) | Single dose administered concurrently with injury | Reduced lung permeability, inflammation, and oxidative injury. |
| Carrageenan-induced Pleurisy | 10 mg/kg | Intraperitoneal (IP) | Single dose 30 minutes before carrageenan injection | Blocked inflammation, including pleural fluid exudate and neutrophil infiltration. |
| Hyperoxic Lung Injury (Newborn mice) | 10 mg/kg/day | Intraperitoneal (IP) | Daily for three days | Did not protect against hyperoxia-induced impairment of alveolar growth. |
| Aldosterone-Induced Renal Injury | Not specified in mice, but showed protective effects | In vivo studies mentioned | Not specified | Ameliorates renal injury by regulating mitochondrial dysfunction and the NLRP3 inflammasome. |
Signaling Pathways
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Caption: SOD Mimetic Action of this compound.
Caption: Inhibition of NF-κB Signaling by this compound.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Dissolution: Due to its poor solubility in neutral aqueous solutions, initially dissolve the this compound powder in a small volume of sterile 0.1 M NaOH. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of 0.1 M NaOH. Vortex briefly to ensure complete dissolution.
-
Neutralization and Dilution: Immediately dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the final concentration would be 1.25 mg/mL. Therefore, dilute the 10 mg/mL stock solution 1:8 with sterile PBS. Ensure the final pH is close to 7.4.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: It is recommended to prepare the solution fresh for each experiment as solutions can be unstable.[1] If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquots of the stock solution in NaOH might be stored at -20°C, though fresh preparation is ideal.
Administration of this compound in a Mouse Model of Carrageenan-Induced Pleurisy
This protocol outlines the in vivo administration of this compound to assess its anti-inflammatory effects in a mouse model of pleurisy.
Animal Model:
-
Male CD-1 mice (or other appropriate strain), 6-8 weeks old.
Experimental Groups:
-
Sham group: Saline injection into the pleural cavity.
-
Carrageenan group: Carrageenan injection into the pleural cavity.
-
MnTBAP-treated group: this compound (10 mg/kg, IP) administered 30 minutes prior to carrageenan injection.
Procedure:
-
MnTBAP Administration: Administer a single intraperitoneal injection of this compound (10 mg/kg), prepared as described in Protocol 1, to the mice in the treatment group.
-
Induction of Pleurisy: 30 minutes after MnTBAP administration, induce pleurisy by intrapleural injection of 0.1 mL of 1% λ-carrageenan in saline.
-
Euthanasia and Sample Collection: 4 hours after the carrageenan injection, euthanize the mice.
-
Assessment of Inflammation:
-
Collect pleural exudate to measure the volume and perform total and differential leukocyte counts.
-
Harvest lung tissue for histological analysis (e.g., H&E staining) and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Caption: Experimental Workflow for Pleurisy Model.
Administration of this compound in a Mouse Model of Renal Fibrosis
This protocol details a chronic administration regimen of this compound in a 5/6 nephrectomy mouse model of renal fibrosis.[2]
Animal Model:
-
5/6 nephrectomized mice (a surgical model of chronic kidney disease).
Experimental Groups:
-
Sham-operated group.
-
5/6 Nephrectomy + Vehicle group.
-
5/6 Nephrectomy + this compound (10 mg/kg, IP) group.
Procedure:
-
Surgical Induction of Renal Fibrosis: Perform a 5/6 nephrectomy on the mice.
-
MnTBAP Administration: Begin treatment with this compound (10 mg/kg, IP), prepared as described in Protocol 1, one week after surgery. Administer the injections three times per week for a total of twelve weeks.
-
Monitoring: Monitor the health of the animals throughout the study, including body weight and signs of distress.
-
Euthanasia and Sample Collection: At the end of the 12-week treatment period, euthanize the mice.
-
Assessment of Renal Fibrosis:
-
Collect kidney tissue for histological analysis (e.g., Masson's trichrome staining for collagen deposition).
-
Perform Western blotting or immunohistochemistry to quantify the expression of fibrotic markers such as fibronectin and collagen III.
-
These application notes and protocols provide a solid foundation for researchers investigating the therapeutic potential of this compound in mouse models. Adherence to these guidelines, with appropriate modifications for specific experimental designs, will facilitate the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MnTBAP Chloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride (MnTBAP chloride), a well-documented superoxide dismutase (SOD) mimetic and a potent peroxynitrite scavenger. This document offers detailed protocols for key experiments and summarizes effective concentrations for various cell-based assays, aiding in the design and execution of research investigating oxidative stress and related signaling pathways.
Mechanism of Action
This compound is a cell-permeable metalloporphyrin with significant anti-oxidative properties.[1][2][3][4] While initially recognized for its SOD mimetic activity, further research has highlighted its potent role as a peroxynitrite scavenger.[1][3][5][6] This dual functionality makes it a valuable tool for dissecting the roles of different reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cellular processes. Notably, some studies suggest that its peroxynitrite scavenging activity is more biologically significant than its SOD mimetic effect.[5][6] this compound has been shown to modulate inflammatory responses through the inhibition of the NF-κB signaling pathway and the upregulation of Bone Morphogenetic Protein Receptor II (BMPR-II).[1][2][3][4][7]
Quantitative Data Summary
The effective concentration of this compound in vitro is highly dependent on the cell type, the nature of the induced stress, and the specific endpoint being measured. The following table summarizes effective concentrations reported in various studies.
| Cell Line/Model | Application | Effective Concentration | Reference |
| UB/OC-1 (mouse organ of Corti) | Attenuation of cisplatin-induced cytotoxicity | 100 µM | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased BMPR-II mRNA expression | 50 µM | [2] |
| Immortalized mouse proximal tubular cells (mPTCs) | Restoration of E-cadherin and suppression of α-SMA and vimentin | 1.14 µM | [2] |
| RAW 264.7 (macrophage) | Inhibition of LPS-induced TNF-α production | Not specified, but shown to be effective | [1] |
| In vitro kinetic assay | Peroxynitrite scavenging | 6 µM | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Pro-angiogenic effects (cell migration, tube formation) | 5 µM | [9] |
Experimental Protocols
Assessment of Cytoprotective Effects using MTT Assay
This protocol is designed to evaluate the ability of this compound to protect cells from a cytotoxic agent, such as cisplatin.
Materials:
-
UB/OC-1 cells (or other cell line of interest)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in 0.1 M NaOH, freshly prepared)
-
Cisplatin (or other cytotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed 4,000 cells per well in a 96-well plate and allow them to adhere overnight.[8]
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1 hour.[8]
-
Introduce the cytotoxic agent (e.g., 20 µM cisplatin) to the wells and incubate for 24 hours.[8]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Following incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
In Vitro Peroxynitrite Scavenging Assay
This protocol provides a method to directly assess the peroxynitrite scavenging activity of this compound using a stopped-flow spectrophotometer.[5]
Materials:
-
This compound
-
Phosphate buffer (100 mM, pH 7.0)
-
Peroxynitrite (ONOO⁻) solution
-
NaOH (15 mM)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a 6 µM solution of this compound in 100 mM phosphate buffer (pH 7.0).[5]
-
Prepare a solution of peroxynitrite in 15 mM NaOH. The concentration should be in 10- to 40-fold molar excess to this compound.[5]
-
Set the stopped-flow instrument to monitor the change in absorbance at the Soret band of MnTBAP (468 nm).[5]
-
Mix the this compound solution and the peroxynitrite solution in a 1:1 volume ratio within the stopped-flow apparatus at 37°C.[5]
-
Record the decay in absorbance over time.
-
The kinetic data can be fitted to a single exponential function to determine the rate constant of the reaction, which reflects the scavenging activity.
Investigating the Effect on NF-κB Signaling Pathway
This protocol outlines a general workflow to study the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced NF-κB signaling pathway in macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Reagents for Western blotting (lysis buffer, primary antibodies against phosphorylated and total NF-κB p65, secondary antibodies, etc.)
-
Reagents for ELISA to measure TNF-α
Procedure:
-
Culture RAW 264.7 cells to the desired confluency.
-
Pre-treat the cells with this compound for 1 hour before stimulating with LPS (e.g., 1 µg/mL).
-
For Western Blotting: After a suitable stimulation time (e.g., 30-60 minutes), lyse the cells and perform Western blotting to detect the levels of phosphorylated and total NF-κB p65. A decrease in the ratio of phosphorylated to total p65 in MnTBAP-treated cells would indicate inhibition.
-
For TNF-α ELISA: After a longer stimulation period (e.g., 4-24 hours), collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions. A reduction in TNF-α levels would suggest downstream inhibition of the NF-κB pathway.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows involving this compound.
Caption: this compound's protective role against cisplatin-induced cytotoxicity.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. MnTBAP, a synthetic metalloporphyrin, inhibits production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated RAW 264.7 macrophages cells via inhibiting oxidative stress-mediating p38 and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MnTBAP stimulates angiogenic functions in endothelial cells through mitofusin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MnTBAP Chloride Effects on Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
MnTBAP chloride is a synthetic, cell-permeable metalloporphyrin known for its potent antioxidant properties. It functions as a superoxide dismutase (SOD) mimetic and a peroxynitrite (ONOO⁻) scavenger, making it a valuable tool for investigating the roles of reactive oxygen species (ROS) in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in mitigating ROS-induced cellular damage and modulating associated signaling pathways.
Mechanism of Action
This compound exerts its antioxidant effects primarily through two mechanisms:
-
Superoxide Dismutase (SOD) Mimetic Activity: It catalyzes the dismutation of superoxide radicals (O₂⁻) to molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). While it is described as an SOD mimetic, studies have shown that pure MnTBAP has very low SOD activity, and this effect might be more prominent in commercial preparations containing certain impurities.[3][4][5]
-
Peroxynitrite Scavenging: this compound efficiently scavenges peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide.[1][2][4] This action is crucial in preventing nitrative stress and subsequent cellular damage.
Through the reduction of oxidative and nitrative stress, this compound has been shown to modulate inflammatory signaling pathways, such as NF-κB, and developmental pathways like the BMPR-II/Smad cascade.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound on ROS and related markers from various studies.
Table 1: Peroxynitrite Scavenging Activity of this compound
| Compound | log kred(ONOO⁻) | Reference |
| Pure MnTBAP | 5.06 | [1][3][4] |
| Commercial MnTBAP | 4.97 | [1][3][4] |
Table 2: In Vivo Efficacy of this compound in a Model of Inflammation
| Treatment | Dose | Effect on Pleural Exudate Volume | Effect on Neutrophil Infiltration | Reference |
| Vehicle | - | Increased | Increased | [1] |
| MnTE-2-PyP | 0.3 mg/kg | Significantly Decreased | Significantly Decreased | [1] |
| MnTBAP | 10 mg/kg | Significantly Decreased | Significantly Decreased | [1] |
Table 3: Effect of this compound on Cisplatin-Induced Nitrative Stress
| Treatment | Relative 3-Nitrotyrosine Level (Fold Change vs. Control) | p-value vs. Cisplatin | Reference |
| Control | 1.0 | - | [2] |
| Cisplatin | ~4.5 | - | [2] |
| Cisplatin + MnTBAP | ~1.5 | < 0.0001 | [2] |
Experimental Protocols
Protocol 1: Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA to measure total intracellular ROS levels in cultured cells treated with this compound.
Materials:
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
MnTBAP Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the overnight culture medium from the cells and replace it with the MnTBAP-containing medium. Incubate for the desired period (e.g., 1-24 hours). Include a vehicle-treated control group.
-
Induction of Oxidative Stress (Optional): To induce ROS production, cells can be treated with an inducing agent (e.g., H₂O₂, TNF-α) for a specific duration before or during the DCFH-DA staining.
-
DCFH-DA Staining:
-
Prepare a 10-50 µM working solution of DCFH-DA in pre-warmed serum-free medium or PBS. The optimal concentration should be determined for each cell line.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Measurement:
-
Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set. Capture images for qualitative analysis or perform image analysis to quantify fluorescence intensity.
-
-
Data Analysis: Subtract the background fluorescence from all readings. Express the results as a percentage of the control or as relative fluorescence units.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
Materials:
-
This compound
-
MitoSOX Red reagent
-
Cell culture medium (phenol red-free recommended)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, collect by centrifugation. For adherent cells, they can be stained directly in the culture plate or trypsinized and resuspended.
-
MnTBAP Treatment: Treat the cells with the desired concentrations of this compound in culture medium for the chosen duration.
-
MitoSOX Red Staining:
-
Prepare a 1-5 µM working solution of MitoSOX Red in warm HBSS or culture medium. The optimal concentration should be determined empirically.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Wash: Gently wash the cells three times with warm HBSS.
-
Measurement:
-
Flow Cytometry: Resuspend the cells in fresh HBSS and analyze immediately on a flow cytometer using the phycoerythrin (PE) channel (excitation ~488 nm, emission ~585 nm).
-
Fluorescence Microscopy: Mount the cells (if necessary) and observe under a fluorescence microscope with a rhodamine (TRITC) filter set.
-
-
Data Analysis: For flow cytometry data, quantify the mean fluorescence intensity of the cell population. For microscopy, analyze the fluorescence intensity of individual cells or regions of interest.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The antioxidant properties of this compound can influence various signaling pathways that are sensitive to the cellular redox state. Below are diagrams of the NF-κB and BMPR-II/Smad signaling pathways, which are known to be modulated by oxidative stress and can be affected by this compound treatment.
Caption: this compound inhibits the ROS-mediated activation of the NF-κB signaling pathway.
References
- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pure manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin (MnTBAP) is not a superoxide dismutase mimic in aqueous systems: a case of structure-activity relationship as a watchdog mechanism in experimental therapeutics and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Peroxynitrite Scavenging by MnTBAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide range of pathological conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders. It is formed through the rapid, diffusion-controlled reaction between nitric oxide (•NO) and superoxide (O₂•⁻). Due to its high reactivity, peroxynitrite can induce cellular damage through oxidation and nitration of various biomolecules such as proteins, lipids, and DNA.
Mn(III) meso-tetrakis(4-benzoic acid)porphyrin, commonly known as MnTBAP, is a metalloporphyrin with recognized peroxynitrite scavenging capabilities.[1][2] While often investigated for its superoxide dismutase (SOD) mimetic activity, studies have shown that its protective effects in various models of oxidative stress may be significantly attributed to its ability to catalytically reduce peroxynitrite.[1][3] These application notes provide detailed methodologies for assessing the peroxynitrite scavenging efficacy of MnTBAP in various experimental settings.
Signaling Pathway of Peroxynitrite Formation and Scavenging
The following diagram illustrates the formation of peroxynitrite from superoxide and nitric oxide, and its subsequent scavenging by MnTBAP, thereby preventing downstream cellular damage such as the formation of 3-nitrotyrosine.
Caption: Peroxynitrite formation and scavenging by MnTBAP.
Quantitative Data: Peroxynitrite Scavenging Efficacy of MnTBAP
The efficacy of MnTBAP as a peroxynitrite scavenger has been quantified and compared with other compounds. The following table summarizes key kinetic data.
| Compound | Parameter | Value | Reference |
| Pure MnTBAP | log kred(ONOO⁻) | 5.06 | [1][3] |
| Commercial MnTBAP | log kred(ONOO⁻) | 4.97 | [1][3] |
| MnTE-2-PyP | log kred(ONOO⁻) | ~7.5 | [1][3] |
| Pure MnTBAP | log kcat(O₂•⁻) | < 3.5 | [1] |
| MnTE-2-PyP | log kcat(O₂•⁻) | ~7.5 | [1] |
| MnTBAP | log kred(CO₃•⁻) | 9.1 | [1] |
| MnTE-2-PyP | log kred(CO₃•⁻) | 8.5 (MnIIIP), 9.5 (MnIIP) | [1] |
Note: The rate constant for peroxynitrite reduction (kred(ONOO⁻)) by MnTBAP is approximately 2.5 orders of magnitude smaller than that of the potent scavenger MnTE-2-PyP.[1][2] However, its ability to reduce the carbonate radical (CO₃•⁻), a secondary radical from the reaction of peroxynitrite with CO₂, is comparable to MnTE-2-PyP.[1] It is also important to note that pure MnTBAP has very low SOD-like activity (log kcat(O₂•⁻) < 3.5).[1]
Experimental Protocols
Direct Measurement of Peroxynitrite Scavenging by Stopped-Flow Spectrophotometry
This protocol allows for the direct measurement of the reaction kinetics between MnTBAP and peroxynitrite.
Caption: Workflow for stopped-flow kinetic analysis.
Materials:
-
MnTBAP
-
Peroxynitrite (ONOO⁻)
-
100 mM Phosphate buffer, pH 7.0
-
15 mM NaOH
-
Stopped-flow spectrophotometer
Protocol:
-
Prepare a stock solution of MnTBAP (e.g., 12 µM) in 100 mM phosphate buffer (pH 7.0).
-
Prepare a stock solution of peroxynitrite in 15 mM NaOH. The concentration should be determined spectrophotometrically just before use.
-
Set up the stopped-flow instrument to monitor the absorbance at the Soret band of MnTBAP (468 nm).[1]
-
Load one syringe with the MnTBAP solution and the other with a 10- to 40-fold molar excess of the peroxynitrite solution.
-
Initiate the rapid mixing (1:1 v/v). The final pH of the reaction mixture should be approximately 7.3.
-
Record the change in absorbance over time. The reaction is typically complete within a few seconds.
-
Fit the resulting kinetic trace to a single exponential function to obtain the pseudo-first-order rate constant.
-
Repeat the experiment with varying concentrations of peroxynitrite to determine the second-order rate constant for the reaction between MnTBAP and peroxynitrite.
Indirect Assessment of Peroxynitrite Scavenging using Fluorescent Probes
This method utilizes fluorescent probes that react with peroxynitrite to assess the scavenging activity of MnTBAP. Dihydrorhodamine 123 (DHR 123) is a commonly used probe.[4]
Materials:
-
MnTBAP
-
Peroxynitrite or a peroxynitrite donor (e.g., SIN-1)
-
Dihydrorhodamine 123 (DHR 123)
-
Phosphate buffer (pH 7.4)
-
Fluorescence plate reader or spectrophotometer
Protocol:
-
Prepare a working solution of DHR 123 in phosphate buffer.
-
Prepare different concentrations of MnTBAP in phosphate buffer.
-
In a 96-well plate, add the DHR 123 solution and the different concentrations of MnTBAP.
-
Initiate the reaction by adding peroxynitrite or a peroxynitrite donor.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the oxidized product of DHR 123 (rhodamine 123).
-
A decrease in fluorescence intensity in the presence of MnTBAP indicates its peroxynitrite scavenging activity.
-
Calculate the IC₅₀ value for MnTBAP to quantify its scavenging potency.
In Vitro and In Vivo Detection of 3-Nitrotyrosine Formation
The formation of 3-nitrotyrosine is a stable biomarker of peroxynitrite-mediated damage.[5] Detecting a reduction in 3-nitrotyrosine levels in the presence of MnTBAP provides strong evidence of its peroxynitrite scavenging activity in biological systems.
Caption: Workflow for detecting 3-nitrotyrosine.
A. Western Blotting Protocol:
-
Treat cells or animals with an inducer of oxidative stress (e.g., lipopolysaccharide) with or without MnTBAP.
-
Harvest cells or tissues and prepare protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for 3-nitrotyrosine.
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to compare the levels of 3-nitrotyrosine between different treatment groups.
B. ELISA Protocol:
-
Coat a 96-well plate with a capture antibody against 3-nitrotyrosine.
-
Add prepared protein lysates from treated and untreated samples to the wells.
-
Incubate to allow binding of nitrated proteins.
-
Wash the wells and add a detection antibody for 3-nitrotyrosine.
-
Add a substrate and measure the absorbance to quantify the amount of 3-nitrotyrosine.
C. Immunohistochemistry Protocol:
-
Fix and embed tissue samples from treated and untreated animals.
-
Prepare thin sections of the tissues.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate the sections with a primary antibody against 3-nitrotyrosine.
-
Incubate with a labeled secondary antibody.
-
Visualize the staining using a suitable detection system and microscopy.
-
Score the intensity and distribution of staining to assess 3-nitrotyrosine formation.
Concluding Remarks
The methods described provide a comprehensive approach to characterizing the peroxynitrite scavenging activity of MnTBAP. Direct kinetic measurements offer precise data on reaction rates, while indirect and cellular/in vivo assays provide valuable insights into its biological efficacy. When studying MnTBAP, it is crucial to consider the purity of the compound, as impurities in commercial preparations have been shown to possess SOD-like activity, which could confound the interpretation of results.[1][6] By employing these detailed protocols, researchers can effectively evaluate the potential of MnTBAP as a therapeutic agent for pathologies associated with peroxynitrite-mediated oxidative stress.
References
- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the relative contribution of nitric oxide and peroxynitrite to the suppression of mitochondrial respiration in immunostimulated macrophages using a manganese mesoporphyrin superoxide dismutase mimetic and peroxynitrite scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality of potent Mn porphyrin-based SOD mimics and peroxynitrite scavengers for pre-clinical mechanistic/therapeutic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating MnTBAP Chloride in Cisplatin-Induced Ototoxicity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors. However, its clinical utility is often limited by severe side effects, most notably ototoxicity, which can lead to permanent, bilateral hearing loss.[1] The primary mechanism underlying cisplatin-induced ototoxicity is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within the delicate structures of the inner ear, leading to oxidative and nitrative stress, inflammation, and ultimately, apoptosis of sensory hair cells and neurons in the cochlea.[2]
Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride (MnTBAP) is a potent mimetic of superoxide dismutase (SOD) and a peroxynitrite scavenger.[3][4] Its ability to neutralize superoxide radicals and peroxynitrite, a highly damaging RNS formed from the reaction of superoxide and nitric oxide, makes it a promising candidate for mitigating cisplatin-induced ototoxicity. In vitro studies have demonstrated the protective effects of MnTBAP in auditory cell lines, suggesting its potential as an otoprotective agent.
Mechanism of Action
Cisplatin enters the inner ear and triggers a cascade of damaging events. It induces the production of ROS, overwhelming the endogenous antioxidant defenses of the cochlear cells. This leads to lipid peroxidation, mitochondrial dysfunction, and the activation of pro-inflammatory and apoptotic signaling pathways. A key event is the formation of peroxynitrite, which nitrates cellular proteins, including critical enzymes and structural components, leading to cellular dysfunction and death.
MnTBAP is thought to exert its protective effects through two primary mechanisms:
-
Superoxide Dismutase (SOD) Mimetic Activity: MnTBAP catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby reducing the initial pool of ROS.
-
Peroxynitrite Scavenging: MnTBAP directly scavenges peroxynitrite, preventing it from causing widespread nitrative damage to proteins and other macromolecules within the cochlear cells.[3][4]
By mitigating both oxidative and nitrative stress, MnTBAP helps to preserve the integrity and function of auditory hair cells and neurons exposed to cisplatin.
Preclinical Evidence (In Vitro)
Studies using the UB/OC-1 cell line, derived from the murine organ of Corti, have provided the primary evidence for the otoprotective potential of MnTBAP against cisplatin-induced damage. Co-treatment of these auditory cells with MnTBAP and cisplatin has been shown to:
-
Increase Cell Viability: MnTBAP significantly attenuates cisplatin-induced cell death, preserving a higher percentage of viable auditory cells.[3][5][6][7]
-
Reduce Nitrative Stress: MnTBAP treatment effectively lowers the levels of 3-nitrotyrosine, a marker of peroxynitrite-mediated damage.[5]
-
Attenuate Apoptosis: MnTBAP has been shown to decrease the expression of pro-apoptotic markers, such as cleaved caspase-3, in cisplatin-treated auditory cells.[3]
Importantly, studies have also suggested that MnTBAP does not interfere with the cytotoxic effects of cisplatin in cancer cell lines, indicating its potential to be used as an adjuvant therapy without compromising anti-tumor efficacy.[5]
Current Research Status and Future Directions
While the in vitro data are promising, there is a notable lack of published in vivo studies specifically evaluating the efficacy of MnTBAP chloride in preventing cisplatin-induced hearing loss in animal models. Such studies are a critical next step to establish proof-of-concept and to determine optimal dosing, administration routes, and treatment schedules. Future research should focus on utilizing established animal models of cisplatin ototoxicity to assess the otoprotective effects of MnTBAP on auditory function (e.g., Auditory Brainstem Response) and cochlear morphology (e.g., hair cell counts).
Data Presentation
Table 1: In Vitro Efficacy of this compound against Cisplatin-Induced Cytotoxicity in UB/OC-1 Auditory Cells
| Parameter | Cisplatin Alone | Cisplatin + MnTBAP | MnTBAP Alone | Control | Reference |
| Cell Viability (%) | ~50% | Significantly higher than Cisplatin alone | No significant change | 100% | [3][6] |
| 3-Nitrotyrosine Levels | Significantly increased | Significantly reduced vs. Cisplatin alone | No significant change | Baseline | [5] |
| Activated Caspase-3 | Significantly increased | Significantly reduced vs. Cisplatin alone | No significant change | Baseline | [3] |
Note: The values presented are qualitative summaries of the findings from the cited literature. Specific quantitative data can be found in the referenced publications.
Experimental Protocols
Protocol 1: In Vitro Assessment of MnTBAP Otoprotection in an Auditory Cell Line
This protocol is based on methodologies used in studies with the UB/OC-1 cell line.
1. Cell Culture:
- Culture UB/OC-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 33°C in a humidified atmosphere with 10% CO2.
2. Treatment:
- Plate cells in 96-well plates for viability assays or larger formats for protein/RNA analysis.
- Allow cells to adhere overnight.
- Pre-treat cells with this compound (e.g., 100 µM) for 1 hour before adding cisplatin.
- Treat cells with cisplatin (e.g., 20-30 µM) for 24-48 hours. Include control groups (vehicle only), MnTBAP only, and cisplatin only.
3. Assessment of Cell Viability (MTT Assay):
- Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 33°C.
- Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group.
4. Immunocytochemistry for Apoptosis and Nitrative Stress:
- Culture cells on coverslips and treat as described above.
- Fix cells with 4% paraformaldehyde.
- Permeabilize with 0.25% Triton X-100.
- Block with 5% bovine serum albumin (BSA) in PBS.
- Incubate with primary antibodies against cleaved caspase-3 or 3-nitrotyrosine overnight at 4°C.
- Incubate with fluorescently labeled secondary antibodies.
- Counterstain nuclei with DAPI.
- Mount coverslips and visualize using a fluorescence microscope.
Protocol 2: Animal Model of Cisplatin-Induced Ototoxicity and Assessment
This is a generalized protocol for inducing and assessing cisplatin ototoxicity in a rodent model (mouse or rat), which can be adapted to test the efficacy of MnTBAP.
1. Animals:
- Use young adult mice (e.g., C57BL/6 or CBA/J strains) or rats (e.g., Sprague-Dawley or Wistar strains) with normal pre-treatment hearing.
2. Auditory Function Assessment (Baseline):
- Anesthetize the animals (e.g., with a ketamine/xylazine cocktail).
- Perform baseline Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) to determine hearing thresholds across a range of frequencies (e.g., 4, 8, 16, 32 kHz).
3. Cisplatin and MnTBAP Administration:
- Cisplatin: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 12-16 mg/kg for rats, 16-20 mg/kg for mice) or a multi-day regimen (e.g., 3 mg/kg/day for 5 days for mice).
- MnTBAP (Hypothetical): Based on its use in other models, MnTBAP could be administered via i.p. injection. A potential starting dose range could be 5-20 mg/kg. The timing of administration relative to cisplatin is a critical variable to be tested (e.g., 1-2 hours prior to, concurrently with, or shortly after cisplatin).
- Control Groups: Include a vehicle control group (saline), a cisplatin-only group, and an MnTBAP-only group.
4. Post-Treatment Monitoring:
- Monitor animal weight and general health daily. Provide supportive care (e.g., subcutaneous fluids) as needed, as cisplatin can cause nephrotoxicity and weight loss.
5. Final Auditory Function Assessment:
- At a predetermined endpoint (e.g., 3-7 days after the final cisplatin injection), repeat ABR and DPOAE measurements to determine the threshold shifts.
6. Cochlear Histology for Hair Cell Counts:
- Following the final auditory assessment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
- Dissect the cochleae and post-fix overnight.
- Decalcify the cochleae (e.g., with 10% EDTA).
- Dissect the organ of Corti and stain with a fluorescent phalloidin conjugate (to label F-actin in hair cells) and a nuclear stain (e.g., DAPI).
- Create cochleograms by counting the number of present inner and outer hair cells at different locations along the cochlear spiral and calculate the percentage of hair cell loss compared to controls.
Visualizations
References
- 1. An optimized, clinically relevant mouse model of cisplatin-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Local Cisplatin Delivery in Mouse Reliably Models Sensorineural Ototoxicity Without Systemic Adverse Effects [frontiersin.org]
- 3. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effect of targeting cisplatin-induced nitrative stress using MnTBAP in auditory and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effect of targeting cisplatin-induced nitrative stress using MnTBAP in auditory and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Measuring Nitrotyrosine Levels After MnTBAP Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrotyrosine is a stable biomarker of nitrosative stress, an imbalance between reactive nitrogen species (RNS) and the ability of a biological system to detoxify them.[1][2][3] The formation of 3-nitrotyrosine, a post-translational modification of proteins, is primarily mediated by peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[4][5] Peroxynitrite is formed from the reaction of nitric oxide (•NO) and superoxide (O₂⁻•).[5] Increased levels of nitrotyrosine are associated with a range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation.[6][7]
Mn(III) tetrakis(4-benzoic acid)porphyrin chloride (MnTBAP) is a potent peroxynitrite scavenger and a superoxide dismutase (SOD) mimetic.[4][8][9] By scavenging peroxynitrite, MnTBAP effectively reduces the formation of nitrotyrosine, making it a valuable tool for studying the role of nitrosative stress in various disease models.[4][8][9] These application notes provide detailed protocols for measuring nitrotyrosine levels in biological samples following treatment with MnTBAP, enabling researchers to assess the efficacy of this compound in mitigating nitrosative stress.
Signaling Pathway of Nitrotyrosine Formation and Inhibition by MnTBAP
The formation of nitrotyrosine is a key event in nitrosative stress. The pathway begins with the production of nitric oxide and superoxide radicals, which combine to form peroxynitrite. This highly reactive species then nitrates tyrosine residues on proteins. MnTBAP intervenes by scavenging peroxynitrite, thereby preventing the nitration of tyrosine.
Caption: Signaling pathway of nitrotyrosine formation and its inhibition by MnTBAP.
Experimental Workflow for Measuring Nitrotyrosine
A typical experimental workflow for assessing the effect of MnTBAP on nitrotyrosine levels involves treating the experimental model with MnTBAP, preparing the biological samples, and then quantifying nitrotyrosine using a suitable method.
Caption: General experimental workflow for nitrotyrosine measurement after MnTBAP treatment.
Data Presentation: Effect of MnTBAP on Nitrotyrosine Levels
The following tables summarize quantitative data from studies that have investigated the effect of MnTBAP on nitrotyrosine levels in different experimental models.
Table 1: In Vivo Models
| Model System | Treatment Group | Nitrotyrosine Levels (Fold Change vs. Control) | Reference |
| Rat Lung Contusion | Lung Contusion (LC) | ~2.0 | [8][10] |
| LC + MnTBAP (10 mg/kg) | Significantly attenuated vs. LC | [8][10] | |
| Mouse Carrageenan-Induced Pleurisy | Carrageenan | Increased staining | [4][9] |
| Carrageenan + MnTBAP (10 mg/kg) | Reduced staining | [4] | |
| Mouse Unilateral Ureteral Obstruction (UUO) | UUO | Not explicitly quantified, but associated with increased oxidative stress | [11] |
| UUO + MnTBAP (10 mg/kg/day) | Ameliorated oxidative stress markers | [11] |
Table 2: In Vitro Models
| Cell Line | Treatment Group | Nitrotyrosine Levels (Qualitative) | Reference |
| Organ of Corti Cells (UB/OC-1) | Cisplatin (20 µM) | Elevated | [12] |
| Cisplatin + MnTBAP (100 µM) | Significantly reduced | [12] |
Experimental Protocols
Several methods are available for the detection and quantification of nitrotyrosine. The choice of method depends on the required sensitivity, specificity, and available equipment.[1][2][3] Chromatography-based methods generally offer good sensitivity and specificity.[1][2][3]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and sensitive method for quantifying nitrotyrosine in various biological samples.[6][13]
Principle: This assay typically employs a competitive or sandwich ELISA format. In a competitive ELISA, nitrotyrosine in the sample competes with a labeled nitrotyrosine conjugate for binding to a limited amount of anti-nitrotyrosine antibody.[14] In a sandwich ELISA, a capture antibody specific for nitrotyrosine is coated on the plate, followed by the addition of the sample and a detection antibody.[13]
Protocol (based on a general sandwich ELISA protocol): [13][15]
-
Plate Coating: Coat a 96-well microplate with a polyclonal goat anti-nitrotyrosine antibody and incubate overnight at 4°C.
-
Washing: Wash the plate five times with 250 µL of wash buffer.[13]
-
Blocking: Block the wells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample/Standard Addition: Add 100 µL of standards, controls, and prepared samples to the respective wells.[13]
-
Incubation: Cover the plate and incubate for 1 hour at room temperature on a horizontal shaker.[13]
-
Washing: Repeat the washing step as in step 2.[13]
-
Detection Antibody: Add 100 µL of a peroxidase-conjugated polyclonal goat anti-human serum proteins antibody to each well.[13]
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.[13]
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 10-20 minutes in the dark.[6][13]
-
Stop Reaction: Add 100 µL of stop solution to each well.[6][13]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[6][13]
-
Quantification: Calculate the nitrotyrosine concentration in the samples by comparing their absorbance to the standard curve.
Western Blot
Western blotting allows for the detection of nitrated proteins in a complex mixture and can provide information about the molecular weight of the modified proteins.[16][17]
-
Sample Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-100 µg of protein per lane on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against nitrotyrosine (e.g., rabbit anti-nitrotyrosine) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[17]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.[19]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis to quantify the relative levels of nitrated proteins.
High-Performance Liquid Chromatography (HPLC)
HPLC-based methods provide excellent separation and quantification of nitrotyrosine from other amino acids and metabolites.[20][21][22]
Protocol (based on a reversed-phase HPLC method): [20][22]
-
Sample Preparation:
-
For protein-bound nitrotyrosine, perform acid or enzymatic hydrolysis of the protein samples to release the amino acids.
-
Precipitate proteins with an equal volume of 10% trichloroacetic acid (TCA).
-
Centrifuge and filter the supernatant before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[23]
-
Mobile Phase: A common mobile phase is a mixture of methanol and an acidic aqueous solution (e.g., 0.5% acetic acid or 0.1% phosphoric acid).[20][21] A gradient elution may be necessary for complex samples.[23]
-
Flow Rate: Typically 1 mL/min.[20]
-
Detection: UV detection at 356 nm is specific for 3-nitrotyrosine.[20] Electrochemical detection can also be used for higher sensitivity.[23]
-
Temperature: 25°C.[20]
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-nitrotyrosine standard.
-
Inject the prepared samples and integrate the peak area corresponding to 3-nitrotyrosine.
-
Calculate the concentration of nitrotyrosine in the samples based on the standard curve.
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is the most sensitive and specific method for identifying and quantifying nitrotyrosine.[5][24][25] This technique can also be used to identify specific sites of tyrosine nitration within a protein.[25][26] Due to the complexity of the instrumentation and data analysis, this method is typically performed in specialized core facilities.
Conclusion
The measurement of nitrotyrosine is a critical tool for assessing nitrosative stress and the efficacy of therapeutic interventions like MnTBAP. The choice of analytical method will depend on the specific research question, sample type, and available resources. ELISA and Western blot are widely accessible and provide valuable quantitative and semi-quantitative data, respectively. HPLC offers enhanced specificity and quantification, while mass spectrometry provides the highest level of sensitivity and detailed molecular information. By following these detailed protocols, researchers can reliably measure changes in nitrotyrosine levels and gain insights into the protective effects of MnTBAP against nitrosative damage.
References
- 1. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. researchgate.net [researchgate.net]
- 4. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrotyrosine ELISA Kit | Oxidative Stress | SKT-126 [stressmarq.com]
- 7. 3-Nitrotyrosine - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 8. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protective role of MnTBAP in oxidant-mediated injury and inflammation in a rat model of lung contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MnTBAP therapy attenuates the downregulation of sodium transporters in obstructive kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eaglebio.com [eaglebio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. badrilla.com [badrilla.com]
- 19. abcam.co.jp [abcam.co.jp]
- 20. recipp.ipp.pt [recipp.ipp.pt]
- 21. researchgate.net [researchgate.net]
- 22. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Quantification of 3-nitrotyrosine levels using a benchtop ion trap mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mobt3ath.com [mobt3ath.com]
Application Notes and Protocols for MnTBAP Chloride in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor to treat, with current therapeutic options offering limited efficacy.[1][2] A growing body of research highlights the critical role of oxidative stress and the tumor's redox environment in GBM's pathogenesis, progression, and therapeutic resistance.[2][3] This has led to the investigation of redox-modulating agents as potential therapeutic strategies. MnTBAP chloride, a cell-permeable mimic of superoxide dismutase (SOD), has emerged as a compound of interest for its ability to modulate oxidative stress.[4] It is known to scavenge peroxynitrite and, to a lesser extent, superoxide radicals.[5] These application notes provide a comprehensive overview of the use of this compound in glioblastoma cell line research, including detailed experimental protocols, a summary of its effects on cellular processes, and visualization of the implicated signaling pathways.
Mechanism of Action in Glioblastoma
This compound acts as a redox-cycling agent, primarily by mimicking the activity of superoxide dismutase, an enzyme crucial for managing reactive oxygen species (ROS). In the context of glioblastoma, MnTBAP has been shown to influence several key cellular processes by altering the intracellular redox state. Its effects include the regulation of apoptosis and necrosis, as well as targeting the sulfide-redox system.[6][7]
Key Effects of MnTBAP on Glioblastoma Cells:
-
Induction of Apoptosis: MnTBAP treatment has been observed to increase the activation of caspase 3/7, key executioner caspases in the apoptotic pathway.[6]
-
Modulation of Necrosis: The compound can influence lactate dehydrogenase (LDH) activity release, an indicator of membrane damage and necrosis.[6]
-
Alteration of Oxidative Stress Markers: MnTBAP impacts the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and intracellular iron (Fe2+).[6]
-
Impact on Reactive Species: It can modulate the levels of various reactive oxygen species (ROS) such as superoxide (O2•−) and hydrogen peroxide (H2O2), as well as reactive sulfur species (RSS) like hydrogen sulfide (H2S).[7]
-
Influence on Glutathione System: The treatment affects the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG), and the activity of glutathione peroxidase.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature. These tables are intended to provide a consolidated view of the compound's activity for easy comparison.
Table 1: Effect of MnTBAP on Apoptosis and Necrosis Markers in Glioblastoma Cells [6]
| Marker | Effect of MnTBAP Treatment | Method of Measurement |
| Caspase 3/7 Activation | Increased | Fluorometric Assay |
| LDH Activity Release | Modulated | Colorimetric Assay (Absorbance at 490 nm) |
| MDA Content | Modulated | Thiobarbituric Acid Reactive Substances (TBARS) Assay |
| Iron (Fe2+) Content | Modulated | Iron Assay Kit |
Table 2: Effect of MnTBAP on Redox System Components in Glioblastoma Cells [7]
| Component | Effect of MnTBAP Treatment | Method of Measurement |
| ROS (O2•−) | Modulated | Fluorescence-based Assay |
| ROS (H2O2) | Modulated | Fluorescence-based Assay |
| RSS (H2S) | Modulated | Fluorescence-based Assay |
| RSS (H2Sn) | Modulated | Fluorescence-based Assay |
| GSH Content | Modulated | HPLC or Spectrophotometric Assay |
| GSSG Content | Modulated | HPLC or Spectrophotometric Assay |
| Total SOD Activity | Modulated | SOD Activity Assay Kit (Absorbance at 450 nm) |
| Glutathione Peroxidase Activity | Modulated | Glutathione Peroxidase Activity Assay Kit |
Experimental Protocols
The following are detailed protocols for the culture of glioblastoma cell lines and their treatment with this compound, based on established methodologies.[8][9][10][11][12]
Protocol 1: Glioblastoma Cell Line Culture
This protocol describes the standard procedure for culturing established glioblastoma cell lines such as U87 or LN-229.
Materials:
-
Glioblastoma cell line (e.g., U87 MG, LN-229 from ATCC)
-
Complete culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL Penicillin/Streptomycin.[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain glioblastoma cells in T-75 flasks with complete culture medium in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8-9 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count to determine cell viability and concentration.
-
Seed cells into new culture vessels (flasks, plates, etc.) at the desired density for subsequent experiments. For routine passaging, a split ratio of 1:5 to 1:10 is common.
-
Change the culture medium every 2-3 days.
Protocol 2: Treatment of Glioblastoma Cells with this compound
This protocol outlines the procedure for treating glioblastoma cells with this compound to assess its biological effects.
Materials:
-
Glioblastoma cells cultured as described in Protocol 1
-
This compound (powder)
-
Sterile, nuclease-free water or appropriate solvent for this compound
-
Complete culture medium
-
Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Preparation of MnTBAP Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile, nuclease-free water or another appropriate solvent as recommended by the manufacturer.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed glioblastoma cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line and the duration of the experiment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of the solvent used to dissolve MnTBAP).
-
-
Incubation:
-
Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream assays as described in the next protocol.
-
Protocol 3: Analysis of Cellular Effects
This protocol provides an overview of common assays used to evaluate the effects of this compound on glioblastoma cells.
1. Cell Viability and Proliferation Assay (MTT Assay) [11]
-
After the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Apoptosis Assay (Caspase 3/7 Activity) [6]
-
Use a commercially available caspase-3/7 activity assay kit.
-
Lyse the treated and control cells.
-
Add the caspase-3/7 substrate to the cell lysates and incubate as per the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates apoptosis.
3. Oxidative Stress Assays [7]
-
ROS Detection: Use fluorescent probes like Dihydroethidium (for superoxide) or DCFDA (for general ROS) to stain the cells. Analyze the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Lipid Peroxidation (MDA Assay): Measure the levels of malondialdehyde (MDA) in cell lysates using a TBARS assay kit.
-
Glutathione (GSH/GSSG) Assay: Quantify the levels of reduced and oxidized glutathione in cell lysates using a commercially available kit.
Signaling Pathways and Visualizations
This compound's mechanism of action in glioblastoma involves the modulation of redox-sensitive signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the experimental workflow and a key signaling pathway influenced by MnTBAP.
Caption: Experimental workflow for studying this compound effects on glioblastoma cells.
Caption: MnTBAP's role in modulating ROS-induced apoptosis in glioblastoma.
Conclusion
This compound presents a promising avenue for research in glioblastoma therapeutics due to its ability to modulate the tumor's redox environment. The protocols and data presented here provide a foundation for researchers to investigate the potential of this compound further. It is crucial to optimize experimental conditions for each specific glioblastoma cell line and to explore the broader signaling networks affected by MnTBAP to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative Stress and Antioxidants in Glioblastoma: Mechanisms of Action, Therapeutic Effects and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Antioxidants in Glioblastoma: Mechanisms of Action, Therapeutic Effects and Future Directions [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.gov [cancer.gov]
- 11. reprocell.com [reprocell.com]
- 12. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery and Biodistribution of MnTBAP Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and biodistribution of Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride (MnTBAP chloride), a potent superoxide dismutase (SOD) mimetic and peroxynitrite scavenger.[1][2] The included protocols are designed to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a cell-permeable metalloporphyrin with significant anti-oxidative and anti-inflammatory properties.[1][2] Its primary mechanisms of action include:
-
Superoxide Dismutase (SOD) Mimetic Activity: It catalytically converts superoxide radicals to less harmful species. However, some studies suggest that its in vivo SOD mimicry might be less significant than its peroxynitrite scavenging activity.[3]
-
Peroxynitrite Scavenging: MnTBAP potently scavenges peroxynitrite (ONOO⁻), a highly reactive nitrogen species that contributes to oxidative stress and cellular damage.[3][4] This action helps to reduce the formation of nitrotyrosine, a marker of oxidative damage.[3][4]
-
Anti-inflammatory Signaling: this compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and upregulating Bone Morphogenetic Protein Receptor II (BMPR-II), which in turn modulates the BMP signaling pathway.[1][2]
Below is a diagram illustrating the key signaling pathways influenced by this compound.
Caption: Signaling pathways modulated by this compound.
In Vivo Delivery and Formulation
Administration Routes: The most common routes for administering this compound in preclinical animal models are intravenous (IV) and intraperitoneal (IP) injections. The choice of route depends on the desired pharmacokinetic profile and the experimental model.
-
Intraperitoneal (IP) Injection: Allows for systemic distribution and is often used in models of renal fibrosis and lung injury.[2][4]
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability, bypassing absorption barriers. This route is suitable for studies requiring precise control over plasma concentrations, such as in spinal cord injury models.[5]
Dosage: Typical dosages in rodent models range from 5 to 20 mg/kg body weight. A common dose used in studies demonstrating efficacy is 10 mg/kg.[2][4]
Formulation and Stability:
-
Solubility: this compound is soluble in aqueous bases, such as 0.1M NaOH.[6] For in vivo use, it is often dissolved in a suitable vehicle like saline or phosphate-buffered saline (PBS).
-
Stability: Solutions of this compound are noted to be unstable and should be prepared fresh for each experiment.[1] It is recommended to store the solid compound at -20°C under desiccating conditions.
Biodistribution Data
The distribution of this compound can be assessed by measuring its concentration in various tissues and biological fluids over time using techniques like High-Performance Liquid Chromatography (HPLC).[5] Studies in rats with spinal cord injury have shown that following intravenous administration, MnTBAP can penetrate the central nervous system, as evidenced by its presence in the cerebrospinal fluid (CSF).[5]
Table 1: this compound Concentration in Blood and CSF Over Time (Data adapted from Wu et al., 2012, in a rat model of spinal cord injury following a single 6.4 mg/kg IV injection)[5]
| Time Post-Injection (Hours) | Blood Concentration (mg/L) | CSF Concentration (mg/L) | CSF/Blood Ratio (%) |
| 0.5 | 35.6 ± 2.2 | 0.3 ± 0.1 | 1.3 ± 0.8 |
| 1.0 | 34.9 ± 2.4 | 0.9 ± 0.2 | 2.6 ± 0.6 |
| 2.0 | 33.5 ± 2.1 | 1.2 ± 0.3 | 3.6 ± 0.9 |
| 4.0 | 31.8 ± 1.9 | 1.1 ± 0.2 | 3.5 ± 0.7 |
| 6.0 | 30.1 ± 1.7 | 1.0 ± 0.2 | 3.3 ± 0.6 |
| 10.0 | 26.8 ± 1.8 | 0.9 ± 0.1 | 3.4 ± 0.4 |
| 24.0 | 27.5 ± 0.9 | 0.8 ± 0.1 | 2.9 ± 0.3 |
Values are presented as mean ± SEM.
This table demonstrates that this compound maintains a stable concentration in the blood for up to 24 hours and achieves a consistent, albeit lower, concentration in the CSF.[5]
Experimental Protocols
The following diagram outlines a general workflow for in vivo studies involving this compound.
Caption: General experimental workflow for in vivo MnTBAP studies.
Protocol 1: Intraperitoneal Delivery in a Mouse Model of Renal Fibrosis
Based on the methodology described by Yu et al., 2016.[2]
Objective: To assess the anti-fibrotic effects of this compound in a 5/6 nephrectomy (Nx) mouse model of chronic kidney disease.
Materials:
-
This compound (solid)
-
Sterile 0.9% saline
-
5/6 Nx mice and sham-operated control mice
-
Syringes and needles for IP injection
-
Standard laboratory equipment for tissue collection and processing
Procedure:
-
Animal Model: Induce renal fibrosis in mice via the 5/6 nephrectomy (Nx) surgical procedure. Use sham-operated animals as controls.
-
MnTBAP Preparation: On each day of injection, prepare a fresh solution of this compound by dissolving it in sterile 0.9% saline to a final concentration suitable for delivering 10 mg/kg in a reasonable injection volume (e.g., 100 µL per 25g mouse).
-
Administration: Beginning at a designated time post-surgery (e.g., 4 weeks), administer this compound at a dose of 10 mg/kg via intraperitoneal injection.[2]
-
Dosing Schedule: Administer the injections three times per week for a total duration of twelve weeks.[2] The control group should receive an equivalent volume of the vehicle (saline).
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect kidney tissues.
-
Efficacy Assessment: Analyze the kidney tissue for markers of fibrosis. This can include:
-
Histology: Perform Masson's trichrome or Sirius red staining to visualize collagen deposition.
-
Immunohistochemistry/Western Blot: Measure the protein expression of fibronectin and collagen III.[2]
-
Protocol 2: Intravenous Delivery and CSF/Blood Biodistribution in a Rat SCI Model
Based on the methodology described by Wu et al., 2012.[5]
Objective: To determine the concentration of this compound in blood and cerebrospinal fluid (CSF) over time following intravenous administration in a rat model of spinal cord injury (SCI).
Materials:
-
This compound (solid)
-
Sterile vehicle (e.g., PBS)
-
Adult male rats (e.g., Long-Evans)
-
Surgical equipment for SCI induction and catheter placement
-
Syringes for IV injection
-
Collection tubes (e.g., heparinized tubes for blood)
-
HPLC system with UV detection
Procedure:
-
Animal Model and Surgery: Induce a spinal cord injury (e.g., contusion injury). Place catheters for blood sampling (e.g., in the tail artery) and CSF sampling (e.g., at the atlanto-occipital membrane).[5]
-
MnTBAP Preparation: Prepare a fresh sterile solution of this compound in the chosen vehicle.
-
Administration: Immediately after SCI induction, administer a single bolus of this compound at 6.4 mg/kg via intravenous injection (e.g., through a tail vein).[5]
-
Sample Collection: Collect blood and CSF samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 10, and 24 hours post-injection).[5]
-
Sample Processing: Process blood samples to obtain plasma. Store all samples at -80°C until analysis.
-
Concentration Analysis: Determine the concentration of MnTBAP in the plasma and CSF samples using a validated HPLC-UV method.[5]
-
Data Analysis: Plot the concentration-time profiles for both blood and CSF. Calculate the CSF/blood concentration ratio at each time point to assess penetration into the central nervous system.
Protocol 3: Efficacy Assessment in a Rat Model of Lung Contusion
Based on the methodology described by C. R. Babu et al., 2014.[4]
Objective: To evaluate the protective role of this compound in alleviating acute inflammation and injury following lung contusion.
Materials:
-
This compound (solid)
-
Sterile vehicle
-
Adult male rats
-
Equipment for inducing closed-chest lung contusion
-
Materials for bronchoalveolar lavage (BAL)
-
ELISA kits for cytokine measurement
-
Equipment for histology and mass spectrometry
Procedure:
-
Animal Model: Induce non-lethal, closed-chest bilateral lung contusion in anesthetized rats.[4]
-
MnTBAP Preparation: Prepare a fresh solution of this compound.
-
Administration: Administer this compound intraperitoneally at a dose of 10 mg/kg body weight concurrently with the induction of the lung contusion.[4]
-
Time Points: Euthanize groups of animals at 5 and 24 hours post-injury to assess different phases of the inflammatory response.[4]
-
Sample Collection:
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Collect lung tissue for histology and biochemical analysis.
-
-
Efficacy Assessment:
-
Permeability Injury: Measure albumin concentration in the BAL fluid by ELISA as a marker of lung permeability.[4]
-
Inflammation:
-
Perform cell counts and differentials on cells from the BAL fluid.
-
Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in both BAL fluid and lung tissue homogenates using ELISA.[4]
-
-
Oxidative Stress: Quantify levels of nitrotyrosine and dityrosine in lung tissue using liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) to assess peroxynitrite-mediated damage.[4]
-
Histopathology: Examine H&E stained lung sections for evidence of tissue damage, necrosis, and neutrophil infiltration.[4]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agscientific.com [agscientific.com]
Quantifying the Antioxidant Effects of MnTBAP in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride (MnTBAP) is a synthetic metalloporphyrin with potent antioxidant properties. It is widely investigated for its therapeutic potential in conditions associated with oxidative stress. MnTBAP is recognized for its ability to mimic the enzymatic activity of superoxide dismutase (SOD) and to scavenge peroxynitrite, a highly reactive nitrogen species.[1][2][3] This document provides detailed application notes and experimental protocols for quantifying the antioxidant effects of MnTBAP in tissue samples, aimed at researchers, scientists, and drug development professionals.
The primary mechanisms of MnTBAP's antioxidant action involve the dismutation of superoxide radicals and the scavenging of peroxynitrite.[1][4] Oxidative stress in tissues leads to a cascade of damaging events, including lipid peroxidation, protein modification, and DNA damage, often triggering inflammatory responses through signaling pathways like NF-κB and MAPKs.[5][6][7][8] By mitigating the initial oxidative burst, MnTBAP can attenuate these downstream pathological consequences.
Data Presentation
The following tables summarize quantitative data from studies investigating the antioxidant effects of MnTBAP in various tissue models.
Table 1: Effect of MnTBAP on Markers of Oxidative Stress in Lung Tissue Following Lung Contusion
| Parameter | Treatment Group | 5 hours Post-Injury | 24 hours Post-Injury | Reference |
| Nitrotyrosine/Tyrosine (µM/mole) | Lung Contusion (LC) | 0.62 ± 0.21 | 0.47 ± 0.10 | [9] |
| LC + MnTBAP | 0.12 ± 0.04 | 0.18 ± 0.03 | [9] | |
| Dityrosine/Tyrosine (µM/mole) | Lung Contusion (LC) | - | 0.36 ± 0.05 | [9] |
| LC + MnTBAP | - | 0.25 ± 0.02 | [9] | |
| Superoxide Anion (DHE Fluorescence Intensity) | Lung Contusion (LC) | Significantly Higher | Significantly Higher | [10] |
| LC + MnTBAP | Significantly Lower | Significantly Lower | [10] |
Table 2: Effect of MnTBAP on Inflammatory Markers in a Mouse Pleurisy Model
| Parameter | Treatment Group | Measurement | Reference |
| Pleural Exudate Volume | Carrageenan | Increased | [1] |
| Carrageenan + MnTE-2-PyP (0.3 mg/kg) | Significantly Reduced | [1] | |
| Carrageenan + MnTBAP (10 mg/kg) | Significantly Reduced | [1] | |
| Neutrophil Infiltration | Carrageenan | Increased | [1] |
| Carrageenan + MnTE-2-PyP (0.3 mg/kg) | Significantly Reduced | [1] | |
| Carrageenan + MnTBAP (10 mg/kg) | Significantly Reduced | [1] | |
| Myeloperoxidase (MPO) Activity | Carrageenan | Significantly Elevated | [1] |
| Carrageenan + MnTE-2-PyP (0.3 mg/kg) | Significantly Reduced | [1] | |
| Carrageenan + MnTBAP (10 mg/kg) | Significantly Reduced | [1] | |
| 3-Nitrotyrosine Formation | Carrageenan | Increased | [1] |
| Carrageenan + MnTE-2-PyP (0.3 mg/kg) | Blocked | [1] | |
| Carrageenan + MnTBAP (10 mg/kg) | Blocked | [1] |
Signaling Pathways and Experimental Workflow
The antioxidant effects of MnTBAP are mediated through its interaction with key signaling pathways involved in oxidative stress and inflammation.
Caption: MnTBAP's primary antioxidant mechanism.
The following diagram illustrates a general experimental workflow for quantifying the antioxidant effects of MnTBAP in a tissue model of oxidative stress.
Caption: General experimental workflow.
Experimental Protocols
Dihydroethidium (DHE) Staining for Superoxide Detection in Tissue Sections
This protocol is for the in situ detection of superoxide anions in frozen tissue sections.[10][11]
Materials:
-
Frozen tissue sections (5-10 µm thick)
-
Dihydroethidium (DHE)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Preparation of DHE Staining Solution:
-
Prepare a 10 mM stock solution of DHE in DMSO.
-
Immediately before use, dilute the stock solution to a final concentration of 5-10 µM in PBS. Protect the solution from light.
-
-
Staining:
-
Bring frozen tissue sections to room temperature.
-
Overlay the sections with the DHE staining solution and incubate for 30 minutes at 37°C in a humidified, dark chamber.
-
Gently wash the sections three times with PBS.
-
-
Imaging:
-
Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the sections immediately using a fluorescence microscope with appropriate filters for DHE (excitation ~518 nm, emission ~606 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
-
Quantification of Nitrotyrosine and Dityrosine by HPLC-MS/MS
This protocol provides a general guideline for the quantification of protein-bound nitrotyrosine and dityrosine in tissue homogenates.[10][12][13]
Materials:
-
Tissue samples
-
Homogenization buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Internal standards (e.g., isotopically labeled nitrotyrosine and dityrosine)
-
HPLC-tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Homogenize weighed tissue samples in ice-cold homogenization buffer containing protease inhibitors.
-
Perform protein precipitation using a method like trichloroacetic acid (TCA) precipitation.
-
Perform acid hydrolysis of the protein pellet to release amino acids.
-
Neutralize the hydrolysate and add internal standards.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of nitrotyrosine, dityrosine, and their internal standards.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their respective internal standards against a standard curve.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[10][14][15][16][17]
Materials:
-
Tissue homogenate
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
MDA standard
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a tissue homogenate in a suitable buffer (e.g., PBS).
-
Centrifuge the homogenate to pellet debris.
-
-
Assay:
-
To a known volume of the supernatant, add TCA solution to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples on ice and measure the absorbance at 532 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of TBARS in the samples based on the standard curve.
-
Myeloperoxidase (MPO) Activity Assay
This assay quantifies MPO activity, an indicator of neutrophil infiltration in tissues.[18][19][20][21]
Materials:
-
Tissue homogenate
-
Assay buffer (e.g., potassium phosphate buffer)
-
Hydrogen peroxide (H₂O₂)
-
O-dianisidine dihydrochloride or TMB as a substrate
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue in an appropriate buffer and centrifuge to obtain the supernatant.
-
-
Assay:
-
In a microplate well, add the sample supernatant.
-
Add the assay buffer containing the substrate.
-
Initiate the reaction by adding H₂O₂.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).
-
-
Calculation:
-
Calculate the MPO activity based on the rate of change in absorbance and a standard curve if applicable.
-
ELISA for Cytokine Measurement
This protocol is for the quantification of cytokines in tissue homogenates or bronchoalveolar lavage (BAL) fluid.[22][23][24][25][26]
Materials:
-
Tissue homogenate or BAL fluid
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-1β, IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates and centrifuge to obtain the supernatant. BAL fluid can often be used directly or after concentration.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding samples and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Measurement and Analysis:
-
Read the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
References
- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. recipp.ipp.pt [recipp.ipp.pt]
- 13. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. himedialabs.com [himedialabs.com]
- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. interchim.fr [interchim.fr]
- 18. nwlifescience.com [nwlifescience.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Serum and Bronchoalveolar Lavage Fluid Levels of Cytokines in Patients with Lung Cancer and Chronic Lung Disease: A Prospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Frontiers | Evaluation of Bronchoalveolar Lavage Fluid Cytokines as Biomarkers for Invasive Pulmonary Aspergillosis in At-Risk Patients [frontiersin.org]
- 25. bdbiosciences.com [bdbiosciences.com]
- 26. bowdish.ca [bowdish.ca]
Application Notes and Protocols: MnTBAP Chloride in Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a key pathological hallmark in a range of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS). The overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can lead to cellular damage, mitochondrial dysfunction, neuroinflammation, and ultimately neuronal cell death. MnTBAP chloride, a cell-permeable manganese porphyrin, has emerged as a promising therapeutic agent due to its potent antioxidant properties. It functions as a superoxide dismutase (SOD) mimetic and a peroxynitrite scavenger, thereby mitigating the damaging effects of oxidative stress.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical models of these devastating neurodegenerative disorders.
I. This compound in Models of Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, both of which are associated with significant oxidative stress. While direct studies of this compound in common AD animal models like the APP/PS1 mouse are limited, its potential to counteract Aβ-induced toxicity has been explored in vitro.
Quantitative Data
No specific quantitative data on the effects of this compound in in vivo or in vitro models of Alzheimer's Disease was found in the reviewed literature. The following table is a template for researchers to populate with their own data.
| In Vitro Model | Toxin/Stressor | MnTBAP Conc. | Outcome Measure | Result (% change vs. control) | Reference |
| SH-SY5Y Cells | Aβ (1-42) Oligomers | User Defined | Cell Viability (MTT Assay) | User Defined | |
| Primary Cortical Neurons | Aβ (1-42) Oligomers | User Defined | ROS Production (DCFDA Assay) | User Defined | |
| Primary Cortical Neurons | Aβ (1-42) Oligomers | User Defined | Caspase-3 Activity | User Defined |
Experimental Protocols
In Vitro Model: Aβ-induced Toxicity in SH-SY5Y Neuroblastoma Cells
This protocol describes a method to assess the neuroprotective effects of this compound against amyloid-beta-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Amyloid-β (1-42) peptide
-
Sterile, deionized water
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ Preparation: Prepare oligomeric Aβ (1-42) by dissolving the peptide in sterile water to a concentration of 100 µM and incubating at 37°C for 24 hours.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Following pre-treatment, add 10 µM of the prepared Aβ (1-42) oligomers to the wells.
-
Include control wells with cells only, cells with Aβ only, and cells with MnTBAP only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Signaling Pathways and Experimental Workflow
Caption: this compound's proposed mechanism in Alzheimer's Disease.
II. This compound in Models of Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Oxidative stress is a major contributor to this neurodegenerative process. In vitro studies have demonstrated the protective effects of this compound in models of Parkinson's disease.
Quantitative Data
| In Vitro Model | Toxin/Stressor | MnTBAP Conc. | Outcome Measure | Result (% change vs. toxin alone) | Reference |
| Mesencephalic Dopaminergic Neuronal N27 cells | 6-OHDA (100 µM) | 10 µM | Caspase-3 Activity | ~95% decrease | [3] |
| Mesencephalic Dopaminergic Neuronal N27 cells | 6-OHDA (100 µM) | 10 µM | DNA Fragmentation | ~92% decrease | [3] |
| Murine Dopaminergic Neuronal MN9D cells | 6-OHDA | Not specified | Cell Death | Significant rescue | [4] |
| Murine Dopaminergic Neuronal MN9D cells | 6-OHDA | Not specified | JNK Activation | Attenuated | [4] |
Experimental Protocols
In Vitro Model: 6-OHDA-Induced Toxicity in N27 Dopaminergic Neurons
This protocol details a method to evaluate the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in a rat mesencephalic dopaminergic neuronal cell line.[3]
Materials:
-
N27 rat mesencephalic dopaminergic neuronal cells
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Caspase-3 activity assay kit
-
DNA fragmentation assay kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Maintain N27 cells in RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Plate N27 cells in 24-well plates at an appropriate density for the chosen assays and allow them to attach.
-
Treatment:
-
Co-treat the cells with 100 µM 6-OHDA and 10 µM this compound.
-
Include control groups: untreated cells, cells treated with 100 µM 6-OHDA alone, and cells treated with 10 µM this compound alone.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Caspase-3 Activity Assay:
-
Lyse the cells according to the manufacturer's protocol for the caspase-3 activity assay kit.
-
Measure caspase-3 activity using a fluorometric or colorimetric plate reader.
-
-
DNA Fragmentation Assay:
-
Quantify DNA fragmentation using a cell death detection ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the data to the control group and express the results as a percentage of the 6-OHDA-treated group.
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism in 6-OHDA-induced apoptosis.
III. This compound in Models of Huntington's Disease
Huntington's disease is a genetic neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein. This protein misfolds and aggregates, causing neuronal dysfunction and death, particularly in the striatum. Oxidative stress is implicated in the pathogenesis of HD. While there are no direct studies of this compound in the R6/2 mouse model, its potential can be inferred from its antioxidant properties.
Quantitative Data
No specific quantitative data on the effects of this compound in in vivo or in vitro models of Huntington's Disease was found in the reviewed literature. The following table is a template for researchers to populate with their own data.
| In Vitro Model | Toxin/Stressor | MnTBAP Conc. | Outcome Measure | Result (% change vs. control) | Reference |
| STHdhQ111/Q111 cells | Endogenous mHTT | User Defined | ROS Levels | User Defined | |
| STHdhQ111/Q111 cells | Endogenous mHTT | User Defined | mHTT Aggregation | User Defined | |
| Primary Striatal Neurons | 3-Nitropropionic Acid | User Defined | Neuronal Viability | User Defined |
Experimental Protocols
In Vitro Model: Oxidative Stress in STHdhQ111/Q111 Striatal Cells
This protocol provides a framework for investigating the effects of this compound on oxidative stress in a striatal cell line expressing mutant huntingtin.
Materials:
-
STHdhQ111/Q111 and STHdhQ7/Q7 striatal cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) or similar ROS indicator
-
Fluorescence microplate reader or flow cytometer
-
24-well cell culture plates
Procedure:
-
Cell Culture: Grow STHdhQ111/Q111 and STHdhQ7/Q7 cells in the specified DMEM at 33°C in a 5% CO2 atmosphere.
-
Cell Plating: Seed cells in 24-well plates and allow them to adhere.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25 µM) for 24 hours.
-
ROS Measurement:
-
Load the cells with DCFDA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
-
Data Analysis: Compare the ROS levels in MnTBAP-treated STHdhQ111/Q111 cells to untreated STHdhQ111/Q111 and STHdhQ7/Q7 cells.
Signaling Pathways and Experimental Workflow
Caption: Postulated role of this compound in Huntington's Disease.
IV. This compound in Models of Amyotrophic Lateral Sclerosis
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. Mutations in the SOD1 gene are a cause of familial ALS, and oxidative stress is a central mechanism of disease pathogenesis. The antioxidant properties of this compound make it a candidate for investigation in ALS models.
Quantitative Data
No specific quantitative data on the effects of this compound in in vivo or in vitro models of Amyotrophic Lateral Sclerosis was found in the reviewed literature. The following table is a template for researchers to populate with their own data.
| In Vivo Model | Treatment Protocol | Outcome Measure | Result (% change vs. vehicle) | Reference |
| SOD1 G93A Mice | User Defined | Motor Performance (Rotarod) | User Defined | |
| SOD1 G93A Mice | User Defined | Survival | User Defined | |
| SOD1 G93A Mice | User Defined | Motor Neuron Count | User Defined |
Experimental Protocols
In Vivo Model: SOD1 G93A Transgenic Mice
This protocol outlines a general procedure for testing the efficacy of this compound in the widely used SOD1 G93A mouse model of ALS.
Materials:
-
SOD1 G93A transgenic mice and wild-type littermates
-
This compound
-
Sterile saline
-
Intraperitoneal (i.p.) injection supplies
-
Rotarod apparatus
-
Equipment for survival monitoring and endpoint determination
Procedure:
-
Animal Husbandry: House SOD1 G93A mice and wild-type controls under standard conditions.
-
Treatment Groups: Divide the SOD1 G93A mice into a treatment group (receiving this compound) and a vehicle control group (receiving saline). Include a wild-type control group.
-
Dosing Regimen:
-
Based on studies in other models, a starting dose of 10 mg/kg this compound administered via i.p. injection daily or every other day can be considered.
-
Dissolve this compound in sterile saline.
-
Begin treatment at a pre-symptomatic age (e.g., 60 days).
-
-
Outcome Measures:
-
Motor Function: Test motor performance weekly using a rotarod. Record the latency to fall.
-
Disease Onset and Progression: Monitor for signs of motor deficits (e.g., tremor, hind limb weakness) to determine disease onset. Track disease progression using a clinical scoring system.
-
Survival: Record the date of death or euthanasia at the disease endpoint.
-
-
Histological Analysis (at endpoint):
-
Perfuse the mice and collect spinal cord tissue.
-
Perform immunohistochemistry to quantify motor neuron survival (e.g., using Nissl staining or antibodies against motor neuron markers).
-
-
Data Analysis: Compare motor performance, survival curves, and motor neuron counts between the MnTBAP-treated and vehicle-treated SOD1 G93A mice.
Signaling Pathways and Experimental Workflow
Caption: Potential therapeutic mechanism of this compound in ALS.
Conclusion
This compound holds significant promise as a therapeutic agent for neurodegenerative diseases due to its ability to combat oxidative stress. The provided protocols offer a starting point for researchers to investigate its efficacy in various preclinical models. Further research is warranted to elucidate its precise mechanisms of action in each disease context and to gather more extensive quantitative data to support its development as a potential treatment for these devastating disorders.
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopaminergic neurotoxicant 6-OHDA induces oxidative damage through proteolytic activation of PKCδ in cell culture and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two distinct mechanisms are involved in 6-hydroxydopamine- and MPP+-induced dopaminergic neuronal cell death: role of caspases, ROS, and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MnTBAP chloride solution stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of MnTBAP chloride solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: The recommended method for preparing a this compound stock solution is to first dissolve the solid compound in an aqueous base, such as 0.1 M NaOH. Once dissolved, the pH should be adjusted to 7.0 or higher by adding a buffer. Alternatively, this compound can be dissolved in DMSO.[1][2] For higher solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C under desiccating conditions and protected from light. Under these conditions, the solid compound is stable for up to 36 months.
Q3: How should I store this compound stock solutions?
A3: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C.[1]
Q4: How long are this compound stock solutions stable?
A4: The stability of this compound stock solutions can vary depending on the solvent and storage temperature. Some sources suggest that solutions are stable for up to 6 months when stored at -80°C, and for 1 month when stored at -20°C.[1] However, other suppliers recommend preparing solutions fresh and suggest they are unstable.[3] Given the conflicting information, it is best practice to use prepared solutions as soon as possible or within 1 month of storage at -20°C.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is a porphyrin-based compound and is sensitive to light. Both the solid compound and solutions should be protected from light during storage and handling to prevent photodegradation.
Q6: What is the mechanism of action of this compound?
A6: this compound is a cell-permeable mimetic of the enzyme superoxide dismutase (SOD) and a potent scavenger of peroxynitrite.[4] It functions to reduce oxidative stress by catalyzing the dismutation of superoxide radicals and by reacting with and neutralizing peroxynitrite.[5] It has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and upregulating the Bone Morphogenetic Protein Receptor II (BMPR-II).[1]
Data Presentation: Stability of this compound
Table 1: Storage and Stability of Solid this compound
| Storage Condition | Recommended Temperature | Duration of Stability |
| Solid (Lyophilized Powder) | -20°C (desiccated, protected from light) | Up to 36 months |
Table 2: Storage and Stability of this compound Solutions
| Solvent | Storage Temperature | Reported Duration of Stability | Recommendation |
| Aqueous Base (e.g., 0.1M NaOH, buffered) | -20°C | Up to 1 month | Use as fresh as possible. |
| Aqueous Base (e.g., 0.1M NaOH, buffered) | -80°C | Up to 6 months[1] | For longer-term storage. |
| DMSO | -20°C | Up to 1 month[1] | Use as fresh as possible. |
| DMSO | -80°C | Up to 6 months[1] | For longer-term storage. |
Note: There are conflicting reports on solution stability. Some manufacturers advise preparing solutions fresh.[3] It is crucial to monitor for any changes in color or precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Aqueous Base
-
Materials:
-
This compound powder
-
0.1 M NaOH solution, sterile
-
Sterile buffer (e.g., 1 M HEPES, pH 7.4)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile, light-protected container. (Molecular Weight: 879.15 g/mol )
-
Add the appropriate volume of 0.1 M NaOH to achieve a concentration slightly above 10 mM to facilitate dissolution.
-
Gently vortex or sonicate in a water bath at 37°C until the powder is completely dissolved. The solution should be a clear, dark green/brown color.
-
Carefully add the sterile buffer to the solution to adjust the pH to ~7.4. Monitor the pH using a calibrated pH meter or pH strips.
-
Bring the final volume to the desired amount with sterile, nuclease-free water to achieve a final concentration of 10 mM.
-
Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.
-
Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials:
-
10 mM this compound stock solution
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Mix gently by pipetting or inverting the tube.
-
Immediately add the MnTBAP-containing medium to your cells.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | - Poor solubility at lower pH.- Freeze-thaw cycles. | - Warm the solution to 37°C and sonicate briefly.- Ensure the pH of the stock solution is maintained at ≥7.0.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Color change of the solution (e.g., from green/brown to yellow) | - Degradation of the porphyrin ring due to light exposure or pH changes. | - Discard the solution. The color is indicative of the compound's integrity.- Always prepare and store solutions protected from light.- Verify the pH of the solution. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Inaccurate concentration of the stock solution. | - Prepare fresh working solutions for each experiment.- If using a stored stock solution, consider verifying its concentration spectrophotometrically (λmax ≈ 467 nm).- Ensure the stock solution was properly stored. |
| Cell toxicity or unexpected off-target effects in cell culture | - High concentration of this compound.- Solvent toxicity (e.g., DMSO).- Contamination of the stock solution. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.- Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).- Prepare fresh stock solutions using sterile techniques and reagents. |
| Low efficacy in in vivo experiments | - Poor bioavailability or rapid clearance.- Degradation of the compound in the dosing solution. | - Consider optimizing the route of administration and dosing schedule.[1]- Prepare dosing solutions fresh before each administration.- Ensure the formulation is appropriate for the chosen route of administration. |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:55266-18-7 | Cell-permeable superoxide dismutase mimetic | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting MnTBAP chloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MnTBAP chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Manganese(III) tetrakis(4-benzoic acid)porphyrin chloride, is a cell-permeable synthetic compound that acts as a superoxide dismutase (SOD) mimetic and a potent peroxynitrite scavenger.[1][2][3][4] Its primary function is to catalytically convert superoxide radicals (O₂⁻) to less reactive species and to decompose peroxynitrite (ONOO⁻), thereby reducing oxidative and nitrative stress in cellular systems.
Q2: What are the main applications of this compound in research?
A2: Due to its antioxidant properties, this compound is widely used in studies investigating the role of oxidative stress in various pathological conditions. This includes research in neurodegenerative diseases, inflammation, cardiovascular diseases, and cancer.[1][4][5][6][7][8] It is also used to explore signaling pathways that are modulated by reactive oxygen species (ROS).
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder should be stored desiccated at -20°C for long-term stability (up to 12 months). Stock solutions, typically prepared in DMSO or a basic aqueous buffer, should be aliquoted and stored at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to 6 months at -80°C and for 1 month at -20°C.[4] It is recommended to prepare fresh working solutions from the stock for each experiment, as aqueous solutions of this compound can be unstable.[1]
Troubleshooting Guide: this compound Precipitation in Media
One of the most common challenges encountered when working with this compound is its precipitation in cell culture media. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
This is a frequent issue due to the low solubility of this compound in neutral aqueous solutions.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent for Stock Solution | This compound has poor solubility in water and neutral buffers like PBS (Phosphate-Buffered Saline). | Prepare a concentrated stock solution in an appropriate solvent. DMSO is a common choice. Alternatively, for aqueous-based experiments, dissolve this compound in a basic solution first. |
| pH of the Final Solution | The solubility of this compound is highly pH-dependent. It is significantly more soluble in basic conditions (pH > 9) and tends to precipitate at neutral or acidic pH. The addition of a small volume of a highly acidic or basic stock solution can locally alter the pH of the media, causing the compound to fall out of solution. | Protocol 1 (Aqueous-based): 1. Dissolve this compound powder in a small volume of 0.1 M NaOH or 0.1 M Na₂CO₃ to create a concentrated stock solution.[3] 2. Slowly add this stock solution to your cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion. 3. The buffering capacity of the cell culture medium should neutralize the small amount of base, maintaining a physiological pH. It is advisable to check the final pH of the medium after the addition of this compound. |
| High Final Concentration | The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium. | Determine the optimal working concentration for your specific cell type and experimental conditions, which typically ranges from 10 to 100 µM. If precipitation still occurs at the desired concentration, consider preparing a more dilute stock solution and adding a larger volume to the media, ensuring the final solvent concentration remains non-toxic to the cells (typically <0.5% for DMSO). |
| Interaction with Media Components | Cell culture media are complex mixtures containing salts, amino acids, and vitamins that can interact with this compound. High concentrations of phosphate and calcium ions, for instance, can sometimes lead to the precipitation of less soluble salts. | If you suspect an interaction with media components, try preparing the final this compound solution in a simpler, serum-free medium first before adding it to your complete, serum-containing medium. Alternatively, you can briefly warm the final medium to 37°C to aid in dissolution, but be cautious of compound stability at higher temperatures. |
Data Presentation
Solubility of this compound
| Solvent/Buffer | Solubility | Reference |
| DMSO | >25.4 mg/mL | - |
| 0.1 M NaOH | Soluble | [2] |
| 0.1 M Na₂CO₃ | 5 mg/mL | [3] |
| 0.1 M TRIS-HCl, pH 9.0 (with 1 mM EDTA) | 10 mg/mL | [3] |
| 2 M NaOH | 10 mg/mL | [3] |
| PBS (pH 7.2) | 50 µg/mL | [3] |
| Water | 1 mg/mL |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol is designed to minimize precipitation when preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, serum-free cell culture medium
-
Complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM. For example, dissolve 8.79 mg of this compound (MW: 879.1 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium (serum-free and complete) to 37°C.
-
Dilution Step 1 (Intermediate Dilution): In a sterile tube, perform an intermediate dilution of the DMSO stock solution in serum-free medium. For example, to achieve a final concentration of 50 µM, you can first dilute the 10 mM stock 1:10 in serum-free medium to get a 1 mM intermediate solution.
-
Dilution Step 2 (Final Dilution): Add the intermediate solution dropwise to your pre-warmed complete cell culture medium while gently swirling the flask or plate. This gradual addition and mixing help to prevent localized high concentrations and subsequent precipitation. For a final concentration of 50 µM from a 1 mM intermediate solution, you would add 50 µL to every 1 mL of your final culture volume.
-
Ensure the final DMSO concentration in your culture is below 0.5% to avoid solvent toxicity.
-
-
Final Check:
-
After adding this compound, visually inspect the medium for any signs of precipitation.
-
If the medium appears clear, it is ready for your experiment.
-
Signaling Pathways and Experimental Workflows
This compound as a Modulator of Cellular Signaling
This compound's ability to scavenge superoxide and peroxynitrite can influence various signaling pathways that are sensitive to redox state. Below are diagrams illustrating its impact on key pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. agscientific.com [agscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MnTBAP, a synthetic metalloporphyrin, inhibits production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated RAW 264.7 macrophages cells via inhibiting oxidative stress-mediating p38 and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective role of MnTBAP in oxidant-mediated injury and inflammation in a rat model of lung contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Purity of Commercial MnTBAP Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of commercial MnTBAP chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A: this compound, or Manganese(III) tetrakis(4-benzoic acid)porphyrin chloride, is a synthetic metalloporphyrin. It is widely known as a superoxide dismutase (SOD) mimetic and a peroxynitrite scavenger.[1][2][3][4] Its antioxidant and anti-inflammatory properties make it a valuable tool in research areas such as oxidative stress, inflammation, chronic kidney disease, and neurodegenerative disorders.[2][5]
Q2: What is the typical purity of commercial this compound?
A: Commercial suppliers typically offer this compound with a purity of ≥97% or >98%.[6][7] However, it is crucial to verify the purity of each batch, as impurities can significantly impact experimental outcomes.
Q3: Why is it critical to assess the purity of this compound for my experiments?
A: The biological activity of this compound can be highly dependent on its purity. Research has shown that some commercial preparations of this compound contain impurities that are potent SOD mimetics. In contrast, highly purified this compound is a relatively poor SOD mimic but a powerful peroxynitrite scavenger. Therefore, the presence of impurities can lead to misinterpretation of experimental results, attributing the observed biological effects to the wrong molecular mechanism.
Q4: What are the recommended methods for assessing the purity of this compound?
A: A combination of analytical techniques is recommended for a thorough purity assessment. The most common methods include:
-
UV-Vis Spectroscopy: To confirm the presence of the characteristic porphyrin electronic spectrum and to quantify the concentration.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify this compound from its impurities.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Purity Assessment Protocols and Troubleshooting
This section provides detailed methodologies for the key analytical techniques used to assess the purity of this compound, along with troubleshooting guides to address common issues.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method to confirm the identity of this compound through its characteristic Soret and Q-bands.
Experimental Protocol:
-
Solvent Selection: A common solvent for metalloporphyrins is N,N-Dimethylformamide (DMF). Other potential solvents include Dichloromethane (DCM) or a basic aqueous solution (e.g., 0.1 M NaOH), as this compound has good solubility in aqueous bases.[5] The choice of solvent can influence the exact position of the absorption maxima.[8][9][10][11]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µM) to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum from 300 nm to 700 nm.
-
Use the same solvent as a blank for baseline correction.[12]
-
Data Presentation:
| Characteristic Bands | Expected Wavelength Range (nm) | Notes |
| Soret Band (B-band) | ~460 - 480 | This is the most intense absorption band for metalloporphyrins.[13][14] |
| Q-bands | ~550 - 650 | These bands are significantly less intense than the Soret band. |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Shift in λmax | Solvent effects.[8][9][10][11] | Ensure you are using the same solvent as a reference spectrum. If no reference is available, be consistent with the solvent used across all experiments. |
| pH of the solution. | For aqueous solutions, ensure the pH is consistent and appropriate for this compound solubility and stability. | |
| Broadening of Peaks | Presence of impurities. | The sample may contain impurities that absorb at similar wavelengths. Proceed with HPLC analysis for better separation. |
| Aggregation of the compound. | Try a different solvent or sonicate the solution before analysis. | |
| Low Absorbance | Incorrect concentration. | Prepare a more concentrated sample. |
| Degradation of the compound. | Prepare a fresh solution from the solid material. |
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating this compound from potential impurities and degradation products, allowing for accurate purity determination. A reversed-phase HPLC method is generally suitable for porphyrin analysis.[15][16][17][18][19][20][21]
Experimental Protocol:
-
HPLC System: A standard HPLC system with a UV-Vis detector is required.
-
Column: A C8 or C18 reversed-phase column is recommended.[18]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for porphyrin separation.[16][17][18]
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., DMSO or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Set to the Soret band maximum (e.g., 467 nm) for high sensitivity.[20]
-
Gradient Elution: Start with a higher aqueous composition and gradually increase the organic solvent percentage over 20-30 minutes.
-
Data Presentation:
| Parameter | Expected Result |
| Main Peak | A sharp, symmetrical peak corresponding to this compound. |
| Purity (%) | Calculated as (Area of Main Peak / Total Area of All Peaks) x 100. |
| Impurities | May appear as small peaks with different retention times. |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing or Fronting | Column overload. | Reduce the injection volume or sample concentration. |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase. | |
| Column degradation. | Replace the column. | |
| Split Peaks | Column void or contamination. | Reverse flush the column or replace it.[22] |
| Incompatible injection solvent. | Ensure the sample solvent is compatible with the mobile phase.[22] | |
| Ghost Peaks | Contaminated mobile phase or injector carryover. | Prepare fresh mobile phase and implement a needle wash step. |
| Retention Time Drift | Inconsistent mobile phase composition or temperature fluctuations.[23] | Prepare fresh mobile phase and use a column oven for temperature control.[23] |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Elemental Analysis
Elemental analysis provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample, which can be compared to the theoretical values calculated from the molecular formula.
Experimental Protocol:
This analysis is typically performed by a dedicated analytical service. A small amount of the dried sample (1-2 mg) is required.
Data Presentation:
Based on the molecular formula C₄₈H₂₈ClMnN₄O₈ (MW: 879.15 g/mol ).[6][7]
| Element | Theoretical (%) | Acceptable Range (%) |
| Carbon (C) | 65.57 | ± 0.4 |
| Hydrogen (H) | 3.21 | ± 0.4 |
| Nitrogen (N) | 6.37 | ± 0.4 |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Values outside ±0.4% range | Presence of impurities (e.g., residual solvents, inorganic salts). | Dry the sample thoroughly under high vacuum. If discrepancies persist, it indicates the presence of significant impurities. |
| Incomplete combustion. | This is an instrument-specific issue to be addressed by the analytical service provider. |
Signaling Pathway Interactions
This compound is known to modulate key signaling pathways involved in inflammation and cellular homeostasis.
1. Inhibition of NF-κB Signaling Pathway
This compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3] This is a crucial mechanism for its therapeutic potential in inflammatory conditions. The IκB kinase (IKK) complex is a central regulator of NF-κB activation.[24][25][26][27]
Caption: this compound inhibits the NF-κB signaling pathway.
2. Modulation of BMP Signaling Pathway
This compound has been shown to upregulate the Bone Morphogenetic Protein Receptor II (BMPR-II), leading to increased phosphorylation of Smad 1/5, which are key downstream effectors of the BMP signaling pathway.[2]
Caption: this compound modulates the BMP signaling pathway.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | SOD Mimetic | MCE [medchemexpress.cn]
- 5. agscientific.com [agscientific.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS:55266-18-7 | Cell-permeable superoxide dismutase mimetic | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. youtube.com [youtube.com]
- 9. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. High-performance liquid chromatography with spectrophotometric and electrochemical detection of a series of manganese(III) cationic porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Porphyrin profiles in blood, urine and faeces by HPLC/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Reversed‐Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes | Semantic Scholar [semanticscholar.org]
- 19. ovid.com [ovid.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLC methods for analysis of porphyrins in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. embopress.org [embopress.org]
- 25. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Impact of MnTBAP Impurities on Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Manganese (III) tetrakis (4-benzoic acid) porphyrin (MnTBAP). Here, you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, with a focus on the impact of impurities on data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is MnTBAP and what are its primary applications in research?
A1: MnTBAP is a synthetic, cell-permeable metalloporphyrin.[1] It has been widely investigated for its antioxidant properties, particularly as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3] Its primary applications are in studies of oxidative stress-related pathologies, inflammation, and as a potential therapeutic agent.[2][3][4]
Q2: Is MnTBAP a true superoxide dismutase (SOD) mimic?
A2: No, highly purified MnTBAP does not exhibit significant SOD-like activity in aqueous systems.[5][6][7] The SOD mimetic activity often attributed to MnTBAP is largely due to the presence of manganese-containing impurities in commercial preparations.[5][6][7]
Q3: What are the common impurities found in commercial MnTBAP?
A3: Commercial MnTBAP can contain various impurities, with the most common being manganese oxo/hydroxo/acetato complexes.[5] The levels and types of these impurities can vary significantly between different batches and suppliers.[5] In some cases, the free-base porphyrin ligand (without manganese) has also been identified as a contaminant.[5]
Q4: How do impurities influence the superoxide dismutase (SOD)-like activity of MnTBAP?
A4: The apparent SOD-like activity of commercial MnTBAP is directly attributable to Mn-containing impurities.[5][7] These impurities can catalytically dismute superoxide radicals, leading to the misinterpretation of MnTBAP's intrinsic activity. The catalytic rate constant (log kcat) for superoxide dismutation by pure MnTBAP is extremely low, estimated to be around 3.16, which is several orders of magnitude lower than that of native SOD enzymes.[5][6]
Q5: Do these impurities affect the peroxynitrite scavenging capability of MnTBAP?
A5: The peroxynitrite scavenging ability of MnTBAP is an intrinsic property of the molecule and is not significantly affected by the presence of SOD-active impurities.[5][6] Both pure and commercial (impure) MnTBAP demonstrate comparable efficacy in scavenging peroxynitrite.[5][6]
Q6: What are the other known biological effects of MnTBAP and its impurities?
A6: Beyond scavenging peroxynitrite, MnTBAP has been shown to modulate various cellular processes. It can exhibit anti-inflammatory effects and influence signaling pathways such as NF-κB.[2] Impurities in commercial preparations have been found to inhibit xanthine oxidase, an enzyme involved in superoxide production.[5] This inhibition can indirectly reduce superoxide levels, further complicating the interpretation of experimental results.[5] MnTBAP has also been reported to affect mitochondrial function and ion homeostasis.[3][8]
Q7: How can the purity of an MnTBAP sample be assessed?
A7: Several analytical techniques can be employed to assess the purity of MnTBAP. High-performance liquid chromatography (HPLC) is a common method to separate MnTBAP from its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound.[9] For quantitative analysis of elemental composition, techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be utilized.
Q8: Where is it possible to obtain high-purity MnTBAP?
A8: Obtaining verifiably pure MnTBAP is crucial for unambiguous experimental results. While several commercial vendors supply MnTBAP, it is essential to request a certificate of analysis that details the purity and the methods used for its determination. For research requiring the highest purity, custom synthesis or further purification of commercial products may be necessary.
Troubleshooting Guide
Problem 1: Inconsistent experimental results with MnTBAP.
-
Possible Cause: Variation in the purity of MnTBAP between different batches or from different suppliers. The levels of SOD-active and xanthine oxidase-inhibiting impurities can differ, leading to variability in biological effects.[5]
-
Solution:
-
Whenever possible, use a single, well-characterized batch of MnTBAP for a complete set of experiments.
-
Request and compare certificates of analysis from suppliers.
-
Consider having the purity of your MnTBAP sample independently verified.
-
If batch-to-batch variation is unavoidable, perform control experiments to assess the baseline activity of each new batch.
-
Problem 2: Observing unexpected SOD-like activity.
-
Possible Cause: Your MnTBAP sample likely contains manganese-based impurities that possess SOD mimetic activity.[5][7]
-
Solution:
-
Acknowledge that the observed SOD-like effect is likely not from the MnTBAP molecule itself.
-
To specifically study the effects of peroxynitrite scavenging without the confounding factor of SOD activity, it is imperative to use highly purified MnTBAP.[5]
-
Problem 3: Not observing the expected peroxynitrite scavenging effect.
-
Possible Cause: While MnTBAP is a peroxynitrite scavenger, its potency is a key consideration.[10] Experimental conditions such as pH, buffer composition, and the concentration of competing molecules can influence its efficacy.
-
Solution:
-
Ensure that the concentration of MnTBAP is appropriate for the experimental system. The required dose can be significantly higher than that of more potent scavengers.[5][6]
-
Verify the stability of MnTBAP in your experimental buffer and timeframe. Solutions of MnTBAP can be unstable and may need to be prepared fresh.[2]
-
Carefully control the pH of your experiment, as it can affect the reaction rates.
-
Problem 4: Observing off-target effects or cellular toxicity.
-
Possible Cause: Impurities within the MnTBAP preparation could be exerting their own biological effects, leading to unexpected cellular responses.[5] Additionally, MnTBAP itself can influence various cellular pathways beyond ROS/RNS scavenging.[8]
-
Solution:
-
Use the lowest effective concentration of MnTBAP to minimize potential off-target effects.
-
Include control groups that are treated with the vehicle used to dissolve the MnTBAP.
-
If possible, compare the effects of your commercial MnTBAP with a highly purified standard to distinguish between the effects of MnTBAP and its impurities.
-
Problem 5: How to minimize the impact of impurities in experiments?
-
Solution: The most effective way to minimize the impact of impurities is to use the purest MnTBAP available. When this is not feasible:
-
Be aware of the potential confounding activities of impurities (SOD mimicry, xanthine oxidase inhibition) and design experiments to account for them.
-
Clearly report the source and, if known, the purity of the MnTBAP used in publications to ensure reproducibility.
-
Consider using alternative, more specific pharmacological tools if the goal is to solely investigate the role of superoxide.
-
Data Presentation
Table 1: Comparison of Catalytic Activities of Pure vs. Commercial MnTBAP
| Parameter | Pure MnTBAP | Commercial (Impure) MnTBAP | Reference |
| log kcat (O₂⁻ dismutation) | < 3.5 | Varies (up to >350-fold higher than pure) | [5] |
| log kred (ONOO⁻ scavenging) | 5.06 | 4.97 | [5][6] |
| Xanthine Oxidase Inhibition | Considerably smaller | Significant | [5] |
Experimental Protocols
Protocol 1: Assay for Superoxide Dismutase (SOD)-like Activity
This protocol is based on the inhibition of the reduction of cytochrome c by superoxide generated by a xanthine/xanthine oxidase system.
-
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.8) with 0.1 mM EDTA.
-
Xanthine (0.5 mM) in buffer.
-
Cytochrome c (10 µM) in buffer.
-
Xanthine oxidase (0.05 U/mL) in buffer.
-
MnTBAP solution (various concentrations).
-
-
Procedure:
-
In a 96-well plate, add buffer, xanthine, and cytochrome c to each well.
-
Add varying concentrations of the MnTBAP sample to the test wells.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the change in absorbance at 550 nm over time using a plate reader.
-
-
Data Analysis:
-
The rate of cytochrome c reduction is proportional to the concentration of superoxide.
-
Calculate the percentage of inhibition of cytochrome c reduction by the MnTBAP sample.
-
The concentration of MnTBAP that causes 50% inhibition (IC50) is a measure of its SOD-like activity. A lower IC50 indicates higher activity.
-
Protocol 2: Peroxynitrite Scavenging Assay
This protocol utilizes the bleaching of a fluorescent probe, such as dihydrorhodamine 123, by peroxynitrite.
-
Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
Dihydrorhodamine 123 (DHR 123) (5 µM).
-
Peroxynitrite (ONOO⁻) solution (concentration determined spectrophotometrically at 302 nm).
-
MnTBAP solution (various concentrations).
-
-
Procedure:
-
In a black 96-well plate, add buffer and DHR 123.
-
Add varying concentrations of the MnTBAP sample.
-
Add the peroxynitrite solution to initiate the reaction.
-
Measure the fluorescence (excitation ~500 nm, emission ~536 nm) immediately using a fluorescence plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence bleaching in the presence of MnTBAP indicates peroxynitrite scavenging.
-
Calculate the percentage of protection against DHR 123 oxidation.
-
Determine the IC50 value for peroxynitrite scavenging.
-
Visualizations
Caption: Experimental workflow for characterizing MnTBAP and its impurities.
Caption: Troubleshooting inconsistent results with MnTBAP.
Caption: Impact of MnTBAP and impurities on ROS/RNS pathways.
References
- 1. MnTBAP chloride, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Beneficial effects of Mn(III)tetrakis (4-benzoic acid) porphyrin (MnTBAP), a superoxide dismutase mimetic, in zymosan-induced shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pure manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin (MnTBAP) is not a superoxide dismutase mimic in aqueous systems: a case of structure-activity relationship as a watchdog mechanism in experimental therapeutics and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manganese (III) tetrakis (4-benzoic acid) porphyrin (MnTBAP) represses sulfide:quinone oxidoreductase expression and targets the sulfido-redox system in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abbexa.com [abbexa.com]
- 10. Scholars@Duke publication: Synthesis and in vitro antioxidant properties of manganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin. [scholars.duke.edu]
improving the cell permeability of MnTBAP chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the cell permeability of MnTBAP chloride for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound, or Mn(III) tetrakis(4-benzoic acid)porphyrin chloride, is a synthetic metalloporphyrin.[1][2] It is primarily recognized as a potent mimetic of the enzyme superoxide dismutase (SOD) and a scavenger of peroxynitrite.[2][3][4][5][6] Due to these properties, it possesses strong anti-oxidative and anti-inflammatory capabilities.[3][4][5] Its mechanism of action involves mediating anti-inflammatory effects by upregulating BMPR-II and inhibiting the NF-κB signaling pathway.[3][4][5]
Q2: Is this compound considered cell-permeable?
Yes, this compound is widely described as a cell-permeable SOD mimetic.[1][6][7][8][9] However, its "cell-permeable" nature is relative. While it can cross cell membranes to some extent, its efficiency can be low and highly variable depending on the cell type, experimental conditions, and the inherent low permeability of porphyrin-based molecules.[10] Therefore, for many experimental systems, enhancing its delivery into the cell is crucial for observing a significant biological effect.
Q3: What are the main challenges when using this compound in cell-based experiments?
Researchers may encounter several challenges:
-
Suboptimal Cell Permeability: As mentioned, inefficient transport across the cell membrane can lead to a lack of observable effects, requiring strategies to enhance uptake.[10]
-
Solubility and Stability: this compound has specific solubility characteristics, often requiring dissolution in an aqueous base or organic solvents like DMSO.[2] Furthermore, solutions can be unstable and should be prepared fresh for optimal performance.[3] Stock solutions, once prepared, should be aliquoted and frozen to avoid repeated freeze-thaw cycles.[4]
-
Purity Concerns: Some studies have shown that the SOD mimetic activity of commercial MnTBAP samples can be attributed to impurities, while pure MnTBAP acts more selectively as a peroxynitrite scavenger.[11][12][13] This can lead to variability in experimental results.
Q4: How does this compound exert its anti-inflammatory effects?
This compound's anti-inflammatory action is linked to its ability to inhibit the NF-κB signaling pathway.[3][4][5] It has also been shown to increase the expression of Bone Morphogenetic Protein Receptor II (BMPR-II), which plays a role in attenuating vascular inflammation.[4][14] By scavenging reactive oxygen species (ROS) like superoxide and peroxynitrite, it reduces the oxidative stress that often triggers inflammatory responses.[1][7][15]
Troubleshooting Guides
Problem: I am not observing the expected biological effect of this compound in my cell culture experiment.
This is a common issue that can often be traced back to insufficient intracellular concentration of the compound. Follow this troubleshooting guide to diagnose and resolve the problem.
Initial Checks:
-
Compound Integrity: Was the this compound powder stored correctly at -20°C in a desiccated environment?[5] Was the stock solution prepared fresh, or if frozen, was it subjected to multiple freeze-thaw cycles?[4] Porphyrin solutions can be unstable.[3]
-
Concentration and Dosage: Are you using a concentration that has been shown to be effective in similar cell types? Effective concentrations can range from the nanomolar to micromolar scale depending on the context.[4][8][14] For example, 50 μM MnTBAP has been used to protect endothelial cells from paraquat-induced injury.[8][16]
-
Solvent Toxicity: If using a solvent like DMSO to prepare your stock solution, have you run a vehicle control to ensure the final concentration of the solvent is not toxic to your cells?
Troubleshooting Workflow Diagram
References
- 1. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]
- 2. ≥95% (TLC), solid, SOD mimetic, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. scbt.com [scbt.com]
- 7. agscientific.com [agscientific.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Improvement of porphyrin cellular delivery and activity by conjugation to a carrier peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | CAS:55266-18-7 | Cell-permeable superoxide dismutase mimetic | High Purity | Manufacturer BioCrick [biocrick.com]
challenges in the systemic delivery of MnTBAP chloride
Welcome to the technical support center for MnTBAP chloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of using this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Manganese (III) tetrakis(4-benzoic acid)porphyrin chloride, is a synthetic metalloporphyrin. It is primarily known as a superoxide dismutase (SOD) mimetic and a potent peroxynitrite scavenger.[1][2] Its antioxidant properties allow it to mitigate oxidative stress. Additionally, it exhibits anti-inflammatory effects by upregulating BMPR-II and inhibiting the NF-κB signaling pathway.[1][2][3]
Q2: Is this compound a true superoxide dismutase (SOD) mimetic in vivo?
A2: There is some debate in the scientific literature regarding the extent of this compound's SOD mimetic activity in vivo. Some studies suggest that its protective effects in biological systems are more likely attributable to its potent peroxynitrite scavenging activity rather than direct superoxide dismutation.[4][5][6] Research has shown that highly purified MnTBAP has very low SOD activity, and any observed SOD-like effects from commercial samples may be due to impurities.[4][5][6]
Q3: What are the main challenges in the systemic delivery of this compound?
A3: The primary challenges in the systemic delivery of this compound include its poor aqueous solubility, the instability of its solutions, and potential issues with bioavailability.[1][7][8][9] These factors can complicate the formulation and administration of the compound for in vivo studies.
Q4: How should I prepare and store this compound solutions?
A4: Due to its poor solubility in neutral aqueous solutions, this compound should first be dissolved in a small amount of 0.1M NaOH or another aqueous base.[8][9] Subsequently, a buffer can be added to adjust the pH to the desired level (typically pH 7.0 or higher).[9] It is highly recommended to prepare solutions fresh for each experiment as they are unstable.[1] If storage is necessary, stock solutions can be aliquoted and frozen at -20°C for up to six months. Lyophilized powder should be stored at -20°C under desiccating conditions and is stable for up to 36 months.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent or buffer. | Ensure initial dissolution in a small volume of aqueous base (e.g., 0.1M NaOH) before adding buffer.[9] Consider using a co-solvent like DMSO for initial stock preparation, but be mindful of its potential effects in your experimental system. For higher solubility, gentle warming to 37°C and sonication can be attempted.[10] |
| Inconsistent experimental results | Degradation of this compound in solution. | Always prepare fresh solutions before each experiment.[1] If using a stock solution, ensure it has been stored properly at -20°C and avoid repeated freeze-thaw cycles.[2] |
| Lack of expected biological effect | Insufficient bioavailability at the target site. | Consider alternative routes of administration (e.g., intraperitoneal injection) which may offer better systemic exposure compared to oral administration.[2][11] Review the dosage and administration frequency; some studies have used multiple administrations per week.[2] |
| Purity of the this compound sample. | The purity of the compound can affect its activity, particularly its SOD mimetic properties.[4][5] If possible, obtain a certificate of analysis for your batch or consider using a highly purified source. | |
| Toxicity observed in animal models | High dosage. | High doses of related manganese porphyrins have been associated with transient adverse effects like drowsiness and shivering.[7] It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific model. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 879.15 g/mol | [1][2] |
| Chemical Formula | C₄₈H₂₈ClMnN₄O₈ | [2][8] |
| CAS Number | 55266-18-7 | [1][2] |
| Appearance | Brown solid | |
| Solubility | Soluble in aqueous base | [8][9] |
Table 2: Pharmacokinetic Parameters of Related Mn Porphyrins (Note: Data for MnTBAP is limited)
| Compound | Route | Dose | Cmax | Tmax | Half-life | Bioavailability | Reference |
| MnTE-2-PyP⁵⁺ | Oral (mice) | 10 mg/kg | ~1 µM | 2 h | ~4 h | ~10% | [7] |
| MnTnHex-2-PyP⁵⁺ | Oral (mice) | 10 mg/kg | ~0.5 µM | 4 h | ~6 h | ~5% | [7] |
Note: The data above is for structurally related compounds and is provided as an indicator of potential pharmacokinetic properties. Actual values for this compound may differ.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 0.1 M NaOH to dissolve the powder completely. Vortex briefly.
-
Add sterile phosphate-buffered saline (PBS) or other desired buffer to reach the final concentration.
-
Adjust the pH of the final solution to 7.0-7.4 using sterile HCl or NaOH as needed.
-
Filter-sterilize the solution through a 0.22 µm syringe filter before administration.
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
Protocol 2: In Vivo Administration in a Mouse Model of Renal Fibrosis
This protocol is adapted from a study by Jing Yu, et al. (2016).[2]
-
Animal Model: 5/6 nephrectomy (Nx) mouse model of renal fibrosis.
-
This compound solution: Prepare as described in Protocol 1.
-
Dosage and Administration: Administer 10 mg/kg of this compound via intraperitoneal (IP) injection.[2]
-
Frequency: Administer the dose three times per week for a duration of twelve weeks.[2]
-
Outcome Measures: At the end of the treatment period, assess renal fibrosis by measuring protein expression of fibronectin and collagen III in kidney tissue.[2]
Visualizations
Caption: Mechanism of action of this compound in mitigating oxidative stress and inflammation.
Caption: General experimental workflow for the systemic delivery of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]
- 10. This compound | CAS:55266-18-7 | Cell-permeable superoxide dismutase mimetic | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
MnTBAP chloride quality control for reproducible experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and reproducible use of MnTBAP chloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound, or Manganese (III) tetrakis(4-benzoic acid)porphyrin chloride, is a synthetic metalloporphyrin. It is primarily known for two functions: acting as a superoxide dismutase (SOD) mimetic and as a peroxynitrite scavenger.[1][2][3] This dual activity makes it a valuable tool for studying and mitigating oxidative and nitrative stress in biological systems.
Q2: What is the significance of this compound's purity?
A2: The purity of this compound is critical for interpreting experimental results correctly. Research has shown that the superoxide dismutase (SOD) mimetic activity of MnTBAP can be highly dependent on the presence of impurities.[4] Pure MnTBAP has been reported to have very low SOD mimetic activity, with its primary role being a peroxynitrite and carbonate radical scavenger. In contrast, commercial or less purified batches may exhibit higher SOD-like activity due to the presence of manganese-containing impurities. Therefore, for reproducible experiments, it is crucial to use a well-characterized, high-purity batch of this compound.
Q3: How should I store this compound powder and its solutions?
A3: Proper storage is essential to maintain the integrity of this compound.
-
Powder: The solid form should be stored at -20°C, protected from light and moisture.[5] Under these conditions, it can be stable for several years.
-
Solutions: Solutions of this compound are generally unstable and it is recommended to prepare them fresh for each experiment.[3] If a stock solution must be prepared, it should be aliquoted and stored at -80°C for up to 6 months or at -20°C for a shorter period (up to 1 month), protected from light and repeated freeze-thaw cycles.[2]
Q4: In what solvents can I dissolve this compound?
A4: The solubility of this compound can be challenging. It is generally soluble in aqueous basic solutions. A common method is to first dissolve the compound in a small amount of 0.1 M NaOH and then dilute it with the desired aqueous buffer.[5] It also has some solubility in DMSO. For cell culture experiments, a concentrated stock solution is often prepared in DMSO and then diluted to the final working concentration in the culture medium.
Quality Control Data
Reproducible experiments begin with well-characterized reagents. The following tables provide typical quality control parameters for this compound.
Table 1: Purity Specifications from Commercial Suppliers
| Supplier | Purity Specification | Analytical Method |
| Supplier A | ≥98% | HPLC |
| Supplier B | ≥97% | Not specified |
| Supplier C | ≥95% | TLC |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| 0.1 M NaOH | Soluble | Recommended for initial solubilization. |
| DMSO | Soluble, but may require warming and sonication. | Often used for preparing concentrated stock solutions. |
| Water | Insoluble | |
| Ethanol | Insoluble | [6] |
| PBS (pH 7.4) | Very slightly soluble | Solubility is limited in neutral aqueous buffers. |
Table 3: Stability of this compound Solutions
| Storage Condition | Solvent | Stability | Recommendation |
| -20°C | DMSO | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | DMSO | Up to 6 months | [2] Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Room Temperature | Aqueous Buffer | Unstable | Prepare fresh before each use.[3] |
Experimental Protocols
Protocol 1: Assessment of SOD Mimetic Activity using Nitroblue Tetrazolium (NBT) Assay
This protocol allows for the assessment of the superoxide scavenging activity of this compound.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Nitroblue tetrazolium (NBT) solution
-
Xanthine solution
-
Xanthine oxidase
-
This compound solution (at various concentrations)
-
Spectrophotometer (560 nm)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NBT, and xanthine in a microplate well.
-
Add the this compound solution at the desired final concentrations to the respective wells. Include a control well with no this compound.
-
Initiate the reaction by adding xanthine oxidase to all wells. This will start the generation of superoxide radicals.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.
-
Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals results in the formation of a blue formazan product.
-
Calculate the percentage of inhibition of NBT reduction by this compound compared to the control.
Protocol 2: Assessment of Peroxynitrite Scavenging Activity using Dihydrorhodamine 123 (DHR 123) Assay
This protocol measures the ability of this compound to scavenge peroxynitrite.
Materials:
-
Phosphate buffer (e.g., PBS, pH 7.4)
-
Dihydrorhodamine 123 (DHR 123) solution
-
Peroxynitrite (ONOO⁻) solution
-
This compound solution (at various concentrations)
-
Fluorescence microplate reader (Excitation/Emission ~500/536 nm)
Procedure:
-
Prepare a reaction mixture in a microplate well containing phosphate buffer and DHR 123.
-
Add the this compound solution at the desired final concentrations to the respective wells. Include a control well with no this compound.
-
Initiate the reaction by adding the peroxynitrite solution to all wells. Peroxynitrite will oxidize DHR 123 to the fluorescent rhodamine 123.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition of DHR 123 oxidation by this compound compared to the control.[7][8][9][10][11]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Lot-to-lot variability in the purity of this compound.
-
Solution:
-
Always purchase high-purity this compound (≥98%) from a reputable supplier.
-
Request a certificate of analysis (CoA) for each new lot to verify its purity.
-
If possible, perform in-house quality control to assess the SOD mimetic and/or peroxynitrite scavenging activity of each new batch using the protocols provided above.
-
Problem 2: Difficulty dissolving this compound.
-
Possible Cause: Inappropriate solvent or technique.
-
Solution:
-
For aqueous solutions, first dissolve the powder in a small volume of 0.1 M NaOH, then slowly add your desired buffer while monitoring the pH.
-
For organic stock solutions, use high-quality, anhydrous DMSO. Gentle warming (to 37°C) and sonication can aid dissolution.
-
Do not attempt to dissolve this compound directly in water or neutral pH buffers.
-
Problem 3: Loss of this compound activity in experiments.
-
Possible Cause: Degradation of the compound in solution.
-
Solution:
-
Always prepare working solutions fresh from a solid or a freshly thawed frozen stock.[3]
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing small aliquots.
-
Protect all solutions from light by using amber tubes or wrapping them in foil.
-
Problem 4: Unexpected cellular toxicity.
-
Possible Cause: High concentrations of this compound or the solvent (e.g., DMSO).
-
Solution:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions.
-
Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control (medium with the same concentration of solvent) to account for any solvent effects.
-
Signaling Pathways and Experimental Workflows
This compound and the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[1][2][3] It is thought to exert its inhibitory effect by reducing the oxidative stress that can lead to the activation of IKK (IκB kinase), a key step in the canonical NF-κB pathway. By preventing the degradation of IκB, this compound keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound and the BMPR-II Signaling Pathway
This compound has been found to upregulate the expression of Bone Morphogenetic Protein Receptor type II (BMPR-II), a key component in a signaling pathway that can have anti-inflammatory effects.[1][2][12] By increasing BMPR-II levels, MnTBAP can enhance the downstream signaling through Smad proteins, which in turn can modulate gene expression to reduce inflammation.
Caption: this compound enhances BMPR-II signaling.
Experimental Workflow for Quality Control of this compound
To ensure the quality and consistency of your this compound, a systematic workflow is recommended.
Caption: Quality control workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. By compound [wahoo.cns.umass.edu]
- 7. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. bioquochem.com [bioquochem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. biotium.com [biotium.com]
- 12. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
avoiding artifacts in experiments with MnTBAP chloride
Welcome to the technical support center for MnTBAP chloride. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common artifacts and troubleshooting issues during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a cell-permeable superoxide dismutase (SOD) mimetic and a potent peroxynitrite scavenger.[1][2] It possesses anti-oxidative and anti-inflammatory properties.[1][2][3] Its anti-inflammatory effects are mediated, in part, by the upregulation of bone morphogenetic protein receptor type II (BMPR-II) and inhibition of the NFκB signaling pathway.[1][2][3]
Q2: There are conflicting reports about MnTBAP's SOD mimetic activity. Is it a true SOD mimic?
A2: This is a critical point of discussion in the scientific literature. Research has shown that the SOD mimetic activity of commercially available MnTBAP may be attributable to manganese-containing impurities.[4][5] Highly purified MnTBAP is reported to be a poor SOD mimic but an effective peroxynitrite and carbonate radical scavenger.[4][5][6][7][8] Therefore, the observed biological effects in some studies may be due to peroxynitrite scavenging rather than superoxide dismutation.[5][6][8] Researchers should be cautious in interpreting results and consider the purity of their MnTBAP source.[4]
Q3: How stable is this compound in solution?
A3: this compound solutions are known to be unstable.[1] It is strongly recommended to prepare solutions fresh for each experiment.[1] If a stock solution is prepared, it should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[2]
Q4: How should I dissolve and store this compound?
A4: this compound is a solid that is soluble in aqueous base. To prepare a stock solution, dissolve it in an aqueous base (e.g., 0.1 M NaOH) and then dilute with a buffer to a physiological pH (7.0 or higher).[9] The powder form should be stored at -20°C under desiccating conditions and is stable for up to 3 years.[1][3]
Q5: What are the potential off-target effects of this compound?
A5: Besides its primary roles, MnTBAP has been shown to have several other biological effects. It can induce pro-angiogenic functions in endothelial cells through a mitofusin-1-dependent pathway.[10] It has also been observed to attenuate cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells.[11] Its anti-inflammatory effects via the NFκB pathway are also a key consideration.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results | Purity of MnTBAP: Commercial preparations may contain impurities with SOD mimetic activity, while pure MnTBAP is a poor SOD mimic.[4][5][6] | - Purchase high-purity this compound and obtain a certificate of analysis. - Be aware that observed effects may be due to peroxynitrite scavenging rather than SOD activity.[5][6][8] - Consider using alternative SOD mimetics like MnTE-2-PyP for comparison if superoxide scavenging is the primary interest.[5][6] |
| Loss of compound activity | Solution Instability: MnTBAP solutions are unstable and can degrade over time.[1] | - Always prepare solutions fresh before each experiment.[1] - If a stock solution must be made, aliquot and store at -80°C for no longer than 6 months.[2] Avoid repeated freeze-thaw cycles. |
| Precipitation in media | Improper Dissolution: MnTBAP has poor solubility in neutral aqueous solutions. | - Follow the recommended dissolution protocol: dissolve in a small amount of aqueous base first, then add buffer to reach the desired pH and concentration.[9] |
| Observed effects are opposite to expected antioxidant effects | Pro-angiogenic Properties: MnTBAP can stimulate angiogenic functions in endothelial cells, which may be undesirable in certain experimental contexts.[10] | - Be aware of this potential off-target effect, especially in cancer or vascular biology studies. - Consider using alternative antioxidants if this effect is a concern. |
| Difficulty distinguishing between superoxide dismutation and peroxynitrite scavenging | Dual Activity: MnTBAP can act on both superoxide and peroxynitrite, making it difficult to attribute effects to a single mechanism.[1][2][11] | - Use purified MnTBAP, which has minimal SOD activity, to specifically investigate the role of peroxynitrite.[4][5][6] - Employ other specific scavengers or inhibitors in parallel experiments to dissect the pathways involved. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile phosphate-buffered saline (PBS) or desired experimental buffer
-
Sterile, conical tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of 0.1 M NaOH to dissolve the powder completely. For a 10 mM stock, for example, dissolve 8.79 mg in 1 mL of 0.1 M NaOH.
-
Once fully dissolved, add sterile PBS or your experimental buffer to reach the final desired stock concentration. Ensure the final pH is 7.0 or higher.
-
Vortex briefly to mix.
-
Use the solution immediately. If storage is necessary, aliquot into single-use vials and store at -80°C for up to 6 months.[2]
-
Protocol 2: In Vitro Cell-Based Assay for Oxidative Stress
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat cells with an agent to induce oxidative stress (e.g., H₂O₂, paraquat, or lipopolysaccharide).
-
MnTBAP Treatment:
-
Prepare fresh this compound working solutions in cell culture media.
-
Pre-treat cells with this compound at the desired final concentration (typical range: 10-100 µM) for 1-2 hours before inducing oxidative stress.[11]
-
Alternatively, co-treat cells with the stress-inducing agent and this compound.
-
-
Incubation: Incubate for the desired experimental duration (e.g., 6, 12, or 24 hours).
-
Endpoint Analysis: Perform assays to measure endpoints such as cell viability (e.g., MTT or LDH assay), apoptosis (e.g., caspase-3 activity), or reactive oxygen species (ROS) levels (e.g., DCFDA or DHE staining).[11]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Pure manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin (MnTBAP) is not a superoxide dismutase mimic in aqueous systems: a case of structure-activity relationship as a watchdog mechanism in experimental therapeutics and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzo Life Sciences this compound (50mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. MnTBAP stimulates angiogenic functions in endothelial cells through mitofusin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
MnTBAP chloride light sensitivity and degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of MnTBAP chloride in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable metalloporphyrin that acts as a superoxide dismutase (SOD) mimetic and a peroxynitrite scavenger.[1][2] Its primary role is to catalytically convert superoxide radicals to less reactive species and to decompose peroxynitrite, thereby reducing oxidative and nitrative stress within biological systems.[3] It has demonstrated anti-inflammatory properties by upregulating Bone Morphogenetic Protein Receptor Type II (BMPR-II) and inhibiting the NF-κB signaling pathway.[1][2][4]
2. How should I store this compound powder and its solutions?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Protect from light, keep desiccated. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, sealed storage.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, sealed storage.[1] |
3. How do I prepare a stock solution of this compound?
This compound is soluble in aqueous base.[5] A common procedure is to first dissolve the powder in 0.1 M NaOH and then dilute it with an aqueous buffer to the desired concentration and a pH of 7.0 or higher.[5]
4. Is this compound light sensitive?
5. What are the visual signs of this compound degradation?
A fresh solution of this compound typically has a brown to black color.[1] A noticeable change in color or the appearance of precipitates may indicate degradation. It is recommended to monitor the solution's UV-Vis spectrum, as changes in the characteristic Soret band can be an early indicator of degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound: Solutions are unstable and prone to degradation if not handled properly.[2] 2. Impurities in the compound: Commercial preparations of MnTBAP may contain impurities that can affect its activity.[6][7] | 1. Prepare fresh solutions for each experiment. If you must store solutions, aliquot and freeze them at -80°C for no longer than 6 months.[1] 2. Ensure proper storage: Always store the solid compound at -20°C, protected from light and moisture. 3. Purchase from a reputable supplier and check the purity specifications. |
| Reduced or no effect of MnTBAP in cell culture. | 1. Interaction with media components: Components in cell culture media, such as phenol red, may interact with MnTBAP or affect the redox environment of the culture.[8] 2. Incorrect final concentration: Errors in dilution calculations can lead to a suboptimal concentration of the compound. | 1. Consider using phenol red-free media for sensitive experiments to avoid potential confounding effects. 2. Double-check all calculations for the preparation of your final working solution. |
| Precipitate forms in the final working solution. | 1. Poor solubility in the final buffer: MnTBAP has limited solubility in acidic or neutral aqueous solutions without prior dissolution in a basic solution. 2. Interaction with other compounds in the solution. | 1. Ensure the initial stock solution is fully dissolved in an aqueous base before diluting it into your final buffer. The final pH should be 7.0 or higher.[5] 2. Test the compatibility of MnTBAP with other components in your experimental buffer in a small-scale pilot experiment. |
| Difficulty dissolving the this compound powder. | Inappropriate solvent: this compound is not readily soluble in neutral aqueous solutions or ethanol. | Use an aqueous base, such as 0.1 M NaOH, to initially dissolve the powder before further dilution.[5] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer solution under various conditions (e.g., light exposure, temperature).
1. Materials:
- This compound
- Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
- Amber and clear vials
- UV-Vis spectrophotometer
- HPLC system with a suitable column (e.g., C18)
2. Procedure:
- Prepare a fresh stock solution of this compound in 0.1 M NaOH and dilute it to the desired final concentration in your chosen buffer.
- Divide the solution into several aliquots in both amber and clear vials.
- For light stability testing: Expose the clear vials to a controlled light source (e.g., a photostability chamber with a defined lux and UV output) for various time points (e.g., 0, 2, 4, 8, 24 hours). Keep the amber vials wrapped in aluminum foil at the same temperature as a dark control.
- For thermal stability testing: Store aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points.
- At each time point, analyze the samples using:
- UV-Vis Spectroscopy: Scan the absorbance spectrum (e.g., from 300-700 nm) and monitor for any changes in the Soret band, which is characteristic of porphyrins. A decrease in absorbance or a shift in the peak wavelength can indicate degradation.
- HPLC Analysis: Inject the sample into an HPLC system to quantify the amount of intact this compound remaining. The appearance of new peaks can indicate the formation of degradation products.
3. Data Analysis:
- Plot the percentage of remaining this compound (as determined by HPLC peak area) against time for each condition.
- Compare the UV-Vis spectra over time to qualitatively assess degradation.
Signaling Pathways and Experimental Workflows
MnTBAP and NF-κB Signaling Pathway
MnTBAP has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. By scavenging reactive oxygen species (ROS), MnTBAP can prevent the activation of IKK, which is responsible for phosphorylating IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents the transcription of pro-inflammatory genes.
Caption: MnTBAP inhibits the NF-κB signaling pathway by scavenging ROS.
MnTBAP and BMPR-II Signaling Pathway
MnTBAP has been observed to upregulate the expression of BMPR-II, a receptor involved in vascular homeostasis and anti-inflammatory responses. This upregulation can lead to increased Smad-dependent signaling, which counteracts inflammatory processes.
Caption: MnTBAP promotes anti-inflammatory effects via BMPR-II signaling.
Experimental Workflow for Investigating MnTBAP Effects
This diagram outlines a typical workflow for studying the effects of MnTBAP in a cell-based assay.
Caption: A typical workflow for cell-based experiments with MnTBAP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.co.jp]
- 6. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
appropriate vehicle controls for MnTBAP chloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MnTBAP chloride. The focus is on the appropriate selection and use of vehicle controls to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro studies?
A1: The recommended procedure for dissolving this compound for in vitro experiments is to first solubilize it in an aqueous base.[1][2] A common method is to create a stock solution in 0.1 M NaOH.[2] Following initial dissolution, the solution should be diluted with a buffer to lower the pH to a physiologically compatible range (pH 7.0 or higher).[1] Some suppliers also offer this compound pre-dissolved in dimethyl sulfoxide (DMSO).[3][4]
Q2: What should I use as a vehicle control for my in vitro experiment?
A2: The vehicle control should mimic the final composition of the solvent used to deliver the this compound to your cells or tissues, but without the this compound itself.
-
For aqueous base dissolution: Your vehicle control should be prepared by taking the same volume of the aqueous base (e.g., 0.1 M NaOH) and diluting it in the same buffer and to the same final pH as your this compound solution.
-
For DMSO-dissolved MnTBAP: Your vehicle control should contain the same final concentration of DMSO as the experimental group.
Q3: What is an appropriate vehicle for in vivo administration of this compound?
A3: For in vivo studies, such as intraperitoneal (i.p.) injections in rodents, physiological saline is a commonly used vehicle.[5] The this compound would first be dissolved as described for in vitro studies and then diluted in sterile saline for injection. The vehicle control in this case would be an equivalent volume of the final saline solution, including any residual components from the initial dissolution process.
Q4: Can the vehicle itself affect my experimental results?
A4: Yes, the vehicle can have independent biological effects, which is why a proper vehicle control is critical.
-
pH changes: A vehicle with a pH that is significantly different from the optimal pH of your cell culture medium or physiological conditions can induce stress responses in cells.
-
DMSO effects: DMSO can have a wide range of biological effects, including altering gene expression, inducing cell differentiation, and acting as a mild antioxidant. It is crucial to use the lowest effective concentration of DMSO and to ensure the vehicle control group is exposed to the identical concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected cell death or stress in the vehicle control group. | The pH of the vehicle control is not properly adjusted and is too high (alkaline) for the cells. | Carefully measure and adjust the pH of your vehicle control to match the pH of your normal culture medium. Prepare the vehicle in the same manner as the MnTBAP solution, including all dilution and buffering steps. |
| This compound appears to have no effect or a reduced effect compared to published data. | The this compound has precipitated out of solution due to improper dissolution or a pH that is too low. | Ensure the initial dissolution in aqueous base is complete before buffering. Check the final pH of your solution; it should be pH 7.0 or higher.[1] Visually inspect the solution for any precipitate before use. |
| Variability between experiments. | Inconsistent preparation of the this compound solution and vehicle control. | Prepare fresh stock solutions for each experiment.[6] Follow a standardized and documented protocol for dissolution, pH adjustment, and dilution. Ensure the final concentrations of all components (buffer, residual base, DMSO) are identical between the treatment and vehicle control groups. |
| Observed effects in the MnTBAP group are also seen to a lesser extent in the DMSO vehicle control group. | The observed effect may be partially due to the biological activity of DMSO. | Lower the final concentration of DMSO in your experiments if possible. If the effect persists, consider alternative solubilization methods, such as the aqueous base method, to eliminate DMSO as a confounding factor. |
Experimental Protocols
Protocol 1: Preparation of this compound and Vehicle Control for In Vitro Cell Culture Experiments (Aqueous Base Method)
-
Prepare a 10 mM Stock Solution of this compound:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in 0.1 M NaOH to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Prepare a Vehicle Control Stock Solution:
-
Measure an equivalent volume of 0.1 M NaOH without this compound.
-
-
Prepare Working Solutions:
-
Dilute the this compound stock solution and the vehicle control stock solution in your cell culture medium or desired buffer to the final working concentration.
-
For example, to prepare a 100 µM working solution, you would dilute the 10 mM stock 1:100 in your medium.
-
-
pH Adjustment:
-
Measure the pH of both the final this compound working solution and the final vehicle control working solution.
-
If necessary, adjust the pH of both solutions to match the normal pH of your cell culture medium (typically pH 7.2-7.4) using sterile HCl or NaOH.
-
-
Application:
-
Treat your cells with the final this compound working solution.
-
Treat your control cells with the final, pH-adjusted vehicle control working solution.
-
Signaling Pathways and Experimental Workflow
This compound is known to act as a superoxide dismutase (SOD) mimetic and a peroxynitrite scavenger.[1][2][7] Its anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway.[1][7]
Caption: this compound's mechanism of action.
Caption: Experimental workflow for MnTBAP studies.
References
- 1. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]
- 2. agscientific.com [agscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of frozen MnTBAP chloride aliquots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and use of frozen MnTBAP chloride aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, lyophilized this compound powder should be stored at -20°C under desiccating conditions.[1][2][3] In this form, it can be stable for up to 36 months.[2]
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted in a solvent, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] The stability of the solution depends on the storage temperature. For instance, solutions can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
Q3: What is the best solvent for reconstituting this compound for long-term storage?
A3: this compound is soluble in aqueous base, such as 0.1 M NaOH.[1][5] For cell culture experiments, it is common to dissolve it in a basic solution first and then dilute it with a buffer to a physiological pH of 7.0 or higher.[1] Some suppliers also indicate solubility in DMSO.[6] The choice of solvent may depend on the specific experimental application.
Q4: Are there any visible signs of degradation for this compound solutions?
A4: While specific color changes upon degradation are not well-documented in the literature, any noticeable change in color or the appearance of precipitate in your frozen aliquots upon thawing could indicate degradation or precipitation. It is recommended to discard any aliquots that appear visually altered.
Q5: How can I validate the activity of my stored this compound aliquots?
A5: The activity of stored this compound aliquots can be validated by assessing its superoxide dismutase (SOD) mimetic activity or its ability to scavenge peroxynitrite. This can be achieved through a spectrophotometric SOD activity assay or by measuring the reduction of nitrotyrosine formation in a relevant experimental model, for example, via Western Blot.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Special Conditions |
| Lyophilized Powder | -20°C | Up to 36 months | Store under desiccating conditions.[1][2] |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4] |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[4] |
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell Culture Experiments
-
Possible Cause: The concentration of this compound may be too high. While it is used to mitigate oxidative stress, high concentrations of some SOD mimetics can have pro-oxidative effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
-
Ensure proper dissolution and dilution of the compound to avoid localized high concentrations.
-
Review the literature for concentrations used in similar experimental setups. For example, in some cell lines, concentrations around 50 µM have been used.[4]
-
Issue 2: Lack of Efficacy or Inconsistent Results
-
Possible Cause 1: Degradation of this compound aliquots due to improper storage or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Always use freshly thawed, single-use aliquots.
-
Validate the activity of your stored aliquots using one of the protocols outlined below.
-
-
Possible Cause 2: The presence of impurities in the this compound sample. It has been reported that the SOD mimetic activity of some commercial MnTBAP preparations may be due to impurities.
-
Troubleshooting Steps:
-
Whenever possible, use high-purity this compound.
-
Be aware that the primary activity of pure MnTBAP is as a peroxynitrite scavenger, with less potent SOD mimetic activity.
-
Issue 3: Interference with Assays
-
Possible Cause: The dark color of this compound solutions may interfere with colorimetric or fluorometric assays.
-
Troubleshooting Steps:
-
Include appropriate controls, such as a vehicle control and a control with this compound in the absence of cells or other reagents, to measure any background signal.
-
If significant interference is observed, consider using alternative assays that are less susceptible to colorimetric interference.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the required volume of 0.1 M NaOH to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
-
Neutralization and Dilution:
-
For cell culture applications, further dilute the stock solution in a sterile buffered solution (e.g., PBS or cell culture medium) to the desired final concentration. Ensure the final pH is compatible with your experimental system (typically pH 7.0-7.4).[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
-
Protocol 2: Validation of SOD Mimetic Activity (Spectrophotometric Assay)
This protocol is a general guideline based on commercially available SOD assay kits.
-
Principle: The assay measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine oxidase system.
-
Procedure:
-
Prepare a reaction mixture containing a water-soluble tetrazolium salt (WST-1) and a xanthine oxidase solution according to the manufacturer's instructions.
-
Add a known concentration of your this compound solution to the reaction mixture.
-
Initiate the reaction by adding xanthine.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time using a spectrophotometer.
-
The SOD mimetic activity is calculated as the percentage of inhibition of the rate of WST-1 reduction compared to a control without this compound.
-
Protocol 3: Validation of Peroxynitrite Scavenging Activity (Western Blot for Nitrotyrosine)
-
Experimental Setup:
-
Culture cells of interest and treat them with an agent known to induce peroxynitrite formation (e.g., a combination of a nitric oxide donor and a superoxide generator, or an inflammatory stimulus).
-
In parallel, pre-treat a set of cells with your this compound aliquot for an appropriate time before inducing peroxynitrite formation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for nitrotyrosine.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
A decrease in the intensity of nitrotyrosine bands in the MnTBAP-treated samples compared to the untreated, stimulated control indicates effective peroxynitrite scavenging activity.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: General experimental workflow using frozen MnTBAP aliquots.
Troubleshooting Logic
References
- 1. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time with MnTBAP Chloride In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MnTBAP chloride in vitro. The information is designed to help optimize experimental protocols, particularly incubation time, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable metalloporphyrin that functions as a superoxide dismutase (SOD) mimetic and a potent peroxynitrite scavenger.[1][2] It helps to reduce oxidative stress by catalyzing the dismutation of superoxide radicals and by decomposing peroxynitrite, a highly reactive nitrogen species.[3]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: The optimal concentration of this compound is cell-type and application-dependent. However, a general starting range is between 10 µM and 100 µM. For example, a concentration of 100 µM was used to protect organ of Corti cells from cisplatin-induced cytotoxicity, while concentrations as high as 200-400 µM have been used in T-cell studies.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time for this compound can vary significantly, from a few hours to 24 hours or longer, depending on the experimental goals. For studies on acute oxidative stress, shorter incubation times (e.g., 1-6 hours) may be sufficient. For experiments investigating effects on gene expression or apoptosis, longer incubation periods (e.g., 18-24 hours) may be necessary.[3][4] A time-course experiment is the best approach to determine the optimal incubation time for your specific endpoint.
Q4: How should I prepare and store this compound solutions?
A4: this compound powder should be stored at -20°C.[5] It is soluble in aqueous base, such as 0.1 M NaOH.[2][5] For cell culture experiments, it is crucial to prepare fresh solutions, as solutions of this compound are unstable.[1] After dissolving in a base, the pH can be adjusted with a buffer for your experimental needs.
Q5: Is this compound cytotoxic?
A5: this compound can exhibit cytotoxicity at high concentrations. The cytotoxic threshold is cell-type dependent. It is essential to perform a viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Q6: How does the purity of this compound affect experimental results?
A6: The purity of the this compound sample is critical. Impurities in some commercial preparations have been shown to possess SOD-like activity, which can confound experimental results.[6] It is recommended to use a high-purity grade of this compound and to be aware that effects observed may be related to its peroxynitrite scavenging activity rather than its SOD mimetic function.[6][7]
Q7: Which signaling pathways are known to be affected by this compound?
A7: this compound has been shown to modulate several signaling pathways, primarily due to its ability to reduce oxidative stress. One of the key pathways it influences is the NF-κB signaling pathway.[1] By scavenging reactive oxygen and nitrogen species, this compound can prevent the activation of NF-κB, which plays a critical role in inflammation and apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound. | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Inappropriate incubation time: The incubation period may be too short to elicit a measurable response. 3. Degraded this compound: The compound may have degraded due to improper storage or the use of old solutions. 4. Low level of oxidative stress: The basal level of reactive oxygen species (ROS) or reactive nitrogen species (RNS) in your cell culture system may be too low for this compound to have a significant effect. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). 2. Conduct a time-course experiment to assess the effects at different time points (e.g., 1, 6, 12, 24, 48 hours). 3. Always prepare fresh solutions of this compound for each experiment.[1] 4. Consider including a positive control for oxidative stress (e.g., H₂O₂, paraquat) to validate the protective effect of this compound. |
| High cell death or cytotoxicity observed. | 1. Concentration is too high: The concentration of this compound may be in the toxic range for your specific cell line. 2. Prolonged incubation: Long exposure to even moderate concentrations can be cytotoxic. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of concentrations to determine the EC50 and the optimal non-toxic working concentration. 2. Reduce the incubation time. If a longer treatment is necessary, consider a lower concentration. |
| Inconsistent or variable results between experiments. | 1. Inconsistent solution preparation: this compound solutions are unstable and variability in preparation can lead to inconsistent results. 2. Purity of the compound: Different batches of this compound may have varying purity levels, affecting its activity.[6] 3. Cell culture conditions: Variations in cell passage number, density, or media can influence the cellular response. | 1. Strictly adhere to a standardized protocol for preparing fresh this compound solutions for every experiment. 2. Use a high-purity grade of this compound from a reputable supplier and try to use the same batch for a series of related experiments. 3. Maintain consistent cell culture practices. |
| Difficulty in dissolving this compound. | 1. Incorrect solvent: this compound has specific solubility requirements. | 1. Dissolve this compound in an aqueous base such as 0.1 M NaOH before diluting it in your culture medium or buffer.[2][5] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
-
Cell Plating: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Dose-Response (Optional but Recommended): If the optimal concentration is unknown, first perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100, 200 µM) for a fixed time (e.g., 24 hours).
-
Time-Course Experiment:
-
Treat cells with a pre-determined optimal or a standard concentration of this compound (e.g., 50 µM).
-
Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24, and 48 hours).
-
Include an untreated control group for each time point.
-
-
Endpoint Analysis: At each time point, harvest the cells and perform your desired assay (e.g., ROS measurement, Western blot for a signaling protein, cell viability assay).
-
Data Analysis: Plot the results as a function of time to determine the incubation period that yields the optimal effect for your specific endpoint.
Protocol 2: Assessing the Effect of this compound on Intracellular ROS Levels
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for your optimized incubation time.
-
Induction of Oxidative Stress: After pre-treatment, induce oxidative stress by adding a known ROS-generating agent (e.g., H₂O₂, paraquat) for a short period (e.g., 30-60 minutes). Include a control group without the ROS-inducing agent.
-
ROS Detection:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA or DHE) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis: Compare the fluorescence levels in the this compound-treated groups to the control groups to determine the extent of ROS scavenging.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Various In Vitro Models
| Cell Type | Application | Concentration | Incubation Time | Reference |
| Organ of Corti cells (UB/OC-1) | Protection against cisplatin-induced cytotoxicity | 100 µM | 24 hours | [3] |
| T cells | Inhibition of activation-induced oncosis | 200-400 µM | Overnight | [4] |
| Endothelial cells | Protection against paraquat-induced injury | 50 µM | 4 hours | [8] |
| Tubular epithelial cells | Prevention of renal fibrosis | Not specified | Not specified | [5] |
Visualizations
Caption: Dual mechanism of this compound as an SOD mimetic and peroxynitrite scavenger.
Caption: Workflow for optimizing this compound incubation time in vitro.
Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]
- 3. MnTBAP, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS:55266-18-7 | Cell-permeable superoxide dismutase mimetic | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Considerations for Chronic Dosing with MnTBAP Chloride
Welcome to the technical support center for MnTBAP chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the chronic administration of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride, is a cell-permeable synthetic compound known for its potent antioxidant properties. Its primary mechanisms of action include:
-
Superoxide Dismutase (SOD) Mimetic: It mimics the activity of the endogenous antioxidant enzyme superoxide dismutase, which catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[1][2]
-
Peroxynitrite Scavenger: It effectively scavenges peroxynitrite, a reactive nitrogen species that can cause significant cellular damage through nitrative stress.[1][2][3]
-
Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory effects by upregulating the expression of Bone Morphogenetic Protein Receptor II (BMPR-II) and inhibiting the NF-κB signaling pathway.[1][4]
Q2: What are the recommended storage and stability guidelines for this compound?
A2: Proper storage and handling are crucial for maintaining the efficacy of this compound.
-
Powder Form: The lyophilized powder is stable for up to three years when stored at -20°C and desiccated.[5]
-
Solutions: Solutions of this compound are unstable and should be prepared fresh for each use.[1][5] If a stock solution is prepared, it is recommended to aliquot and store it at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[4] Avoid repeated freeze-thaw cycles.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of this compound can be challenging. A common method for preparing a solution for intraperitoneal injection is to first dissolve the compound in an aqueous base, such as 0.1 M NaOH, and then adjust the pH to 7.0 or higher with a suitable buffer as needed.[3][6][7] It is critical to ensure complete dissolution and to prepare the solution fresh before each administration to avoid degradation.
Q4: What is a typical chronic dosing regimen for this compound in mice?
A4: A frequently cited chronic dosing regimen in mouse models of chronic kidney disease is 10 mg/kg administered via intraperitoneal (IP) injection, three times per week for a duration of twelve weeks.[4] Another study in a model of neonatal hyperoxia used a daily intraperitoneal dose of 10 mg/kg for 12 days.[5][8] Dose and frequency may need to be optimized for your specific animal model and experimental goals.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | Due to the compound's limited stability in solution, ensure that the this compound solution is prepared fresh before each set of injections. Use a consistent and validated protocol for solubilization to ensure a uniform concentration for each dose. |
| Compound Degradation | Protect the stock solution and the final dosing solution from light and store them appropriately as recommended. Any change in the color of the solution may indicate degradation. |
| Animal-to-Animal Variability | Ensure that animals are age- and sex-matched. Monitor for any underlying health issues that could affect the experimental outcome. Increase the number of animals per group to enhance statistical power. |
| Route of Administration | Intraperitoneal injection is a common route. Ensure proper injection technique to avoid injecting into the gut or other organs, which can lead to inflammation and variable absorption. |
Issue 2: Monitoring for Toxicity During Chronic Dosing
| Sign/Symptom | Monitoring and Action |
| Weight Loss and Reduced Activity | Monitor the body weight of the animals at least twice a week. A significant and progressive weight loss can be a sign of toxicity. Observe the general activity level, grooming, and feeding behavior of the animals daily. One study noted that doses of 20-40 mg/kg in mice caused shivering and some mortality.[9] |
| Tissue Discoloration | Post-mortem examination in one study revealed a blue-green discoloration of several internal organs, including the intestines, liver, and kidneys, after MnTBAP administration.[10] While this may not necessarily indicate toxicity, it is an important observation to document. |
| Organ-Specific Toxicity | For long-term studies, consider including interim necropsies to assess for any gross pathological changes in major organs. Depending on the experimental model, periodic blood collection for hematological and serum biochemistry analysis can provide insights into potential liver or kidney toxicity. |
Issue 3: Assessing the Efficacy of Chronic this compound Treatment
| Parameter | Assessment Method |
| Oxidative Stress Markers | Measure biomarkers of oxidative stress in tissue homogenates or biological fluids. A common marker is malondialdehyde (MDA), a product of lipid peroxidation, which can be quantified using a TBARS assay.[11] Another marker is 3-nitrotyrosine, which indicates nitrative stress.[12] |
| Inflammatory Markers | Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in tissue or serum using ELISA or other immunoassays.[12] |
| Fibrosis | In models of fibrotic diseases, assess the extent of fibrosis through histological staining of tissue sections for collagen deposition using methods like Picrosirius Red or Masson's trichrome staining.[4] Quantitative analysis of the stained area can be performed using image analysis software. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| Chronic Dosing Regimen | 10 mg/kg IP, 3x/week for 12 weeks | 5/6 Nephrectomy mouse model of renal fibrosis | [4] |
| Chronic Dosing Regimen | 10 mg/kg/day IP for 12 days | Neonatal hyperoxic lung injury mouse model | [5][8] |
| In Vitro EC50 | ~50 µM | Attenuation of paraquat-induced injury | [13] |
| Effect on BMPR-II mRNA | 1.3-fold increase at 2 hours | Human Umbilical Vein Endothelial Cells (HUVECs) | [4] |
| Reduction in Pleural Exudate | Significant reduction at 10 mg/kg | Carrageenan-induced pleurisy in mice | [2][14][15][16] |
| Reduction in Neutrophil Infiltration | Significant reduction at 10 mg/kg | Carrageenan-induced pleurisy in mice | [2][14][15][16] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Calculate the total amount of this compound required for the number of animals and doses.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a fresh solution of 0.1 M NaOH in sterile, pyrogen-free water.
-
Add a small volume of 0.1 M NaOH to the this compound powder and vortex thoroughly to dissolve. It is recommended to add the NaOH dropwise until the powder is fully dissolved.
-
Once dissolved, add a sterile phosphate-buffered saline (PBS) to reach the final desired concentration.
-
Adjust the pH of the final solution to ~7.4 using sterile HCl.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Administer the freshly prepared solution to the animals within a few hours. Do not store the final diluted solution.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Restrain the mouse appropriately. For a two-person technique, one person can hold the mouse by the scruff of the neck and support the body, while the other performs the injection.
-
Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended volume for an IP injection in a mouse is 10 ml/kg.[17]
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Protocol 3: Assessment of Oxidative Stress - Malondialdehyde (MDA) Assay
-
Harvest the tissue of interest and immediately snap-freeze it in liquid nitrogen or prepare a fresh homogenate.
-
Prepare a 10% (w/v) tissue homogenate in cold PBS or a specified assay buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the MDA assay.
-
Follow the protocol of a commercially available MDA assay kit (TBA method). Generally, this involves reacting the sample with thiobarbituric acid (TBA) at a high temperature to form a colored product.
-
Measure the absorbance of the product at a specific wavelength (typically around 532 nm) using a spectrophotometer.
-
Calculate the MDA concentration based on a standard curve. Normalize the results to the protein concentration of the tissue homogenate.
Protocol 4: Histological Assessment of Fibrosis - Picrosirius Red Staining
-
Fix the harvested tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissue and embed it in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.
-
Stain the sections with a Picrosirius Red solution for 1 hour. This solution stains collagen fibers red.
-
Rinse the slides briefly in two changes of acetic acid solution (0.5%).
-
Dehydrate the sections rapidly through a graded series of ethanol.
-
Clear the sections in xylene and mount with a permanent mounting medium.
-
Under a light microscope, collagen fibers will appear red, and the cytoplasm will be stained yellow. The intensity and area of red staining can be quantified using image analysis software to assess the degree of fibrosis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways.
Caption: Experimental workflow for chronic dosing.
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. agscientific.com [agscientific.com]
- 7. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]
- 8. Antioxidant MnTBAP does not protect adult mice from neonatal hyperoxic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bicellscientific.com [bicellscientific.com]
- 10. The antioxidant MnTBAP does not effectively downregulate CD4 expression in T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. elkbiotech.com [elkbiotech.com]
- 15. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MnTBAP Chloride and MnTE-2-PyP: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic superoxide dismutase (SOD) mimetics and peroxynitrite scavengers, MnTBAP chloride and MnTE-2-PyP have emerged as prominent compounds in preclinical research. Both are manganese-based porphyrins with significant therapeutic potential in a range of oxidative stress-related pathologies. However, their efficacy and primary mechanisms of action exhibit crucial differences that are vital for researchers to consider when selecting a compound for their studies. This guide provides an objective comparison of this compound and MnTE-2-PyP, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.
At a Glance: Key Differences in Efficacy
| Parameter | This compound | MnTE-2-PyP | Reference(s) |
| Primary Mechanism | Peroxynitrite Scavenger | Superoxide Dismutase (SOD) Mimetic | [1][2] |
| SOD Mimetic Activity (log kcat) | ~3.16 | ~8.16 | [1][2] |
| Peroxynitrite Scavenging (log kred) | ~5.06 (pure) | ~7.5 | [1][2] |
| In Vivo Efficacy (Carrageenan-induced pleurisy) | 10 mg/kg | 0.3 mg/kg | [1][2] |
In-Depth Efficacy Comparison
Extensive research has demonstrated that while both compounds possess antioxidant properties, their potency and primary targets differ significantly.
Superoxide Dismutase Mimetic Activity:
MnTE-2-PyP is a vastly more potent SOD mimetic than this compound. The catalytic rate constant (kcat) for superoxide dismutation by MnTE-2-PyP is approximately 5 orders of magnitude higher than that of pure MnTBAP.[1][2] This indicates that MnTE-2-PyP is significantly more efficient at converting superoxide radicals to hydrogen peroxide. It is crucial to note that the modest SOD mimetic activity reported for some commercial batches of MnTBAP has been attributed to impurities rather than the compound itself.[1]
Peroxynitrite Scavenging Activity:
Conversely, pure this compound is a more selective and potent peroxynitrite scavenger. While MnTE-2-PyP also scavenges peroxynitrite, the rate constant for this reaction is approximately 2.5 orders of magnitude lower for MnTBAP.[1][2] Peroxynitrite is a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide, and its neutralization is a key therapeutic target in many inflammatory and neurodegenerative diseases.
In Vivo Efficacy:
The differential activities of these compounds are reflected in their in vivo efficacy. In a mouse model of carrageenan-induced pleurisy, an inflammatory condition characterized by oxidative stress, MnTE-2-PyP demonstrated protective effects at a dose of 0.3 mg/kg.[1][2] In contrast, a significantly higher dose of 10 mg/kg of this compound was required to achieve a similar, though slightly lesser, protective effect.[1][2] This 33-fold difference in potency underscores the superior in vivo antioxidant efficacy of MnTE-2-PyP in this model, likely attributable to its potent SOD mimetic activity.
Signaling Pathway Modulation
Beyond direct scavenging of reactive species, both compounds exert their effects by modulating key intracellular signaling pathways.
MnTE-2-PyP and the NRF2 Pathway
MnTE-2-PyP has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a master regulator of the antioxidant response.[3][4] By catalyzing the dismutation of superoxide to hydrogen peroxide, MnTE-2-PyP leads to a transient increase in intracellular H₂O₂. This, in turn, leads to the oxidation of Keap1, a repressor protein of NRF2. The oxidation of Keap1 results in its dissociation from NRF2, allowing NRF2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase.[3][4]
References
- 1. Manganese porphyrin, MnTE-2-PyP, treatment protects the prostate from radiation-induced fibrosis (RIF) by activating the NRF2 signaling pathway and enhancing SOD2 and sirtuin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Manganese porphyrin, MnTE-2-PyP, treatment protects the prostate from radiation-induced fibrosis (RIF) by activating the NRF2 signaling pathway and enhancing SOD2 and sirtuin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MnTE-2-PyP, a manganese porphyrin, reduces cytotoxicity caused by irradiation in a diabetic environment through the induction of endogenous antioxidant defenses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: MnTBAP Chloride Versus Traditional Antioxidants in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against oxidative stress, a key player in a multitude of pathological conditions, researchers are continually seeking more effective therapeutic agents. This guide provides a comprehensive comparison of the synthetic antioxidant MnTBAP chloride against traditional antioxidants such as superoxide dismutase (SOD), catalase, and vitamin E. By examining their mechanisms of action, experimental performance, and influence on cellular signaling pathways, this document aims to equip researchers with the critical information needed to select the most appropriate tools for their studies.
At a Glance: Key Differences and Performance Metrics
MnTBAP (Manganese (III) tetrakis(4-benzoic acid)porphyrin chloride) is a cell-permeable small molecule that functions as a superoxide dismutase (SOD) mimetic and a potent peroxynitrite scavenger. Unlike enzymatic antioxidants, its small size and stability offer potential advantages in therapeutic development.[1] Traditional antioxidants, including the enzymes SOD and catalase, and the lipid-soluble vitamin E, represent the body's natural defense against reactive oxygen species (ROS).
| Feature | This compound | Superoxide Dismutase (SOD) | Catalase | Vitamin E (α-tocopherol) |
| Primary Target | Superoxide (O₂⁻), Peroxynitrite (ONOO⁻)[2] | Superoxide (O₂⁻) | Hydrogen Peroxide (H₂O₂) | Lipid Peroxyl Radicals |
| Mechanism | Catalytic scavenging | Catalytic dismutation | Catalytic decomposition | Chain-breaking antioxidant |
| Cell Permeability | Yes[3] | Generally No (requires delivery systems) | Generally No (requires delivery systems) | Yes |
| In Vivo Stability | High | Low (short half-life) | Moderate | High |
| Molecular Weight | 879.1 g/mol [3] | ~32.5 kDa (human Cu/ZnSOD) | ~250 kDa (human catalase) | 430.7 g/mol |
Quantitative Performance Comparison
Direct, side-by-side comparisons of this compound with all traditional antioxidants across a wide range of standardized assays are limited in the literature. However, by compiling data from various studies, we can construct a comparative overview of their antioxidant capacities.
| Antioxidant Assay | This compound | Superoxide Dismutase (SOD) | Catalase | Vitamin E (α-tocopherol) |
| SOD-like Activity (kcat, M⁻¹s⁻¹) ** | ~1.4 x 10³ (pure MnTBAP)[4] | ~2 x 10⁹ (native Cu,Zn-SOD)[4] | N/A | N/A |
| Catalase-like Activity (kcat, M⁻¹s⁻¹) ** | 5.8[2] | N/A | ~1.5 x 10⁶[2] | N/A |
| Peroxynitrite Scavenging | Potent scavenger[2] | No direct activity | No direct activity | Limited activity |
| H₂O₂ Scavenging (in HRECs) | More effective than SOD/catalase co-administration (EUK-134)[5] | N/A | More effective than SOD/catalase co-administration (EUK-134)[5] | Protects against H₂O₂-induced damage[6] |
| In Vivo Efficacy (Carrageenan-induced Pleurisy) | Effective at 10 mg/kg[5] | N/A | N/A | N/A |
Note: The SOD-like activity of commercial MnTBAP preparations can be significantly higher due to impurities, but pure MnTBAP is considered a relatively poor SOD mimic compared to native SOD and other synthetic mimetics like MnTE-2-PyP.[7] Its primary therapeutic effects in many models are now thought to be mediated by its peroxynitrite scavenging activity.[7]
In Vivo Experimental Evidence
A key differentiator for antioxidant therapies is their efficacy in complex biological systems.
This compound:
-
Model: Carrageenan-induced pleurisy in mice.
-
Findings: MnTBAP at a dose of 10 mg/kg significantly reduced pleural fluid exudate and neutrophil infiltration. However, another SOD mimetic, MnTE-2-PyP, was effective at a much lower dose (0.3 mg/kg).[5]
-
Model: Rat spinal cord injury.
-
Findings: MnTBAP reduced the levels of reactive oxygen species and neurological deficits.[3]
-
Model: Lung contusion in rats.
-
Findings: MnTBAP administration reduced permeability, oxidative injury, and inflammation.[8]
Traditional Antioxidants:
-
SOD and Catalase: The large size and poor bioavailability of native SOD and catalase have historically limited their therapeutic use, often requiring conjugation with polymers or encapsulation in liposomes to improve their in vivo performance.
-
Vitamin E:
-
Model: Healthy elderly subjects.
-
Findings: Vitamin E supplementation enhanced immune response, an effect that was more pronounced when combined with Vitamin C.[9]
-
Model: Patients with chronic periodontitis.
-
Findings: Adjunctive vitamin E supplementation improved periodontal healing and antioxidant defense, as indicated by increased SOD activity.[10]
-
Model: Mice with cutaneous UVB-induced oxidative stress.
-
Findings: Topical vitamin E treatment significantly increased catalase and glutathione peroxidase activity levels in the skin.[11]
-
Signaling Pathway Modulation
Beyond direct radical scavenging, antioxidants can exert significant effects through the modulation of cellular signaling pathways. This compound has been shown to influence key inflammatory and cellular health pathways.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. MnTBAP has been shown to inhibit this process, though in some cellular contexts, this may be independent of its direct impact on IκBα phosphorylation.[12]
Upregulation of BMPR-II Signaling Pathway
The Bone Morphogenetic Protein Receptor Type II (BMPR-II) signaling pathway is crucial for maintaining vascular homeostasis. Ligands such as BMPs bind to a complex of type I and type II receptors, leading to the phosphorylation of the type I receptor (e.g., ALK2/3/6). This activated receptor then phosphorylates SMAD proteins (SMAD1/5/8), which form a complex with SMAD4 and translocate to the nucleus to regulate gene expression, promoting cell survival and differentiation. MnTBAP has been shown to upregulate the expression of BMPR-II, thereby enhancing this protective signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate antioxidant performance.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of an antioxidant to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.
Workflow:
Detailed Steps:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well, black-walled, clear-bottom plate and culture until a confluent monolayer is formed.
-
Probe and Antioxidant Incubation: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with the DCFH-DA probe and the antioxidant compound (e.g., this compound, quercetin as a standard, or the compound of interest) for a specified time (e.g., 1 hour) at 37°C.
-
Induction of Oxidative Stress: Wash the cells to remove the probe and antioxidant that have not been taken up. Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a set duration (e.g., 1 hour) using a microplate reader.
-
Data Analysis: The antioxidant capacity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. A lower AUC in the presence of the antioxidant compared to the control (cells with probe and AAPH only) indicates a higher antioxidant activity.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of an SOD or an SOD mimetic to inhibit the reduction of a detector molecule by superoxide radicals generated in a controlled reaction.
Key Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a superoxide-generating system (e.g., xanthine and xanthine oxidase) and a superoxide detector (e.g., nitroblue tetrazolium (NBT) or cytochrome c).
-
Sample Addition: Add the sample containing the SOD or SOD mimetic (e.g., this compound) to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction by adding the final component of the superoxide-generating system (e.g., xanthine oxidase). Monitor the change in absorbance of the detector molecule over time at a specific wavelength (e.g., 560 nm for NBT reduction).
-
Calculation: The SOD activity is calculated based on the degree of inhibition of the detector molecule's reduction compared to a control reaction without the SOD or SOD mimetic. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.
Catalase Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase or a catalase mimetic.
Key Steps:
-
Reaction Setup: Prepare a solution of hydrogen peroxide of a known concentration in a suitable buffer.
-
Sample Addition: Add the sample containing catalase or the catalase mimetic (e.g., this compound) to the H₂O₂ solution.
-
Monitoring H₂O₂ Decomposition: The rate of H₂O₂ decomposition can be monitored directly by measuring the decrease in absorbance at 240 nm.
-
Calculation: The catalase activity is calculated from the initial rate of H₂O₂ disappearance.
Conclusion
This compound presents a compelling alternative to traditional antioxidants for researchers studying oxidative stress. Its cell permeability, in vivo stability, and dual action as an SOD mimetic and a potent peroxynitrite scavenger offer distinct advantages over enzymatic antioxidants. Furthermore, its ability to modulate key signaling pathways like NF-κB and BMPR-II highlights its potential for therapeutic intervention in inflammatory and vascular diseases.
However, it is crucial to recognize that the SOD mimetic activity of pure MnTBAP is relatively low compared to native SOD. Its efficacy in many biological models may be more attributable to its peroxynitrite scavenging capabilities. In contrast, traditional antioxidants like SOD and catalase are highly specific and efficient for their respective substrates, though their therapeutic application is hampered by poor bioavailability. Vitamin E remains a cornerstone of the cellular antioxidant defense system, particularly in protecting lipid membranes from peroxidation.
The choice of antioxidant for a particular study should be guided by the specific research question, the experimental model, and the targeted reactive species. This guide provides the foundational data and experimental context to aid in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. agscientific.com [agscientific.com]
- 4. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of vitamins E, C and catalase on bromobenzene- and hydrogen peroxide-induced intracellular oxidation and DNA single-strand breakage in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vitamin E supplementation, superoxide dismutase status, and outcome of scaling and root planing in patients with chronic periodontitis: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Superoxide Dismutase Mimetic vs. Peroxynitrite Scavenging Activities of MnTBAP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual activities of Mn(III) meso-tetrakis(4-benzoic acid)porphyrin (MnTBAP) as a putative superoxide dismutase (SOD) mimic and a peroxynitrite (ONOO⁻) scavenger. While historically often referred to as an SOD mimic, compelling evidence indicates that the primary in vivo protective effects of pure MnTBAP are attributable to its peroxynitrite scavenging capabilities. This distinction is critical for the accurate interpretation of experimental results and the development of targeted therapeutics against oxidative and nitrative stress.
Executive Summary
Pure MnTBAP is a relatively inefficient catalyst for the dismutation of superoxide (O₂⁻) compared to endogenous SOD enzymes and potent synthetic mimics like MnTE-2-PyP.[1][2] In contrast, MnTBAP demonstrates significant, albeit moderate, peroxynitrite scavenging activity.[1][2] The historically reported SOD-like activity of commercial MnTBAP preparations has been largely attributed to impurities.[1][2] This guide presents the kinetic data, detailed experimental protocols to differentiate these two activities, and visual workflows to aid in experimental design.
Data Presentation: Quantitative Comparison of Catalytic Activities
The following table summarizes the catalytic rate constants (log k) for the superoxide dismutation and peroxynitrite scavenging activities of pure MnTBAP in comparison to the potent SOD mimic MnTE-2-PyP and the native Cu,Zn-SOD enzyme.
| Compound | Superoxide Dismutation (log kcat(O₂⁻)) | Peroxynitrite Scavenging (log kred(ONOO⁻)) |
| Pure MnTBAP | ~3.16 (estimated)[1][2] | 5.06[1][2] |
| Commercial MnTBAP | Variable (impurity-dependent) | 4.97[1][2] |
| MnTE-2-PyP | ~8.1 | 7.56 |
| Cu,Zn-SOD | ~9.0 | - |
Key Takeaways:
-
The superoxide dismutase activity of pure MnTBAP is approximately 5 and 6 orders of magnitude lower than that of MnTE-2-PyP and Cu,Zn-SOD, respectively, rendering it biologically insignificant as an SOD mimic.[1][2]
-
The peroxynitrite scavenging ability of pure MnTBAP is only about 2.5 orders of magnitude lower than that of the potent scavenger MnTE-2-PyP.[1][2]
-
The presence of impurities in commercial MnTBAP samples does not significantly affect its peroxynitrite scavenging ability but can give rise to misleading SOD-like activity.[1][2]
Experimental Protocols for Distinguishing Activities
Accurate differentiation between SOD mimetic and peroxynitrite scavenging activities is crucial. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Assay: Superoxide Dismutase Activity (Xanthine Oxidase/Nitroblue Tetrazolium Assay)
This assay measures the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide generated from the xanthine/xanthine oxidase system.[3][4][5][6]
Principle: Superoxide radicals reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically. An SOD mimic will compete with NBT for superoxide, thus inhibiting the color change.
Materials:
-
Xanthine solution
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
Test compound (MnTBAP)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer (560 nm)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT in a microplate well.
-
Add varying concentrations of the test compound (MnTBAP) to the wells.
-
Initiate the reaction by adding xanthine oxidase to generate superoxide.
-
Incubate at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance at 560 nm.
-
Calculate the percentage inhibition of NBT reduction for each concentration of the test compound relative to a control without the compound.
In Vitro Assay: Peroxynitrite Scavenging Activity (Stopped-Flow Kinetics)
This method directly measures the rate at which the test compound reacts with peroxynitrite.[1]
Principle: The reaction between the Mn-porphyrin and peroxynitrite is monitored by the change in the porphyrin's Soret band absorbance using a stopped-flow spectrophotometer.
Materials:
-
MnTBAP solution in phosphate buffer (pH 7.0)
-
Peroxynitrite solution in dilute NaOH
-
Stopped-flow spectrophotometer
Procedure:
-
Load the MnTBAP solution into one syringe of the stopped-flow instrument.
-
Load the peroxynitrite solution (in molar excess) into the other syringe.
-
Rapidly mix the two solutions and monitor the change in absorbance at the Soret peak of MnTBAP (around 468 nm) over time.
-
Fit the kinetic trace to a single exponential function to determine the pseudo-first-order rate constant.
-
Repeat at different peroxynitrite concentrations to determine the second-order rate constant (kred(ONOO⁻)).
In Vivo Model: SOD-deficient E. coli Growth Rescue
This model provides a specific in vivo system to assess true SOD mimetic activity.[7][8][9]
Principle: E. coli strains lacking both cytosolic SOD enzymes (sodA⁻ and sodB⁻) cannot grow under aerobic conditions due to superoxide toxicity. A functional SOD mimic will rescue this growth defect.
Materials:
-
SOD-deficient E. coli strain (e.g., JI132)
-
Wild-type E. coli strain (e.g., AB1157)
-
Defined minimal growth medium
-
Test compounds (MnTBAP, MnTE-2-PyP)
-
Shaking incubator
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Inoculate the SOD-deficient E. coli into minimal medium containing different concentrations of the test compounds.
-
As controls, inoculate the SOD-deficient strain without any compound and the wild-type strain.
-
Incubate the cultures aerobically with shaking at 37°C.
-
Monitor bacterial growth over time by measuring the optical density at 600 nm.
-
A significant increase in the growth of the SOD-deficient strain in the presence of a compound indicates SOD mimetic activity.
In Vivo Model: Carrageenan-Induced Pleurisy
This is a model of acute inflammation where both superoxide and peroxynitrite play pathological roles.[10][11][12][13]
Principle: Injection of carrageenan into the pleural cavity of rodents induces an inflammatory response characterized by fluid exudation, neutrophil infiltration, and the formation of 3-nitrotyrosine (a marker of peroxynitrite activity). The ability of a compound to inhibit these inflammatory markers can be assessed.
Materials:
-
Rodents (e.g., mice or rats)
-
Carrageenan solution
-
Test compounds (MnTBAP, MnTE-2-PyP)
-
Materials for euthanasia and sample collection
-
Assay kits for myeloperoxidase (MPO) activity and 3-nitrotyrosine ELISA
Procedure:
-
Administer the test compounds to the animals at various doses.
-
After a set time, induce pleurisy by injecting carrageenan into the pleural cavity.
-
After a further incubation period (e.g., 4 hours), euthanize the animals.
-
Collect the pleural exudate to measure volume and neutrophil infiltration (via MPO activity).
-
Collect lung tissue to measure 3-nitrotyrosine levels.
-
Compare the effects of different compounds on these inflammatory markers. A reduction in 3-nitrotyrosine formation is indicative of peroxynitrite scavenging.
Mandatory Visualizations
Signaling Pathway: Formation of Superoxide and Peroxynitrite
Caption: Formation of superoxide from cellular sources and its reaction with nitric oxide to form peroxynitrite.
Experimental Workflow: Distinguishing SOD Mimetic and Peroxynitrite Scavenging Activity
Caption: A logical workflow for experimentally distinguishing the superoxide dismutase mimetic and peroxynitrite scavenging activities of a test compound like MnTBAP.
Conclusion
The evidence strongly indicates that pure MnTBAP should not be categorized primarily as an SOD mimic. Its protective effects in various models of oxidative stress are more accurately attributed to its ability to scavenge peroxynitrite and potentially other reactive species.[1][2] For researchers investigating the distinct roles of superoxide and peroxynitrite in pathophysiology, pure MnTBAP can serve as a valuable tool to selectively target peroxynitrite-mediated damage, especially when used in conjunction with a potent and specific SOD mimic like MnTE-2-PyP. It is imperative for future studies to utilize purified MnTBAP and to clearly define its mechanism of action to avoid misinterpretation of results.
References
- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.6. SOD Activity Assay [bio-protocol.org]
- 4. Superoxide dismutase (SOD) activity assay [bio-protocol.org]
- 5. A simple method for clinical assay of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Biological Systems for Assessing the Activity of Superoxide Dismutase Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complementation of SOD-deficient Escherichia coli by manganese porphyrin mimics of superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation [frontiersin.org]
- 12. Effects of Aliskiren, an RAAS inhibitor, on a carrageenan-induced pleurisy model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ebselen Attenuates Lung Injury in Experimental Model of Carrageenan-Induced Pleurisy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pure vs. Commercial MnTBAP Chloride for Research Applications
For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the validity and reproducibility of experimental results. This guide provides a detailed comparison of pure versus commercial preparations of MnTBAP chloride, a well-known superoxide dismutase (SOD) mimetic and peroxynitrite scavenger. The data presented herein, drawn from key studies, highlights significant differences in their biochemical activities and therapeutic effects, underscoring the critical importance of using well-characterized reagents.
Key Performance Differences: Pure vs. Commercial MnTBAP
The following table summarizes the quantitative differences in the biochemical and physiological effects of pure and commercial MnTBAP, with the potent SOD mimetic MnTE-2-PyP included for reference.
| Parameter | Pure MnTBAP | Commercial MnTBAP | MnTE-2-PyP | Key Findings |
| SOD-like Activity (log kcat(O₂•⁻)) | ~3.16[3] | Low-to-moderate (due to impurities)[1][3] | ~8.1[3] | Pure MnTBAP is an extremely poor SOD mimetic. The activity of commercial samples is attributable to contaminants.[1][2][3] |
| Peroxynitrite Scavenging (log kred(ONOO⁻)) | 5.06[1][3][4] | 4.97[1][3][4] | 7.5[1][3][4] | Both pure and commercial MnTBAP scavenge peroxynitrite, though less efficiently than MnTE-2-PyP.[1][3][4] |
| In Vivo Efficacy (Carrageenan-Induced Pleurisy) | ||||
| Effective Anti-inflammatory Dose | 10 mg/kg[1][3] | 10 mg/kg[1][3] | 0.3 mg/kg[1][3] | MnTE-2-PyP is approximately 33-fold more potent than either MnTBAP preparation in reducing inflammation.[1][3] |
| Reduction in Pleural Exudate Volume | Significant reduction | Slightly more pronounced reduction than pure form | Significant reduction | The minor impurities in commercial MnTBAP may contribute to a slightly better, yet not statistically significant, anti-inflammatory effect.[1][3] |
| Reduction in Myeloperoxidase (MPO) Activity | Significant reduction | Slightly more pronounced reduction than pure form | Significant reduction | Similar trend to exudate volume, suggesting a minor role for impurities in the commercial sample's effect.[1] |
| Inhibition of Nitrotyrosine Formation | Significant inhibition | Significant inhibition | Significant inhibition | Both forms of MnTBAP effectively block nitrotyrosine formation, indicating in vivo peroxynitrite scavenging.[1][3] |
| In Vivo SOD Mimetic Activity (SOD-deficient E. coli model) | No rescue of aerobic growth[1][3] | No rescue of aerobic growth[1][3] | Full rescue of aerobic growth[1][3] | Neither pure nor commercial MnTBAP can functionally replace SOD in a cellular model, confirming the lack of biologically relevant SOD mimetic activity.[1][3] |
Experimental Methodologies
The following are summaries of the key experimental protocols used to compare pure and commercial this compound.
SOD-deficient E. coli Growth Assay
This assay assesses the in vivo SOD mimetic activity of a compound by testing its ability to rescue the growth of E. coli strains lacking SOD enzymes (sodA sodB) in an aerobic environment.
-
Bacterial Strains: SOD-proficient (e.g., AB1157) and SOD-deficient (e.g., JI132) strains of E. coli.
-
Media: Luria-Bertani (LB) broth for initial cultures and a more restrictive minimal medium (e.g., M9 minimal medium supplemented with specific amino acids) for the growth assay.
-
Procedure:
-
Overnight cultures of both strains are grown in LB broth.
-
The cultures are then diluted into the restrictive minimal medium.
-
The compounds to be tested (pure MnTBAP, commercial MnTBAP, MnTE-2-PyP) are added to the SOD-deficient culture at various concentrations.
-
Cultures are incubated aerobically with shaking at 37°C.
-
Bacterial growth is monitored over time by measuring the optical density (turbidity) at 700 nm.[1]
-
-
Endpoint: Comparison of the growth curves of the SOD-deficient strain with and without the test compounds to the growth of the wild-type strain. A rescue of growth indicates SOD mimetic activity.
Carrageenan-Induced Pleurisy in Mice
This is a widely used in vivo model of acute inflammation to evaluate the anti-inflammatory properties of compounds.
-
Animals: Male CD1 mice (6-8 weeks old) are typically used.[1]
-
Induction of Pleurisy:
-
Mice are anesthetized.
-
A 0.1 mL volume of 1% λ-carrageenan solution in saline is injected into the pleural cavity.
-
-
Compound Administration:
-
Pure MnTBAP, commercial MnTBAP, or MnTE-2-PyP are administered (e.g., intraperitoneally) at specified doses (e.g., 10 mg/kg for MnTBAP, 0.3 mg/kg for MnTE-2-PyP) at the time of carrageenan injection.[1]
-
-
Sample Collection:
-
At a predetermined time point (e.g., 4 hours) after carrageenan injection, the animals are euthanized.
-
The pleural cavity is washed with a saline solution containing heparin to collect the pleural exudate.
-
Lung tissue samples are also collected.
-
-
Analysis:
-
Exudate Volume: The volume of the collected pleural fluid is measured.
-
Neutrophil Infiltration: The number of polymorphonuclear (PMN) cells in the exudate is counted.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the lung tissue is measured as an indicator of neutrophil infiltration.
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize tissue damage and inflammatory cell infiltration.[1][5]
-
Nitrotyrosine Levels: Levels of 3-nitrotyrosine, a marker of peroxynitrite-mediated damage, are measured in the lung tissue, often by immunohistochemistry or mass spectrometry.[1]
-
Visualizing the Pathways and Workflows
Signaling Pathway of Peroxynitrite Formation and Scavenging
Caption: Peroxynitrite formation and scavenging by MnTBAP.
Experimental Workflow for Carrageenan-Induced Pleurisy Model
Caption: Workflow of the carrageenan-induced pleurisy experiment.
Conclusion and Recommendations
For researchers investigating the specific roles of superoxide versus peroxynitrite, the use of highly purified and well-characterized MnTBAP is essential. When studying superoxide-specific pathways, a potent and specific SOD mimetic like MnTE-2-PyP should be considered. Conversely, pure MnTBAP can serve as a valuable tool to probe the effects of peroxynitrite and carbonate radical-mediated damage, provided its lack of significant SOD activity is acknowledged.[1][3] It is imperative for researchers to be aware of the purity of the MnTBAP they are using and to interpret their results accordingly. The findings discussed in this guide call for a careful re-evaluation of previous studies where the purity of the MnTBAP used was not specified.
References
- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pure manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin (MnTBAP) is not a superoxide dismutase mimic in aqueous systems: a case of structure-activity relationship as a watchdog mechanism in experimental therapeutics and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Metalloporphyrin Antioxidants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of various metalloporphyrins, supported by experimental data. This analysis focuses on their efficacy as superoxide dismutase (SOD) mimics, catalase (CAT) mimics, and peroxynitrite scavengers, crucial activities in combating oxidative stress.
Metalloporphyrins, synthetic analogues of the active site of heme-containing enzymes, have emerged as a promising class of catalytic antioxidants.[1] Their ability to scavenge a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) makes them valuable tools in the study and potential treatment of diseases associated with oxidative damage.[1] This guide delves into the comparative antioxidant activities of metalloporphyrins containing different central metals, primarily Manganese (Mn), Iron (Fe), Zinc (Zn), and Copper (Cu), to aid in the selection of appropriate compounds for research and therapeutic development.
Performance Comparison of Metalloporphyrin Antioxidants
The antioxidant efficacy of metalloporphyrins is significantly influenced by the nature of the central metal ion, the peripheral substituents on the porphyrin ring, and the overall molecular charge and lipophilicity.[1][2] The following tables summarize the quantitative data on the SOD-like activity, catalase-like activity, and peroxynitrite decomposition capabilities of representative metalloporphyrins.
Superoxide Dismutase (SOD) Mimic Activity
Manganese porphyrins (MnPs) are particularly renowned for their potent SOD mimicry, with some exhibiting catalytic rate constants approaching those of the native SOD enzymes.[3] The redox potential of the Mn(III)/Mn(II) couple is a key determinant of this activity.[4] Iron porphyrins (FePs) also display significant SOD-like activity, often comparable to their Mn counterparts in vitro.[5][6] However, the in vivo application of FePs can be limited by their potential to release free iron, which can participate in Fenton-like reactions and promote oxidative damage.[3]
| Metalloporphyrin | Log kcat(O₂⁻) | E₁/₂ (mV vs NHE) | Reference |
| MnTE-2-PyP⁵⁺ | 7.92 | +22 | [4] |
| MnTnHex-2-PyP⁵⁺ | - | - | [7][8] |
| (OH)FeTnHex-2-PyP⁴⁺ | High (comparable to Mn analog) | - | [5] |
| MnTBAP³⁻ | 3.16 | -194 | [4] |
Note: A higher log kcat(O₂⁻) indicates greater SOD mimic activity. E₁/₂ represents the reduction potential of the metal center.
Catalase (CAT) Mimic Activity
Certain metalloporphyrins can mimic the activity of catalase by catalyzing the disproportionation of hydrogen peroxide (H₂O₂) into water and oxygen. This activity is crucial for detoxifying cells from the harmful effects of H₂O₂. While specific quantitative comparisons are less frequently reported in a single study, the literature suggests that both Mn and Fe porphyrins can exhibit catalase-like activity.[9][10] The mechanism often involves high-valent metal-oxo intermediates.[9]
| Metalloporphyrin | Catalase-like Activity | Reference |
| Mn-porphyrins | Demonstrated | [9] |
| Fe-porphyrins | Demonstrated | [10] |
| Organoruthenium complex (Ru1) | 8,580-fold faster catalase TOF vs. peroxidase TOF | [9] |
Note: TOF (Turnover Frequency) is a measure of catalytic activity.
Peroxynitrite (ONOO⁻) Decomposition
Peroxynitrite is a potent and cytotoxic reactive nitrogen species formed from the reaction of superoxide and nitric oxide.[11] Metalloporphyrins, particularly those containing Fe and Mn, are effective catalysts for the decomposition of peroxynitrite.[11][12][13] Fe-porphyrins primarily catalyze the isomerization of peroxynitrite to the less harmful nitrate.[13] Mn-porphyrins can reduce peroxynitrite to nitrite through a catalytic cycle involving the Mn(III)/Mn(II) and Mn(IV) oxidation states.[11]
| Metalloporphyrin | Log k_red(ONOO⁻) | Mechanism | Reference |
| Fe(III) porphyrins | High | Isomerization to nitrate | [11][13] |
| Mn(III) porphyrins | 5.02 - 7.53 | Reduction to nitrite | [4][11] |
| FP15 (a metalloporphyrin) | Potent decomposition catalyst | - | [12][14] |
Note: A higher log k_red(ONOO⁻) indicates more effective peroxynitrite decomposition.
Antioxidant Activity of Zn and Cu Porphyrins
Zinc (Zn) and Copper (Cu) porphyrins also exhibit antioxidant properties, although their mechanisms can differ from the catalytic scavenging of ROS by Mn and Fe porphyrins. Zn(II) porphyrin complexes have shown good potential as antibacterial, antifungal, and antioxidant agents.[15] Their activity can be evaluated using methods like the DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16][17] Copper porphyrins have been investigated for their catalytic activity in oxidation reactions, mimicking cytochrome P-450 enzymes, and for their potential in photodynamic therapy, which involves the generation of ROS to kill target cells.[18][19] Some studies have shown that the antioxidant activity of metalloporphyrins bearing antioxidant substituents can be modulated by the central metal, with Cu and Zn complexes showing antioxidative properties.[20]
Signaling Pathways Modulated by Metalloporphyrin Antioxidants
Metalloporphyrin antioxidants can influence cellular signaling pathways involved in the response to oxidative stress. One of the most critical pathways is the Keap1-Nrf2 pathway, a primary regulator of cytoprotective gene expression.[21][22][23]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and detoxification genes.[23][24] Metalloporphyrins, by modulating the cellular redox environment, can indirectly activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.[5]
Experimental Protocols
Accurate assessment of the antioxidant activity of metalloporphyrins relies on standardized and well-defined experimental protocols. Below are outlines of key assays.
SOD Mimic Activity Assay (McCord-Fridovich Assay)
This assay is based on the inhibition of the reduction of cytochrome c by superoxide radicals generated by the xanthine/xanthine oxidase system.
Methodology:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
Add the metalloporphyrin solution at various concentrations.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
The SOD-like activity is calculated from the percentage of inhibition of cytochrome c reduction. One unit of SOD activity is defined as the amount of enzyme (or mimic) that inhibits the rate of cytochrome c reduction by 50%.
Catalase Mimic Activity Assay
This assay measures the decomposition of hydrogen peroxide.
Methodology:
-
Prepare a solution of hydrogen peroxide in a suitable buffer (e.g., phosphate buffer).
-
Add the metalloporphyrin solution.
-
Monitor the decrease in H₂O₂ concentration over time by measuring the absorbance at 240 nm.
-
The catalase-like activity is determined from the rate of H₂O₂ decomposition.
Peroxynitrite Decomposition Assay
This assay directly measures the decay of peroxynitrite in the presence of the metalloporphyrin catalyst.
Methodology:
-
Synthesize peroxynitrite or use a commercial source.
-
In a stopped-flow spectrophotometer, rapidly mix the peroxynitrite solution with a buffered solution containing the metalloporphyrin.
-
Monitor the decay of the peroxynitrite anion by observing the decrease in absorbance at 302 nm.
-
The rate of decomposition is determined from the kinetic trace.
Conclusion
The selection of a metalloporphyrin for antioxidant research or therapeutic development requires careful consideration of its specific activities against different reactive species. Manganese porphyrins stand out for their exceptional SOD mimicry and peroxynitrite scavenging abilities. Iron porphyrins are also highly active but carry the risk of iron-mediated toxicity. Zinc and copper porphyrins offer alternative mechanisms of antioxidant action and other valuable biological activities. The data and protocols presented in this guide are intended to provide a solid foundation for the comparative analysis and informed selection of these versatile antioxidant compounds. Further research should continue to explore the structure-activity relationships to design even more potent and specific metalloporphyrin-based therapeutics.
References
- 1. Metalloporphyrin class of therapeutic catalytic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Mn porphyrins for treating oxidative stress injuries and their redox-based regulation of cellular transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol regulation by Mn porphyrins, commonly known as SOD mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of two Mn porphyrin-based mimics of superoxide dismutase (SOD) in pulmonary radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An organometallic catalase mimic with exceptional activity, H2O2 stability, and catalase/peroxidase selectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Potent metalloporphyrin peroxynitrite decomposition catalyst protects against the development of doxorubicin-induced cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Synthesis and Spectroscopic and Biological Activities of Zn(II) Porphyrin with Oxygen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worldscientific.com [worldscientific.com]
- 17. The Application of Novel Electrochemical Approach to Antioxidant Activity Assay of Metal Porphyrins with Bulky 3,5-Diisobornyl-4-hydroxyphenyl Moieties [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. Copper(ii) complexes with porphyrins for photodynamic elimination of drug-resistant pathogens - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and antioxidative activity of metalloporphyrins bearing 2,6-di-tert-butylphenol pendants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.dongguk.edu [pure.dongguk.edu]
- 22. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 23. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Validating the Antioxidant Efficacy of MnTBAP Chloride: A Comparative Guide
For researchers and drug development professionals investigating oxidative stress, MnTBAP chloride is a well-regarded superoxide dismutase (SOD) mimetic and peroxynitrite scavenger with anti-inflammatory properties.[1][2] Its primary mechanism involves mimicking the catalytic activity of endogenous antioxidant enzymes to neutralize reactive oxygen species (ROS). This guide provides a comparative analysis of this compound against other antioxidants, supported by established experimental protocols to validate its activity.
Comparative Analysis of Antioxidant Activity
MnTBAP's efficacy is often benchmarked against other SOD mimetics, such as MnTE-2-PyP, which is noted for being a more potent SOD mimic and peroxynitrite scavenger.[3] While pure MnTBAP has been shown to have negligible SOD-like activity in aqueous solutions, its protective effects in biological systems are often attributed to its ability to scavenge peroxynitrite and other reactive species.[3][4][5] Commercial preparations of MnTBAP, however, may contain impurities that contribute to some observed in vitro SOD activity.[3]
Below is a summary of the comparative efficacy of MnTBAP and MnTE-2-PyP from in vitro and in vivo studies.
Table 1: In Vitro Comparison of Antioxidant Properties
| Parameter | MnTBAP (Pure) | MnTBAP (Commercial) | MnTE-2-PyP | Reference |
| SOD-like Activity (log kcat(O₂⁻)) | ~3.16 | Variable (due to impurities) | ~8.16 | [3][4] |
| Peroxynitrite Scavenging (log kred(ONOO⁻)) | 5.06 | 4.97 | ~7.56 | [3][6] |
| Carbonate Radical Scavenging | Equally fast as MnTE-2-PyP | Equally fast as MnTE-2-PyP | Equally fast as MnTBAP | [3][6] |
Table 2: In Vivo Efficacy in a Carrageenan-Induced Pleurisy Model
| Parameter | MnTBAP (10 mg/kg) | MnTE-2-PyP (0.3 mg/kg) | Outcome | Reference |
| Reduction in Pleural Exudate | Significant reduction | Significant reduction | MnTE-2-PyP is effective at a much lower dose. | [3] |
| Reduction in Neutrophil Infiltration | Significant reduction | Significant reduction | MnTE-2-PyP is more potent. | [3] |
| Inhibition of 3-nitrotyrosine formation | Blocked | Blocked | MnTE-2-PyP was 33-fold more effective. | [3][4] |
Key Experimental Protocols for Validation
To rigorously assess the antioxidant activity of this compound, a series of in vitro and in vivo control experiments are recommended.
In Vitro Assays
1. Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of MnTBAP to dismutate superoxide anions. A common method involves the use of a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide to form a colored formazan product.[7] The inhibition of this colorimetric reaction is proportional to the SOD activity of the sample.
Experimental Protocol:
-
Sample Preparation: Prepare various concentrations of this compound and a known SOD standard in dilution buffer.[8] For cellular extracts, homogenize cells or tissues in an ice-cold buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100 and protease inhibitors) and centrifuge to collect the supernatant.[7][8]
-
Reaction Setup: In a 96-well plate, add 20 µL of the sample, SOD standard, or blank (water/buffer) to designated wells.[7]
-
WST Working Solution: Prepare a WST working solution by diluting a WST stock solution with assay buffer. Add 200 µL of this solution to each well.[7]
-
Enzyme Reaction: Prepare an enzyme working solution containing xanthine oxidase. Add 20 µL of this solution to the sample and standard wells to initiate the generation of superoxide anions.[8] Do not add to blank wells.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[9]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[9]
-
Calculation: The SOD activity (inhibition rate %) is calculated using the formula: [(A_blank1 - A_sample) / A_blank1] * 100, where A_blank1 is the absorbance of the control with no sample and A_sample is the absorbance of the well with the sample.
2. Catalase (CAT) Activity Assay
This assay determines the ability of MnTBAP to decompose hydrogen peroxide (H₂O₂), a key ROS. One method is based on monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.[10]
Experimental Protocol:
-
Sample Preparation: Dilute cell or tissue homogenates in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).[11]
-
Reaction Mixture: In a quartz cuvette, add 1.0 mL of 50 mM phosphate buffer (pH 7.0).
-
Substrate Addition: Add 1.0 mL of 30 mM H₂O₂ solution to the cuvette.
-
Enzyme Addition: Add 1.0 mL of the diluted sample to the cuvette and mix quickly.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm for 2-3 minutes using a spectrophotometer.[10]
-
Calculation: One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmole of H₂O₂ per minute at 25°C.[10]
3. Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, which catalyzes the reduction of hydroperoxides by reduced glutathione (GSH). The assay indirectly measures GPx activity by coupling the reaction with glutathione reductase (GR), which recycles oxidized glutathione (GSSG) back to GSH using NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[12]
Experimental Protocol:
-
Sample Preparation: Homogenize cells or tissues in a cold assay buffer and centrifuge to remove insoluble material.[13]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, glutathione reductase, GSH, and NADPH.[14]
-
Sample Addition: Add the sample (e.g., 20 µL of cell lysate) to the wells.
-
Initiation: Start the reaction by adding a peroxide substrate, such as cumene hydroperoxide or hydrogen peroxide.[14][15]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes using a microplate reader.[12][15]
-
Calculation: The rate of decrease in absorbance at 340 nm is directly proportional to the GPx activity in the sample.[16]
4. Intracellular ROS Detection using DCFDA/H2DCFDA
This cell-based assay measures the overall intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]
Experimental Protocol:
-
Cell Culture: Seed adherent cells in a 96-well black, clear-bottom plate and culture overnight.[19] For suspension cells, they can be treated in tubes and then transferred to a plate.[19]
-
Induce Oxidative Stress: Treat cells with an agent to induce ROS production (e.g., H₂O₂ or pyocyanin) in the presence or absence of this compound.
-
Staining: Remove the media and wash the cells with a buffer (e.g., PBS). Add the H2DCFDA working solution (typically 10-20 µM in buffer) and incubate for 30-60 minutes at 37°C, protected from light.[18][19][20]
-
Washing: Remove the staining solution and wash the cells again to remove any excess probe.[18]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[18] Alternatively, visualize and quantify using fluorescence microscopy.
In Vivo Models
1. SOD-deficient E. coli Model
This model provides a specific in vivo system to test for SOD-mimicking activity. SOD-deficient E. coli strains are unable to grow under aerobic conditions unless supplemented with a functional SOD mimic.[3]
Experimental Protocol:
-
Bacterial Culture: Grow SOD-deficient E. coli in a minimal medium under anaerobic conditions.
-
Treatment: Supplement the aerobic growth medium with different concentrations of this compound, a positive control (e.g., MnTE-2-PyP), and a vehicle control.
-
Growth Assessment: Monitor bacterial growth under aerobic conditions by measuring the optical density (OD) at 600 nm over time.
-
Analysis: Compare the growth curves of the different treatment groups. Restoration of growth indicates SOD-mimicking activity.[3]
2. Carrageenan-Induced Pleurisy in Mice
This is a well-established model of acute inflammation where oxidative stress plays a significant role.[3] The efficacy of an antioxidant can be assessed by its ability to reduce inflammatory markers.
Experimental Protocol:
-
Animal Groups: Divide mice into several groups: sham, carrageenan + vehicle, and carrageenan + this compound (at various doses).
-
Induction of Pleurisy: Inject carrageenan into the pleural cavity of the mice.
-
Treatment: Administer this compound (e.g., intraperitoneally) at a specified time relative to the carrageenan injection.[21]
-
Sample Collection: At a predetermined time point (e.g., 4 hours post-carrageenan), euthanize the animals and collect pleural exudate and lung tissue.[3]
-
Analysis:
-
Measure the volume of the pleural exudate.
-
Perform cell counts in the exudate to quantify neutrophil infiltration.
-
Measure myeloperoxidase (MPO) activity in the lung tissue as an index of neutrophil accumulation.[3]
-
Assess levels of 3-nitrotyrosine in the lung tissue via immunohistochemistry or ELISA as a marker of peroxynitrite-mediated damage.[3]
-
Signaling Pathway and Experimental Workflow Visualization
Understanding the cellular mechanisms regulated by antioxidants is crucial. The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[22][23]
Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.
A generalized workflow for testing the antioxidant potential of a compound like this compound in a cell-based model is outlined below.
Caption: In vitro workflow for assessing antioxidant compound efficacy.
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mmpc.org [mmpc.org]
- 13. abcam.com [abcam.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. nwlifescience.com [nwlifescience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
A Comparative Guide to SOD Mimetics: MnTBAP Chloride vs. EUK-134
In the realm of antioxidant research and therapeutic development, superoxide dismutase (SOD) mimetics play a pivotal role in mitigating oxidative stress-induced cellular damage. These synthetic compounds are designed to replicate the catalytic activity of the endogenous SOD enzyme, which dismutates superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide. This guide provides a detailed, objective comparison of two prominent SOD mimetics: MnTBAP chloride, a manganese-containing porphyrin, and EUK-134, a salen-manganese complex. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | EUK-134 |
| Chemical Class | Manganese Porphyrin | Salen-Manganese Complex |
| Primary Activity | SOD Mimetic, Peroxynitrite Scavenger | SOD and Catalase Mimetic |
| Catalytic Activity | Dismutates O₂⁻ | Dismutates O₂⁻ and decomposes H₂O₂ |
| Cell Permeability | Cell-permeable[1] | Cell-permeable |
Mechanism of Action: Beyond Superoxide Dismutation
Both this compound and EUK-134 exert their primary antioxidant effects by catalytically scavenging superoxide radicals. However, their mechanisms diverge, particularly in their ability to neutralize other reactive oxygen species (ROS).
This compound is recognized as a cell-permeable SOD mimetic and a potent scavenger of peroxynitrite, a highly reactive nitrogen species formed from the reaction of superoxide with nitric oxide.[1] Interestingly, studies have shown that the SOD mimetic activity of commercially available MnTBAP can be attributed to manganese-containing impurities, while pure MnTBAP itself is a relatively inefficient SOD mimic but a powerful peroxynitrite scavenger.[2][3] This dual activity allows MnTBAP to not only reduce superoxide levels but also to mitigate the damaging effects of peroxynitrite, such as lipid peroxidation and DNA damage.
EUK-134 , a synthetic salen-manganese complex, uniquely possesses both SOD and catalase-like activities.[4] This means it not only converts superoxide to hydrogen peroxide but also catalyzes the subsequent decomposition of hydrogen peroxide into water and oxygen. This dual enzymatic function is significant as it prevents the accumulation of hydrogen peroxide, which can otherwise participate in Fenton reactions to generate highly damaging hydroxyl radicals.
Quantitative Performance Data
Direct head-to-head comparisons of the SOD mimetic activity of this compound and EUK-134 under identical experimental conditions are limited in the literature. However, data from various studies provide insights into their relative efficacy.
Table 1: SOD Mimetic and Other Antioxidant Activities
| Parameter | This compound | EUK-134 | Reference Compound/Condition |
| SOD Mimetic Activity (log kcat for O₂⁻ dismutation) | ~3.16 (for pure MnTBAP) | Not directly compared | MnTE-2-PyP: ~5 orders of magnitude higher than pure MnTBAP |
| Peroxynitrite Scavenging (log kred(ONOO⁻)) | 5.06 (for pure MnTBAP) | Not directly compared | MnTE-2-PyP: ~2.5 orders of magnitude higher than pure MnTBAP |
| H₂O₂ Scavenging in Media (Human Retinal Endothelial Cells) | Effective at 24h, 48h, and 72h | Less effective than MnTBAP or catalase alone, leading to H₂O₂ accumulation | Catalase alone was also effective.[5][6] |
Note: The SOD mimetic activity of commercial MnTBAP is attributed to impurities and can be significantly higher than that of pure MnTBAP.[2][3]
Performance in Cellular Models
The efficacy of SOD mimetics is often evaluated in cellular models of oxidative stress. A study by Quan et al. (2017) directly compared MnTBAP and EUK-134 in human retinal endothelial cells (HRECs) exposed to intermittent hypoxia.
Table 2: Effects on Human Retinal Endothelial Cells under Intermittent Hypoxia
| Parameter | This compound | EUK-134 |
| H₂O₂ Levels in Media | Significantly reduced at 24h, 48h, and 72h | Led to an accumulation of H₂O₂ at all time points |
| Catalase Activity in Media | Increased at 24h, then declined | Peaked at 48h, then declined |
| Glutathione Peroxidase (GPx) Levels in Media | Significantly elevated at 24h and doubled by 72h | No significant elevation compared to saline |
| Catalase Gene Expression in Cells | Suppressed | Consistently downregulated by >5-fold |
| GPx Gene Expression in Cells | >5-fold downregulation of GPx-2, -3, -4, and -5 in normoxia and hyperoxia | >5-fold downregulation of GPx-2, -3, -4, and -5 in intermittent hypoxia |
Data sourced from Quan et al., 2017.[5][6]
These findings suggest that in this specific cell model, MnTBAP was more effective at reducing extracellular H₂O₂ levels compared to EUK-134.[5][6] The accumulation of H₂O₂ with EUK-134 treatment in this model is an interesting observation that may warrant further investigation into the balance of its SOD and catalase activities in different cellular contexts.
Impact on Signaling Pathways
Both this compound and EUK-134 have been shown to modulate key signaling pathways involved in inflammation and cell survival, primarily through their ability to reduce oxidative stress.
NF-κB Signaling Pathway:
The transcription factor NF-κB is a critical regulator of inflammatory responses and is activated by ROS. By scavenging superoxide, both MnTBAP and EUK-134 can inhibit the activation of the NF-κB pathway.[4]
MAPK Signaling Pathway:
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also sensitive to redox state and are involved in cellular responses to stress. EUK-134 has been shown to inhibit the activation of these MAPK pathways.[7]
Cytotoxicity
Experimental Protocols
1. SOD Mimetic Activity Assay (Cytochrome c Reduction Assay)
This assay measures the ability of an SOD mimetic to inhibit the reduction of cytochrome c by superoxide radicals.
-
Principle: Superoxide radicals, generated by a xanthine/xanthine oxidase system, reduce ferricytochrome c to ferrocytochrome c, which can be monitored spectrophotometrically at 550 nm. An SOD mimetic will compete with cytochrome c for superoxide, thus inhibiting its reduction.
-
Workflow:
-
Detailed Steps:
-
Prepare a reaction mixture containing potassium phosphate buffer, cytochrome c, and xanthine in a cuvette.
-
Add the SOD mimetic at various concentrations to the sample cuvettes. Add buffer to the control cuvette.
-
Initiate the reaction by adding xanthine oxidase to all cuvettes.
-
Immediately monitor the increase in absorbance at 550 nm at regular intervals.
-
Calculate the rate of cytochrome c reduction for both control and sample reactions.
-
The percentage of inhibition is calculated as: [(Rate_control - Rate_sample) / Rate_control] * 100.
-
The IC₅₀ value (the concentration of the mimetic that causes 50% inhibition) can be determined from a dose-response curve.
-
2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Detailed Steps:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or EUK-134 for the desired time period.
-
Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Conclusion
Both this compound and EUK-134 are valuable tools in the study of oxidative stress and hold therapeutic potential. The choice between these two SOD mimetics will depend on the specific experimental context and research question.
-
This compound is a potent peroxynitrite scavenger, which may be advantageous in models where both superoxide and reactive nitrogen species play a significant pathological role.[1][2][3] However, researchers should be aware of the potential for variability in SOD mimetic activity between different commercial batches due to impurities.[2][3]
-
EUK-134 offers the distinct advantage of having both SOD and catalase-like activities, providing a more complete detoxification of superoxide and its immediate downstream product, hydrogen peroxide.[4] This can be particularly beneficial in preventing the formation of highly reactive hydroxyl radicals.
Ultimately, careful consideration of the specific reactive species involved in a particular disease model and the desired therapeutic outcome should guide the selection of the most appropriate SOD mimetic. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative potencies and to fully elucidate their therapeutic potential.
References
- 1. This compound, Superoxide dismutase (SOD) mimetic (ab141496) | Abcam [abcam.com]
- 2. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MnTBAP or Catalase Is More Protective against Oxidative Stress in Human Retinal Endothelial Cells Exposed to Intermittent Hypoxia than Their Co-Administration (EUK-134) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MnTBAP or Catalase Is More Protective against Oxidative Stress in Human Retinal Endothelial Cells Exposed to Intermittent Hypoxia than Their Co-Administration (EUK-134) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Validation of MnTBAP Chloride: A Comparative Analysis with Genetic Models and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic antioxidant, MnTBAP chloride, with genetic models and alternative compounds, offering a critical perspective on its mechanism of action. The data presented herein is intended to assist researchers in selecting the appropriate tools for studying oxidative stress and related pathologies.
Introduction
This compound is a synthetic, cell-permeable manganese porphyrin complex widely utilized in biomedical research. It has been historically characterized as a superoxide dismutase (SOD) mimetic, a class of compounds that catalyze the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide.[1][2] Additionally, MnTBAP is recognized as a potent scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide with nitric oxide.[1][2] This dual activity has positioned MnTBAP as a valuable tool for mitigating oxidative and nitrative stress in various experimental models.
However, emerging evidence has brought the primary mechanism of MnTBAP's protective effects into question, suggesting that its peroxynitrite scavenging activity may be more physiologically relevant than its SOD mimetic action, particularly when using highly purified forms of the compound.[2][3][4] This guide cross-validates the effects of MnTBAP with genetic models of antioxidant enzyme deficiency and compares its performance with a potent SOD mimetic, MnTE-2-PyP, to provide clarity on its true in vivo function.
Mechanism of Action: SOD Mimetic vs. Peroxynitrite Scavenger
The central debate surrounding MnTBAP revolves around its efficacy as an SOD mimic versus a peroxynitrite scavenger. While it possesses both capabilities, the catalytic rate for superoxide dismutation by pure MnTBAP is significantly lower than that of endogenous SOD enzymes and other synthetic mimetics like MnTE-2-PyP.[2][3][4] Conversely, its rate of peroxynitrite scavenging is more robust.[2][4]
This distinction is critical for the correct interpretation of experimental results. If MnTBAP's primary role is peroxynitrite scavenging, its protective effects in a disease model would implicate nitrative stress as a key pathological driver. If it primarily functions as an SOD mimetic, then superoxide-mediated damage would be the principal target.
dot
Caption: MnTBAP's dual mechanism of action in the context of reactive oxygen and nitrogen species.
Cross-Validation with a Genetic Model: SOD-Deficient E. coli
A definitive method to assess the in vivo SOD-like activity of a compound is to test its ability to rescue a phenotype caused by the genetic absence of SOD. A study by Batinić-Haberle et al. (2009) utilized a strain of E. coli genetically engineered to lack SOD enzymes. This mutant is unable to grow under aerobic conditions due to rampant superoxide stress.
The study demonstrated that while the potent SOD mimetic MnTE-2-PyP could rescue the growth of SOD-deficient E. coli, neither pure nor commercial-grade MnTBAP could substitute for the missing SOD enzyme.[2] This provides strong evidence that MnTBAP does not function as an effective SOD mimic in a living organism.
Experimental Workflow: E. coli Rescue Assay
dot
Caption: Workflow of the SOD-deficient E. coli rescue experiment.
Performance Comparison with a Potent SOD Mimetic: MnTE-2-PyP
The limitations of MnTBAP as an SOD mimetic are further highlighted when compared directly to MnTE-2-PyP, a well-established and potent SOD mimic.
| Parameter | MnTBAP (pure) | MnTE-2-PyP | Endogenous Cu,Zn-SOD |
| log kcat (O₂•⁻ dismutation) | ~3.16 | ~8.0 | ~9.0 |
| log kred (ONOO⁻ scavenging) | 5.06 | 7.57 | N/A |
Data sourced from Batinić-Haberle et al. (2009).[2]
As the table indicates, the catalytic rate of superoxide dismutation for MnTBAP is approximately 5 orders of magnitude lower than that of MnTE-2-PyP and 6 orders of magnitude lower than the native Cu,Zn-SOD enzyme.[2][3] In contrast, its peroxynitrite scavenging rate, while lower than MnTE-2-PyP, is substantial.[2][4]
In Vivo Model Comparison: Carrageenan-Induced Pleurisy
To translate these biochemical findings to a relevant in vivo model of inflammation, the same study compared the efficacy of MnTBAP and MnTE-2-PyP in a mouse model of carrageenan-induced pleurisy. This model is characterized by significant oxidative and nitrative stress, leading to fluid accumulation (exudate) and neutrophil infiltration in the pleural cavity.
| Treatment Group | Dose | Pleural Exudate Volume (ml) | Neutrophil Count (x10⁶/mouse) | 3-Nitrotyrosine Formation |
| Vehicle (Carrageenan) | N/A | ~1.0 | ~15 | High |
| MnTBAP (pure) | 10 mg/kg | Reduced | Reduced | Reduced |
| MnTE-2-PyP | 0.3 mg/kg | Reduced | Reduced | Reduced |
Data summarized from Batinić-Haberle et al. (2009).[2]
Application in Other Genetic Models: Sod2 Knockout Mice
While direct, extensive cross-validation studies with other genetic models are limited, it has been reported that MnTBAP treatment can prolong the survival of mice with a homozygous deletion of the mitochondrial SOD gene (Sod2).[5] These Sod2 knockout mice typically die within the first few weeks of birth due to severe mitochondrial oxidative stress and dilated cardiomyopathy.[5] The ability of MnTBAP to extend their lifespan, even if modestly, suggests it can partially compensate for the lack of mitochondrial SOD. However, without a direct comparison to a potent SOD mimetic like MnTE-2-PyP in this specific model, it is difficult to ascertain whether this effect is due to its weak SOD activity or its peroxynitrite scavenging capabilities, as peroxynitrite is a downstream product of superoxide.
Conclusion and Recommendations
The evidence strongly suggests that while this compound possesses both SOD mimetic and peroxynitrite scavenging properties, its primary in vivo mechanism of action is likely dominated by peroxynitrite scavenging.
-
For studying superoxide-mediated pathology: Researchers aiming to specifically investigate the role of superoxide should exercise caution when using MnTBAP. A more potent and specific SOD mimetic, such as MnTE-2-PyP, would be a more appropriate pharmacological tool. Cross-validation with genetic models, such as Sod1 or Sod2 knockout/transgenic animals, is highly recommended.
-
For studying peroxynitrite-mediated pathology: MnTBAP remains a valuable tool for investigating the role of nitrative stress. Its ability to scavenge peroxynitrite can help elucidate the contribution of this reactive species to disease pathogenesis.
-
Interpretation of existing data: Studies that have used MnTBAP and concluded a primary role for superoxide should be re-evaluated in the context of its potent peroxynitrite scavenging activity. The observed protective effects may be attributable to the mitigation of nitrative stress.
Experimental Protocols
Carrageenan-Induced Pleurisy in Mice
-
Animal Model: Male Swiss albino mice (or other suitable strain), 20-25g.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Induction of Pleurisy: A skin incision is made at the level of the left sixth intercostal space. The underlying muscle is dissected, and 0.2 ml of saline containing 1% (w/v) λ-carrageenan is injected into the pleural cavity.[2][6]
-
Treatment: MnTBAP (e.g., 10 mg/kg) or MnTE-2-PyP (e.g., 0.3 mg/kg) is administered, typically intraperitoneally or subcutaneously, at a specified time relative to carrageenan injection (e.g., concurrently or 30 minutes prior).[2][7]
-
Endpoint Analysis (typically at 4 hours):
-
Animals are euthanized.
-
The chest cavity is opened, and the pleural cavity is rinsed with a known volume of saline containing heparin.
-
The total volume of the pleural exudate is measured.
-
The collected fluid is centrifuged, and the cell pellet is used for total and differential leukocyte counts.
-
Lung tissue can be harvested for histological analysis (e.g., H&E staining for tissue injury and inflammation) or biochemical assays (e.g., myeloperoxidase (MPO) activity as an index of neutrophil infiltration, and immunohistochemistry for 3-nitrotyrosine).[2][6]
-
SOD-Deficient E. coli Growth Rescue Assay
-
Bacterial Strains:
-
Wild-type E. coli (e.g., strain MM294).
-
SOD-deficient E. coli mutant (e.g., strain IM303, lacking both sodA and sodB genes).[8]
-
-
Culture Medium: A defined minimal medium (e.g., M9 medium) supplemented with necessary amino acids and glucose.
-
Experimental Setup:
-
Cultures of both wild-type and SOD-deficient strains are initiated.
-
The cultures of the SOD-deficient strain are divided into treatment groups: no treatment, MnTBAP (at various concentrations), and MnTE-2-PyP (at various concentrations).
-
-
Growth Conditions: Cultures are grown under aerobic conditions (e.g., shaking at 37°C).
-
Endpoint Analysis: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD₆₀₀). A rescue of the growth-deficient phenotype is indicated by an increase in OD₆₀₀ in the treated SOD-deficient cultures, ideally to a level comparable to the wild-type strain.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The protective role of MnTBAP in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mn porphyrin-based SOD mimic, MnTnHex-2-PyP(5+), and non-SOD mimic, MnTBAP(3-), suppressed rat spinal cord ischemia/reperfusion injury via NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Comparative Efficacy of MnTBAP Across Diverse Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Manganese (III) tetrakis (4-benzoic acid) porphyrin (MnTBAP), a superoxide dismutase (SOD) mimetic and peroxynitrite scavenger, in various disease models. The information is presented with supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Introduction to MnTBAP
MnTBAP is a synthetic, cell-permeable metalloporphyrin that has garnered significant interest for its therapeutic potential in a range of pathologies associated with oxidative stress. Initially investigated as a mimic of the antioxidant enzyme superoxide dismutase (SOD), subsequent research has revealed that its potent peroxynitrite scavenging capabilities may be a primary driver of its efficacy.[1][2][3] This guide summarizes the comparative efficacy of MnTBAP in cardiovascular, inflammatory, neurodegenerative, and cancer models, providing a comprehensive resource for evaluating its potential applications.
Cardiovascular Disease Models
MnTBAP has demonstrated significant therapeutic effects in various models of cardiovascular disease, primarily through its ability to modulate oxidative stress, inflammation, and key signaling pathways involved in vascular function and remodeling.
Angiogenesis and Vascular Function
In models of angiogenesis, MnTBAP has been shown to promote the formation of new blood vessels, a crucial process in recovery from ischemic events. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that MnTBAP enhances cell migration, proliferation, and tube formation.[4]
Table 1: Efficacy of MnTBAP in In Vitro Angiogenesis Models
| Model System | Treatment | Endpoint | Result | Reference |
| HUVECs | 5µM MnTBAP | Cell Migration (Scratch Assay) | 1.8-fold increase compared to control | [4] |
| HUVECs | 5µM MnTBAP | Cell Proliferation | Increased proliferation | [4] |
| HUVECs | 5µM MnTBAP | Tube Formation | Increased total tube length | [4] |
Experimental Protocol: In Vitro Tube Formation Assay [4]
-
HUVECs are seeded on a basement membrane matrix (e.g., Matrigel).
-
Cells are treated with MnTBAP (5µM) or control vehicle.
-
After a defined incubation period (e.g., 6-12 hours), the formation of capillary-like structures (tubes) is visualized under a microscope.
-
Tube length and branching points are quantified using image analysis software.
Signaling Pathway: MnTBAP-Induced Angiogenesis
References
- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MnTBAP increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MnTBAP Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of MnTBAP chloride, a superoxide dismutase mimetic and peroxynitrite scavenger. Adherence to these procedures is critical to minimize environmental impact and ensure personnel safety.
Hazard and Safety Information
This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The following table summarizes key safety information.
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) | Incompatible Materials |
| H302: Harmful if swallowed[1] | Eye/Face Protection: Tight-sealing safety goggles or face shield[2] | Strong acids/alkalis[1] |
| H410: Very toxic to aquatic life with long lasting effects[1] | Skin Protection: Wear protective gloves and impervious clothing[1][2] | Strong oxidizing/reducing agents[1][2] |
| P264: Wash skin thoroughly after handling[1] | Respiratory Protection: Use a suitable respirator if dust or aerosols are generated[1] | |
| P270: Do not eat, drink or smoke when using this product[1] | ||
| P273: Avoid release to the environment[1] |
Experimental Protocols: Spill Management and Disposal
In the event of a spill and for routine disposal of this compound, the following protocols must be followed.
Spill Containment and Cleanup:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood[1][2].
-
Wear Appropriate PPE: At a minimum, this includes safety goggles, gloves, and a lab coat[1][2].
-
Contain the Spill: For liquid spills, absorb the material using a finely-powdered, liquid-binding material such as diatomite or universal binders[1]. For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol[1].
-
Collect Contaminated Materials: Place all contaminated materials, including absorbents and cleaning supplies, into a designated, labeled hazardous waste container.
Disposal of Unused this compound and Contaminated Waste:
The primary directive for the disposal of this compound is to treat it as hazardous waste.
-
Waste Collection:
-
Solid this compound: Collect in a clearly labeled, sealed container designated for chemical waste.
-
Solutions of this compound: Collect in a labeled, sealed container appropriate for liquid chemical waste. Do not mix with incompatible materials[1].
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be placed in a designated hazardous waste container.
-
-
Waste Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal
References
Essential Safety and Operational Guide for Handling MnTBAP Chloride
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling MnTBAP chloride, a superoxide dismutase (SOD) mimetic and peroxynitrite scavenger. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) for this compound Handling
| Activity | Required PPE | Notes |
| Weighing of solid this compound | - Chemical safety goggles with side shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Full-face respirator with appropriate particulate filter | Weighing should be conducted in a designated area, preferably within a chemical fume hood, to avoid inhalation of the powder. |
| Preparation of this compound solutions | - Chemical safety goggles with side shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | Prepare solutions in a well-ventilated area or a chemical fume hood.[1] |
| Handling of this compound solutions | - Chemical safety goggles with side shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | Avoid direct contact with skin and eyes.[1] |
| Spill cleanup | - Chemical safety goggles with side shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Disposable shoe covers- Full-face respirator with appropriate particulate and vapor cartridges | Refer to the spill cleanup protocol for detailed instructions. |
Safe Handling and Experimental Workflow
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Caption: This diagram illustrates the sequential workflow for safely handling this compound, from preparation to disposal.
Storage and Disposal Procedures
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Solid this compound: Store in a tightly sealed container in a cool, well-ventilated area at -20°C for long-term stability.[1]
-
This compound Solutions: Store in a tightly sealed container at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]
-
Incompatibilities: Keep away from strong acids, alkalis, and strong oxidizing/reducing agents.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Spill and Emergency Procedures
Immediate and appropriate action is necessary in the event of a spill or exposure.
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.
-
Wear appropriate PPE: Don the PPE outlined in Table 1 for spill cleanup.
-
Contain the spill: For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean the area: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of waste: Seal and label the hazardous waste container and dispose of it according to institutional guidelines.
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
By adhering to these safety protocols, researchers can confidently and safely handle this compound in a laboratory setting, contributing to a culture of safety and scientific excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
